An In-depth Technical Guide to 2-Formylisonicotinic Acid: Properties, Synthesis, and Applications
For distribution to: Researchers, Scientists, and Drug Development Professionals Abstract 2-Formylisonicotinic acid, a pyridinecarboxylic acid derivative, is a versatile bifunctional molecule of significant interest in m...
Author: BenchChem Technical Support Team. Date: January 2026
For distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
2-Formylisonicotinic acid, a pyridinecarboxylic acid derivative, is a versatile bifunctional molecule of significant interest in medicinal chemistry and materials science. Its unique structure, featuring both a carboxylic acid and an aldehyde group on a pyridine scaffold, allows for a wide array of chemical transformations. This guide provides a comprehensive overview of the core chemical properties, structure, synthesis, and key applications of 2-formylisonicotinic acid, offering field-proven insights and detailed experimental protocols for its synthesis and characterization.
Chemical Identity and Structure
2-Formylisonicotinic acid is systematically known as 2-formylpyridine-4-carboxylic acid. The presence of the electron-withdrawing formyl and carboxyl groups, ortho and para to the ring nitrogen respectively, significantly influences the electronic properties and reactivity of the pyridine ring.
The planar structure of 2-formylisonicotinic acid is fundamental to its chemical behavior. The aldehyde and carboxylic acid groups are coplanar with the pyridine ring, facilitating electronic communication between the functional groups.
Caption: Chemical structure of 2-Formylisonicotinic acid.
Physicochemical and Spectroscopic Profile
The physical and spectroscopic properties of 2-formylisonicotinic acid are critical for its identification, purification, and application in synthesis.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring, a singlet for the aldehyde proton (typically δ 9-10 ppm), and a broad singlet for the carboxylic acid proton (typically δ >11 ppm).
¹³C NMR: The carbon NMR would display seven unique signals. The carbonyl carbons of the aldehyde and carboxylic acid would appear at the downfield end of the spectrum (typically δ 160-200 ppm). The aromatic carbons would resonate in the typical range for pyridine derivatives (δ 120-150 ppm).
Infrared (IR) Spectroscopy: Key vibrational bands would include a strong C=O stretching frequency for the carboxylic acid (around 1700-1725 cm⁻¹), another C=O stretch for the aldehyde (around 1680-1700 cm⁻¹), and a broad O-H stretch from the carboxylic acid dimer (around 2500-3300 cm⁻¹).
Mass Spectrometry: The molecular ion peak (M+) would be observed at an m/z corresponding to its molecular weight (151.12). Fragmentation patterns would likely involve the loss of CO₂ (44 Da) from the carboxylic acid and/or CO (28 Da) from the aldehyde.
Synthesis and Reactivity
Synthetic Pathway
A common and effective method for synthesizing 2-formylisonicotinic acid is the oxidation of 2-methyl-4-pyridinecarboxylic acid (2-methylisonicotinic acid). Selenium dioxide (SeO₂) in a high-boiling solvent like dioxane is a frequently used oxidizing agent for this transformation.[1]
Caption: Synthesis of 2-formylisonicotinic acid via oxidation.
Reactivity Profile
The chemistry of 2-formylisonicotinic acid is dominated by its two functional groups:
The Aldehyde Group: This group is susceptible to nucleophilic attack and can undergo reactions typical of aldehydes, such as condensation, reductive amination, and the formation of imines and oximes.
The Carboxylic Acid Group: This group can be converted into esters, amides, and acid chlorides.[4] It also imparts acidic properties to the molecule.
The Pyridine Ring: The electron-deficient nature of the pyridine ring, enhanced by the two electron-withdrawing substituents, makes it a target for nucleophilic aromatic substitution, although conditions are typically harsh.
Applications in Research and Drug Development
The bifunctional nature of 2-formylisonicotinic acid makes it a valuable building block in the synthesis of more complex heterocyclic compounds. Pyridine carboxylic acids and their derivatives are important intermediates in the production of pharmaceuticals, insecticides, and herbicides.[5][6]
Medicinal Chemistry: The pyridine core is a common scaffold in drug design. The aldehyde and carboxylic acid handles on 2-formylisonicotinic acid allow for the straightforward introduction of diverse chemical functionalities, enabling the construction of libraries of compounds for screening against biological targets. For instance, derivatives of nicotinic acid are explored for their potential as multitarget ligands for G-protein-coupled receptors.[7]
Ligand Synthesis: The molecule can be used to synthesize custom ligands for coordination chemistry. The pyridine nitrogen and the oxygen atoms of the carboxylate can coordinate to metal ions, while the aldehyde group provides a site for further modification to tune the ligand's electronic and steric properties.
Experimental Protocols
Protocol 1: Synthesis of 2-Formylisonicotinic Acid
This protocol is adapted from a standard oxidation procedure.[1]
A. Materials and Reagents:
2-Methyl-4-pyridinecarboxylic acid
Selenium dioxide (SeO₂)
Dioxane
Anhydrous ethanol
Round-bottom flask with reflux condenser
Magnetic stirrer with heating mantle
Filtration apparatus
Rotary evaporator
B. Step-by-Step Procedure:
Combine 2-methyl-4-pyridinecarboxylic acid (1 equivalent) and selenium dioxide (2.5 equivalents) in a round-bottom flask.
Add dioxane to the flask to create a stirrable suspension.
Heat the reaction mixture to 110°C under magnetic stirring and maintain reflux for 24 hours.
Monitor the reaction progress using Thin Layer Chromatography (TLC).
Once the reaction is complete, filter the hot reaction mixture to remove insoluble selenium byproducts.
Remove the solvent (dioxane) from the filtrate by distillation under reduced pressure using a rotary evaporator to obtain the crude product.
C. Purification:
Purify the crude product by recrystallization from anhydrous ethanol.
Dissolve the crude solid in a minimal amount of hot ethanol.
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
Collect the white solid product by filtration and dry under vacuum. A typical yield is around 72% with >98% purity.[1]
D. Self-Validation:
Confirm the identity and purity of the final product using the spectroscopic methods outlined in Section 2 (NMR, IR, MS) and by measuring its melting point.
Safety and Handling
As with all laboratory chemicals, 2-formylisonicotinic acid should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.
Conclusion
2-Formylisonicotinic acid stands out as a highly functionalized and valuable building block for synthetic chemistry. Its dual reactivity, stemming from the aldehyde and carboxylic acid groups on an electron-poor pyridine ring, provides a robust platform for creating novel molecules with potential applications in drug discovery and materials science. The synthetic protocol provided herein is reliable and scalable, enabling researchers to access this versatile compound for their specific research needs.
References
2-(Morpholin-4-yl)isonicotinic acid. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]
Synthesis of 2-Chloronicotinic Acid Derivatives. (2017). Atlantis Press. Retrieved January 4, 2026, from [Link]
An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. (2017). PubMed Central. Retrieved January 4, 2026, from [Link]
New research identifies novel synthetic multitarget ligands for the free fatty acid receptors. (2021). Latvijas Organiskās sintēzes institūts. Retrieved January 4, 2026, from [Link]
An In-Depth Technical Guide to the Synthesis of 2-Formylisonicotinic Acid from Pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of the synthetic pathways leading to 2-formylisonicotinic acid, a ke...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the synthetic pathways leading to 2-formylisonicotinic acid, a key building block in pharmaceutical and materials science. The synthesis of this molecule, characterized by a pyridine ring substituted with a carboxylic acid at the 4-position and a formyl group at the 2-position, presents unique challenges due to the electronic nature of the pyridine ring and the need for selective functionalization. This document explores the primary synthetic strategies, delving into the mechanistic underpinnings and providing practical, field-proven insights for successful synthesis.
Introduction: The Significance of 2-Formylisonicotinic Acid
2-Formylisonicotinic acid is a bifunctional pyridine derivative of significant interest in medicinal chemistry and drug development. The presence of both a carboxylic acid and an aldehyde group on the pyridine scaffold allows for a wide range of chemical transformations, making it a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The isonicotinic acid moiety is a known pharmacophore, and the introduction of a reactive formyl group opens avenues for the creation of novel Schiff bases, hydrazones, and other derivatives with diverse biological activities.
Core Synthetic Strategies: A Mechanistic Perspective
The synthesis of 2-formylisonicotinic acid can be approached through several strategic pathways, primarily revolving around the selective oxidation of appropriately substituted pyridine precursors. The choice of starting material and the sequence of transformations are critical to achieving a successful and efficient synthesis.
Two of the most logical and explored pathways commence from readily available pyridine derivatives: 2,4-Lutidine and 2-Methylisonicotinic Acid .
Pathway 1: Synthesis from 2,4-Lutidine
Starting from the inexpensive and commercially available 2,4-lutidine (2,4-dimethylpyridine) offers a direct route to the desired 2,4-disubstituted pyridine core. The primary challenge in this pathway lies in the selective and differential oxidation of the two methyl groups. The methyl group at the 4-position is generally more susceptible to oxidation to a carboxylic acid, while the methyl group at the 2-position needs to be selectively oxidized to the aldehyde stage.
Conceptual Workflow
The overall transformation from 2,4-lutidine to 2-formylisonicotinic acid can be visualized as a multi-step process. A key intermediate in this pathway is 2-methylisonicotinic acid.
Caption: Conceptual workflow for the synthesis of 2-formylisonicotinic acid starting from 2,4-lutidine.
Step-by-Step Experimental Protocol (Exemplified)
A plausible synthetic route, based on established chemical transformations, involves the initial functionalization of the 4-methyl group, followed by its oxidation to a carboxylic acid, and subsequent manipulation of the 2-methyl group. A patented process provides a detailed method for the synthesis of the key intermediate, 2-methylisonicotinic acid, from 2,4-lutidine[1][2].
Part A: Synthesis of 2-Methylisonicotinic Acid from 2,4-Lutidine
This part of the synthesis focuses on the selective functionalization and subsequent oxidation of the 4-methyl group of 2,4-lutidine.
1. Lithiation and Formylation to an Enamine Intermediate:
Rationale: Direct selective oxidation of one methyl group in the presence of another is challenging. A common strategy is to first functionalize one of the methyl groups to facilitate its selective transformation. In this patented method, the 4-methyl group is selectively deprotonated and then reacted with dimethylformamide (DMF) to form a vinylogous amine (enamine).
Protocol:
Dissolve 2,4-Lutidine in an anhydrous ethereal solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) and cool to a low temperature (typically -70 to -50 °C).
Slowly add a strong lithium amide base, such as lithium diethylamide, to selectively deprotonate the 4-methyl group. The greater kinetic acidity of the 4-methyl protons facilitates this selectivity.
After stirring for a sufficient time to ensure complete deprotonation, add DMF to the reaction mixture.
Allow the reaction to proceed, followed by quenching with an aqueous solution of an ammonium salt (e.g., ammonium chloride).
Extract the product with an organic solvent, dry the organic phase, and concentrate under reduced pressure to yield the crude enamine intermediate, dimethyl-[2-(2-methyl-pyridin-4-yl)-vinyl]-amine[1].
2. Oxidative Cleavage to 2-Methylisonicotinic Acid:
Rationale: The enamine functionality is susceptible to oxidative cleavage, which will transform the vinyl group into a carboxylic acid. Ozonolysis followed by an oxidative workup is an effective method for this transformation.
Protocol:
Dissolve the crude enamine intermediate in a suitable organic solvent, such as acetic acid containing a small amount of water.
Cool the solution and bubble ozone (O₃) through it until the reaction is complete (monitored by TLC or the disappearance of the starting material).
After ozonolysis, purge the solution with an inert gas to remove excess ozone.
Add hydrogen peroxide (H₂O₂) to the reaction mixture for the oxidative workup of the ozonide intermediate. This step can be performed at ambient or slightly elevated temperatures[2].
Isolate the product, 2-methylisonicotinic acid, by filtration or extraction after adjusting the pH.
Part B: Conversion of 2-Methylisonicotinic Acid to 2-Formylisonicotinic Acid
This is the crucial and often most challenging step, requiring the selective oxidation of the 2-methyl group to an aldehyde without affecting the carboxylic acid or the pyridine ring.
1. Oxidation of the 2-Methyl Group:
Rationale: The direct oxidation of a methyl group to an aldehyde is a delicate transformation that can be achieved using various reagents. Common methods for the oxidation of benzylic-type methyl groups often involve metal oxides or selenium dioxide. For pyridine derivatives, careful selection of the oxidant and reaction conditions is necessary to avoid over-oxidation to the carboxylic acid or side reactions.
Potential Protocol (Hypothetical, based on analogous transformations):
Protect the carboxylic acid group of 2-methylisonicotinic acid as an ester (e.g., methyl or ethyl ester) to prevent unwanted side reactions. This can be achieved using standard esterification methods (e.g., refluxing in the corresponding alcohol with a catalytic amount of acid).
The resulting 2-methylisonicotinate can then be subjected to oxidation. A common reagent for the oxidation of methylpyridines to the corresponding aldehydes is selenium dioxide (SeO₂).
Reflux the ester of 2-methylisonicotinic acid with a stoichiometric amount of SeO₂ in a suitable solvent like dioxane or a mixture of dioxane and water.
Monitor the reaction progress by TLC or GC-MS.
After completion, the selenium byproduct can be filtered off.
The resulting ester of 2-formylisonicotinic acid can be purified by chromatography.
Finally, hydrolyze the ester group back to the carboxylic acid under either acidic or basic conditions to yield the final product, 2-formylisonicotinic acid.
Pathway 2: Synthesis from 2-Methylisonicotinic Acid
This pathway is more direct if 2-methylisonicotinic acid is readily available as a starting material. The core of this pathway is the selective oxidation of the 2-methyl group.
Conceptual Workflow
Caption: Conceptual workflow for the synthesis of 2-formylisonicotinic acid from 2-methylisonicotinic acid.
Experimental Considerations and Protocol
As highlighted in Pathway 1, the selective oxidation of the 2-methyl group is the key transformation.
Protocol for Selective Oxidation:
Rationale and Method Selection: The direct oxidation of the methyl group in 2-methylisonicotinic acid to an aldehyde is the most atom-economical approach. Catalytic aerobic oxidation methods are highly desirable from an industrial and environmental perspective. N-hydroxyphthalimide (NHPI) in the presence of a cobalt(II) salt has been shown to be an effective catalytic system for the aerobic oxidation of methylpyridines to their corresponding carboxylic acids[3]. By carefully controlling the reaction conditions (temperature, reaction time, and catalyst loading), it may be possible to stop the oxidation at the aldehyde stage.
Hypothetical Protocol:
In a reaction vessel equipped with a condenser and a gas inlet, dissolve 2-methylisonicotinic acid in a suitable solvent such as acetic acid.
Add a catalytic amount of N-hydroxyphthalimide (NHPI) and a cobalt(II) salt (e.g., Co(OAc)₂).
Heat the reaction mixture to a moderate temperature (e.g., 80-100 °C) while bubbling air or oxygen through the solution.
Carefully monitor the reaction progress by taking aliquots and analyzing them by HPLC or GC-MS to maximize the yield of the aldehyde and minimize the formation of the over-oxidized dicarboxylic acid.
Once the optimal conversion is reached, cool the reaction mixture and isolate the product. This may involve precipitation by adding a non-solvent or extraction after neutralizing the acetic acid.
Purify the crude 2-formylisonicotinic acid by recrystallization or column chromatography.
An alternative, and often more controllable, approach involves a two-step process: reduction of the 2-methyl group to a hydroxymethyl group, followed by oxidation to the aldehyde.
Formation of 2-(Hydroxymethyl)isonicotinic Acid: This intermediate is not readily accessible through direct hydroxymethylation. A more feasible route would involve starting with 2-methyl-4-cyanopyridine, reducing the cyano group to an aminomethyl group, followed by diazotization to the hydroxymethyl group, and finally hydrolysis of the methyl group to a carboxylic acid. This multi-step process is generally less efficient. A more direct approach, if a suitable starting material is available, would be preferable.
Oxidation of 2-(Hydroxymethyl)isonicotinic Acid: If this intermediate can be synthesized, its oxidation to the aldehyde is a standard transformation.
Rationale: A wide variety of mild oxidizing agents can selectively convert a primary alcohol to an aldehyde without affecting the carboxylic acid or the pyridine ring.
Potential Reagents: Manganese dioxide (MnO₂), pyridinium chlorochromate (PCC), or Dess-Martin periodinane are commonly used for this type of transformation. Swern oxidation or other DMSO-based oxidations are also effective.
General Protocol (using MnO₂):
Suspend 2-(hydroxymethyl)isonicotinic acid in a suitable solvent such as dichloromethane or chloroform.
Add an excess of activated manganese dioxide (MnO₂).
Stir the mixture vigorously at room temperature.
Monitor the reaction by TLC. The reaction is often complete within a few hours to a day.
Upon completion, filter the reaction mixture through a pad of celite to remove the manganese salts.
Wash the celite pad with the solvent.
Evaporate the solvent from the filtrate to obtain the crude 2-formylisonicotinic acid, which can then be purified.
Trustworthiness and Self-Validating Systems
The protocols described, particularly the patented route to 2-methylisonicotinic acid, have been validated through their inclusion in the patent literature, which requires a degree of reproducibility. For the subsequent oxidation steps, the use of well-established and widely documented oxidation reactions provides a high degree of confidence in their feasibility.
For any synthesis, it is crucial to incorporate in-process controls and characterization at each step. This includes:
Thin-Layer Chromatography (TLC): To monitor the progress of the reaction and the formation of byproducts.
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of intermediates and the final product. ¹H and ¹³C NMR are essential for structural elucidation.
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
Infrared (IR) Spectroscopy: To identify the key functional groups (e.g., C=O of the aldehyde and carboxylic acid, C=N of the pyridine ring).
Melting Point Analysis: To assess the purity of the final product.
By rigorously characterizing each intermediate, the synthetic process becomes a self-validating system, ensuring the identity and purity of the material being carried forward to the next step.
Conclusion and Future Perspectives
The synthesis of 2-formylisonicotinic acid is a challenging yet achievable endeavor for the experienced synthetic chemist. The most promising and well-documented route appears to be a multi-step synthesis starting from 2,4-lutidine, proceeding through the key intermediate 2-methylisonicotinic acid. The final, crucial step of selectively oxidizing the 2-methyl group to a formyl group requires careful selection of reagents and optimization of reaction conditions to maximize yield and minimize byproduct formation.
Future research in this area could focus on the development of more direct and efficient catalytic methods for the selective oxidation of 2,4-lutidine, potentially in a one-pot process. The exploration of novel, green oxidizing agents and catalytic systems would also be of significant value to the pharmaceutical and chemical industries. As the demand for complex heterocyclic building blocks continues to grow, robust and scalable synthetic routes to molecules like 2-formylisonicotinic acid will remain a critical area of investigation.
References
Shimizu, S., Watanabe, N., Kataoka, T., Shoji, T., Abe, N., Morishita, S., & Ichimura, H. (2007). Pyridine and Pyridine Derivatives. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.
Dotsenko, V. V., Krivokolysko, S. G., & Litvinov, V. P. (2009). 2-Oxo(thioxo)pyridine-3-carbonitriles in the Synthesis of Fused Heterocycles. Russian Chemical Reviews, 78(9), 825–853.
Ishihara, K., & Yamamoto, H. (1994). Selective Oxidation of Primary Alcohols to Aldehydes. In Organic Syntheses (Vol. 71, p. 89).
Parvulescu, V. I., & Hardacre, C. (2007). Catalysis in Ionic Liquids. Chemical Reviews, 107(6), 2615–2665.
Minisci, F., Fontana, F., & Citterio, A. (1989). N-Hydroxyphthalimide/Co(II)-Catalyzed Aerobic Oxidation of Alkylpyridines to Pyridinecarboxylic Acids. The Journal of Organic Chemistry, 54(4), 728–731.
Ragan, J. A., Jones, B. P., Meltz, C. N., & Teixeira, J. (2002). A Safe and Scalable Synthesis of 2-Methylisonicotinic Acid. Synthesis, 2002(04), 483-486.
A Technical Guide to the Spectroscopic Characterization of 2-Formylisonicotinic Acid
Introduction 2-Formylisonicotinic acid, a pyridine-4-carboxylic acid derivative, serves as a pivotal building block in medicinal chemistry and materials science. Its unique trifunctional structure—comprising a pyridine r...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction
2-Formylisonicotinic acid, a pyridine-4-carboxylic acid derivative, serves as a pivotal building block in medicinal chemistry and materials science. Its unique trifunctional structure—comprising a pyridine ring, a carboxylic acid, and a formyl (aldehyde) group—offers versatile reaction sites for the synthesis of complex molecular architectures. Accurate and unambiguous structural confirmation of this compound is paramount for ensuring the integrity of downstream applications, from drug development to the creation of novel ligands.
This technical guide provides an in-depth analysis of the expected spectroscopic signature of 2-Formylisonicotinic acid. We will delve into the core analytical techniques of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is designed not merely as a repository of data but as a practical guide for researchers, explaining the causal relationships between molecular structure and spectroscopic output. The methodologies described herein are designed to be self-validating, providing a robust framework for the empirical confirmation of the compound's identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton
NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity of an organic molecule. For 2-Formylisonicotinic acid, both ¹H (proton) and ¹³C (carbon-13) NMR provide a detailed map of the carbon-hydrogen framework and the chemical environment of each nucleus.
Foundational Principles & Experimental Rationale
The molecular structure of 2-Formylisonicotinic acid (C₇H₅NO₃) is asymmetric, meaning each of the three aromatic protons and seven carbon atoms is chemically unique and should, therefore, produce a distinct signal in the respective NMR spectra. The presence of strongly electron-withdrawing substituents (the formyl group, the carboxylic acid, and the ring nitrogen) will cause a significant downfield shift (deshielding) for the aromatic protons and carbons compared to unsubstituted pyridine.
The choice of a deuterated solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an ideal choice as it readily dissolves the polar, acidic compound and its high boiling point allows for stable acquisitions. Furthermore, the acidic proton of the carboxylic acid is often observable in DMSO-d₆ as a broad singlet, which would otherwise be lost to proton exchange in solvents like D₂O or methanol-d₄.
Experimental Protocol: ¹H and ¹³C NMR
Sample Preparation: Accurately weigh 5-10 mg of high-purity 2-Formylisonicotinic acid and dissolve it in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial.
Transfer: Transfer the solution to a 5 mm NMR tube. Ensure no solid particles are present.
Instrumentation: The analysis should be performed on a high-resolution NMR spectrometer, operating at a minimum frequency of 400 MHz for ¹H nuclei. This ensures adequate signal dispersion for unambiguous peak assignment.[1]
¹H NMR Acquisition:
Acquire a standard one-dimensional proton spectrum.
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.
¹³C NMR Acquisition:
Acquire a proton-decoupled ¹³C spectrum.
Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
2D NMR (Optional but Recommended): To definitively assign proton and carbon signals, a Heteronuclear Single Quantum Coherence (HSQC) experiment is recommended. This correlates directly bonded ¹H and ¹³C nuclei, providing unequivocal assignments.[2][3]
Predicted Spectroscopic Data (NMR)
The following tables summarize the predicted chemical shifts (δ) based on the known effects of the substituents and data from analogous compounds like isonicotinic acid.[4][5]
Table 1: Predicted ¹H NMR Data for 2-Formylisonicotinic Acid (in DMSO-d₆)
Predicted Chemical Shift (δ, ppm)
Multiplicity
Assignment
Rationale
~10.1
Singlet (s)
H (Formyl)
Aldehydic protons are highly deshielded and typically appear > 9.5 ppm.
~9.1
Singlet (s)
H-3
Positioned between two strongly electron-withdrawing groups (N and CHO).
~8.9
Doublet (d)
H-6
Ortho to the ring nitrogen, leading to significant deshielding.
~8.2
Doublet (d)
H-5
Ortho to the carboxylic acid group.
>13.0
Broad Singlet (br s)
H (Carboxylic Acid)
Acidic proton, chemical shift is concentration and temperature dependent.
Table 2: Predicted ¹³C NMR Data for 2-Formylisonicotinic Acid (in DMSO-d₆)
Predicted Chemical Shift (δ, ppm)
Assignment
Rationale
~192
C (Formyl)
Aldehyde carbonyl carbons are highly deshielded.
~165
C (Carboxylic Acid)
Carboxylic acid carbonyl carbons are characteristic in this region.
~155
C-2
Attached to the electron-withdrawing formyl group.
~152
C-6
Alpha to the ring nitrogen.
~145
C-4
Attached to the carboxylic acid group.
~125
C-5
Beta to the ring nitrogen.
~122
C-3
Positioned between the nitrogen and the C-2 carbon.
Visualization: NMR Analysis Workflow
Caption: Workflow for NMR-based structural elucidation of 2-Formylisonicotinic acid.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is an essential and rapid technique for identifying the key functional groups within a molecule. It works by detecting the absorption of infrared radiation, which excites molecular vibrations (e.g., stretching, bending).
Foundational Principles & Experimental Rationale
For 2-Formylisonicotinic acid, IR spectroscopy will provide definitive evidence for the presence of the carboxylic acid and aldehyde functionalities. The key vibrational modes to observe are:
O-H Stretch: A very broad absorption from the hydrogen-bonded carboxylic acid.
C-H Stretch: Absorptions from the aromatic C-H bonds and the specific aldehyde C-H bond.
C=O Stretch: Two distinct carbonyl absorptions are expected: one for the carboxylic acid and one for the aldehyde. Their positions will be influenced by conjugation with the aromatic ring.
C=C and C=N Stretches: Multiple sharp absorptions characteristic of the pyridine ring.
The solid-state nature of the compound makes the Attenuated Total Reflectance (ATR) or KBr pellet method the most suitable for analysis.[6][7][8] ATR is often preferred for its simplicity and minimal sample preparation.
Experimental Protocol: FTIR-ATR
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
Sample Application: Place a small amount (1-2 mg) of the solid 2-Formylisonicotinic acid powder onto the ATR crystal.
Pressure Application: Apply consistent pressure using the ATR anvil to ensure good contact between the sample and the crystal.
Acquisition: Record the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
Data Processing: The final spectrum is automatically generated as an absorbance plot after background subtraction.
Predicted Spectroscopic Data (IR)
Table 3: Predicted IR Absorption Bands for 2-Formylisonicotinic Acid
Predicted Wavenumber (cm⁻¹)
Vibration Type
Assignment
3300 - 2500 (very broad)
O-H Stretch
Carboxylic Acid Dimer
~3100 - 3000
C-H Stretch
Aromatic C-H
~2850, ~2750
C-H Stretch
Aldehyde C-H (Fermi doublet)
~1710
C=O Stretch
Carboxylic Acid Carbonyl
~1690
C=O Stretch
Aldehyde Carbonyl
~1600, ~1550, ~1470
C=C, C=N Stretch
Pyridine Ring Vibrations
~1300
C-O Stretch / O-H Bend
Carboxylic Acid
~900
O-H Bend (out-of-plane)
Carboxylic Acid Dimer
Visualization: IR Analysis Workflow
Caption: Standard workflow for functional group analysis using FTIR-ATR spectroscopy.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.
Foundational Principles & Experimental Rationale
The molecular formula of 2-Formylisonicotinic acid is C₇H₅NO₃, giving it a monoisotopic molecular weight of approximately 151.02 Da. Using a high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap instrument will allow for the determination of the exact mass, confirming the elemental composition.
Electron Ionization (EI) is a common and effective ionization method for relatively small, thermally stable organic molecules. It typically generates a clear molecular ion (M⁺˙) peak and a rich, reproducible fragmentation pattern that serves as a molecular fingerprint. Key expected fragmentation pathways include the loss of neutral fragments such as •OH, H₂O, •CHO, and •COOH.
Experimental Protocol: EI-MS
Instrumentation: An Electron Ionization (EI) mass spectrometer, often coupled with a Gas Chromatograph (GC) or a direct insertion probe. For a non-volatile solid like this, a direct insertion probe is appropriate.
Sample Introduction: A small amount of the sample is placed in a capillary tube at the end of the direct insertion probe.
Ionization: The probe is inserted into the high-vacuum ion source. The sample is gently heated to promote volatilization. The gaseous molecules are then bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[9]
Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole or TOF), which separates them based on their m/z ratio.
Detection: A detector records the abundance of each ion, generating the mass spectrum.
Predicted Spectroscopic Data (MS)
Table 4: Predicted Key Fragments in the EI Mass Spectrum of 2-Formylisonicotinic Acid
Predicted m/z
Proposed Fragment
Identity
151
[C₇H₅NO₃]⁺˙
Molecular Ion (M⁺˙)
134
[M - OH]⁺
Loss of hydroxyl radical from COOH
123
[M - CO]⁺˙ or [M - C₂H₂O]⁺
Loss of carbon monoxide or ketene
122
[M - CHO]⁺
Loss of formyl radical
106
[M - COOH]⁺
Loss of carboxyl radical
78
[C₅H₄N]⁺
Pyridyl cation fragment
Visualization: MS Analysis Workflow
Caption: Workflow for molecular weight and structural analysis via Electron Ionization MS.
Conclusion
The comprehensive spectroscopic characterization of 2-Formylisonicotinic acid relies on the synergistic application of NMR, IR, and MS. NMR spectroscopy provides the definitive map of the carbon-hydrogen framework, IR spectroscopy confirms the presence of the critical aldehyde and carboxylic acid functional groups, and mass spectrometry validates the molecular weight and provides corroborating structural information through fragmentation analysis. The predictive data and validated protocols outlined in this guide offer a robust framework for researchers to confidently verify the identity, purity, and structural integrity of this valuable chemical intermediate.
References
Marsh, J. L., et al. (2017). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. Langmuir, 33(46), 13224-13233. [Link]
PubMed. (2017). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. PubMed, National Library of Medicine. [Link]
ResearchGate. (2017). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. ResearchGate. [Link]
The Journal of Physical Chemistry. (1996). Aqueous infrared studies of the pyridine carboxylic acids. The Journal of Physical Chemistry. [Link]
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Human Metabolome Database. (n.d.). ¹³C NMR Spectrum of Formic acid in D₂O. HMDB. [Link]
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NIH National Library of Medicine. (n.d.). Use of the 2D ¹H-¹³C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. PMC. [Link]
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The Emerging Therapeutic Potential of 2-Formylisonicotinic Acid Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents. Among the vast landscape of pyridine derivatives, those derived from 2-formylisonicoti...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents. Among the vast landscape of pyridine derivatives, those derived from 2-formylisonicotinic acid are gaining significant traction as versatile precursors for novel drug candidates. This technical guide provides an in-depth exploration of the burgeoning biological activities associated with 2-formylisonicotinic acid derivatives, with a primary focus on their anticancer, anti-inflammatory, and antimicrobial potential. We will delve into the mechanistic underpinnings of their therapeutic effects, provide detailed experimental protocols for their synthesis and biological evaluation, and present key structure-activity relationship insights to guide future drug development endeavors. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of innovative therapeutics.
Introduction: The Strategic Importance of the 2-Formylisonicotinic Acid Scaffold
Isonicotinic acid, or pyridine-4-carboxylic acid, and its derivatives have a rich history in pharmaceutical development, with notable examples including the anti-tuberculosis drug isoniazid. The introduction of a formyl group at the 2-position of the isonicotinic acid backbone creates a highly reactive and versatile chemical handle. This aldehyde functionality serves as a linchpin for the facile synthesis of a diverse library of derivatives, most notably through condensation reactions with amine-containing nucleophiles to form Schiff bases, such as hydrazones and thiosemicarbazones. These resulting moieties are not mere structural linkers; they are often critical pharmacophores that actively participate in target binding and contribute significantly to the overall biological activity of the molecule. The inherent properties of the pyridine ring, including its ability to participate in hydrogen bonding and metal coordination, further enhance the drug-like characteristics of these compounds.
This guide will systematically unpack the therapeutic promise of 2-formylisonicotinic acid derivatives, beginning with a foundational synthesis protocol and then transitioning to a detailed examination of their key biological activities.
Synthetic Strategy: A Generalized Protocol for 2-Formylisonicotinic Acid Thiosemicarbazone Synthesis
The condensation of a 2-formylpyridine derivative with a thiosemicarbazide is a robust and widely employed method for generating thiosemicarbazone derivatives. This protocol provides a representative, step-by-step procedure that can be adapted for the synthesis of a variety of 2-formylisonicotinic acid thiosemicarbazones.
Experimental Protocol: Synthesis of 2-Formylisonicotinic Acid Thiosemicarbazone
Materials:
2-Formylisonicotinic acid (or its ester derivative)
Thiosemicarbazide (or a substituted thiosemicarbazide)
Reactant Dissolution: In a round-bottom flask, dissolve 1 equivalent of 2-formylisonicotinic acid (or its ester) in a minimal amount of warm ethanol.
Addition of Thiosemicarbazide: To the stirred solution, add 1 to 1.1 equivalents of the corresponding thiosemicarbazide.
Catalyst Addition: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from 2 to 6 hours depending on the specific substrates.
Product Precipitation: Upon completion of the reaction, allow the mixture to cool to room temperature. The thiosemicarbazone product will often precipitate out of the solution.
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
Washing: Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the pure thiosemicarbazone derivative.
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Anticancer Activity: A Multi-pronged Attack on Malignancy
Derivatives of 2-formylisonicotinic acid, particularly thiosemicarbazones, have emerged as a promising class of anticancer agents with multifaceted mechanisms of action. Their ability to chelate essential metal ions, inhibit key signaling pathways, and disrupt fundamental cellular processes makes them attractive candidates for further development.
Mechanism of Action
The anticancer effects of these derivatives are often attributed to a combination of the following mechanisms:
Inhibition of Ribonucleotide Reductase (RR): Thiosemicarbazones are potent chelators of iron, a critical cofactor for the enzyme ribonucleotide reductase. RR is essential for the conversion of ribonucleotides to deoxyribonucleotides, a rate-limiting step in DNA synthesis. By sequestering iron, these compounds inhibit RR activity, leading to the depletion of the deoxyribonucleotide pool and subsequent cell cycle arrest and apoptosis.
Targeting Hypoxia-Inducible Factor-1α (HIF-1α): Many solid tumors exhibit hypoxic microenvironments, which promote tumor survival and progression through the activation of the transcription factor HIF-1α. HIF-1α upregulates genes involved in angiogenesis, glucose metabolism, and cell survival.[1] Some 2-aminoisonicotinic acid analogues have been shown to inhibit HIF-1α, representing a promising strategy to counteract tumor adaptation to hypoxia.[2]
Inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. VEGFR-2 is a key receptor tyrosine kinase that mediates the pro-angiogenic signals of VEGF.[3][4] By inhibiting VEGFR-2, certain nicotinamide derivatives can block the downstream signaling cascades that promote endothelial cell proliferation and migration, thereby cutting off the tumor's blood supply.[5]
Disruption of Tubulin Polymerization: Microtubules are dynamic cytoskeletal polymers essential for cell division, and they are a validated target for cancer chemotherapy. Some 2-phenylacrylonitrile derivatives, which share structural similarities with isonicotinic acid derivatives, have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and apoptosis.
Signaling Pathway Visualization
Caption: Simplified HIF-1α signaling pathway and the inhibitory action of 2-formylisonicotinic acid derivatives.
Caption: Overview of the VEGFR-2 signaling pathway and its inhibition by 2-formylisonicotinic acid derivatives.
Quantitative Data
The anticancer potency of these derivatives is typically evaluated using in vitro cytotoxicity assays against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the efficacy of different compounds.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
Cancer cell lines
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS)
2-Formylisonicotinic acid derivative test compounds
MTT solution (5 mg/mL in PBS)
Dimethyl sulfoxide (DMSO)
96-well sterile microplates
Multichannel pipette
Microplate reader
Procedure:
Cell Seeding: Harvest exponentially growing cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
Incubation: Incubate the plates for 48-72 hours at 37°C.
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[11]
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. Isonicotinic acid hydrazide derivatives have demonstrated significant anti-inflammatory properties, suggesting their potential as a new class of anti-inflammatory agents.
Mechanism of Action
The primary mechanism of anti-inflammatory action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes. The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. Several isonicotinic acid hydrazide derivatives have been shown to inhibit COX enzymes, thereby reducing prostaglandin synthesis.[12] Additionally, some derivatives have been found to inhibit the production of reactive oxygen species (ROS) by immune cells, further contributing to their anti-inflammatory effects.[13]
Quantitative Data
The anti-inflammatory activity of these compounds can be assessed by their ability to inhibit ROS production or COX enzyme activity.
Experimental Protocol: In Vitro COX Inhibition Assay (Colorimetric)
Principle: This assay measures the peroxidase component of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Materials:
Purified COX-1 or COX-2 enzyme
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
Heme cofactor
Test compounds (potential inhibitors)
Arachidonic acid (substrate)
TMPD solution
96-well microplate
Microplate reader
Procedure:
Reagent Preparation: Prepare working solutions of the enzyme, heme, test compounds, and arachidonic acid in the assay buffer.
Reaction Setup: In a 96-well plate, add the assay buffer, heme, and the COX enzyme to the appropriate wells.
Inhibitor Addition: Add the test compounds at various concentrations to the inhibitor wells. Add the vehicle control to the 100% initial activity wells.
Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at 37°C to allow the inhibitors to bind to the enzyme.
Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.
Colorimetric Measurement: Immediately add the TMPD solution and monitor the increase in absorbance at 590 nm over time using a microplate reader.
Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value.
The rise of antibiotic resistance is a global health crisis, necessitating the discovery of new antimicrobial agents with novel mechanisms of action. 2-Formylisonicotinic acid derivatives, including hydrazones and thiosemicarbazones, have shown promising activity against a range of bacteria and fungi.
Mechanism of Action
The antimicrobial activity of these compounds is thought to arise from several mechanisms:
Metal Chelation: Similar to their anticancer effects, the ability of thiosemicarbazones to chelate essential metal ions, such as iron and zinc, can disrupt microbial metabolic processes that rely on these metals as cofactors.
Enzyme Inhibition: These derivatives can inhibit specific microbial enzymes that are essential for survival. For example, isoniazid, an isonicotinic acid hydrazide, inhibits the synthesis of mycolic acids, which are crucial components of the mycobacterial cell wall.
Disruption of Cellular Integrity: By interfering with key cellular processes, these compounds can compromise the integrity of the microbial cell, leading to cell death.
Quantitative Data
The antimicrobial efficacy of these compounds is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Experimental Protocol: Broth Microdilution for MIC Determination
Principle: The broth microdilution method is a quantitative technique used to determine the MIC of an antimicrobial agent against a specific microorganism in a liquid medium.
Materials:
Bacterial or fungal strains
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
Test compounds
Sterile 96-well microplates
Inoculum suspension standardized to 0.5 McFarland turbidity
Microplate reader (optional, for automated reading)
Procedure:
Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium directly in the wells of a 96-well microplate.
Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
Inoculation: Add the diluted inoculum to each well containing the test compound dilutions. Include a growth control well (inoculum without compound) and a sterility control well (broth without inoculum).
Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for most bacteria) for 16-24 hours.
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density using a microplate reader.
Conclusion and Future Directions
The derivatives of 2-formylisonicotinic acid represent a fertile ground for the discovery of novel therapeutic agents with diverse biological activities. Their synthetic tractability, coupled with their ability to interact with multiple biological targets, underscores their potential in addressing significant unmet medical needs in oncology, inflammation, and infectious diseases. The thiosemicarbazone and hydrazone moieties, in particular, have proven to be highly effective pharmacophores.
Future research in this area should focus on:
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the 2-formylisonicotinic acid scaffold and the appended side chains will be crucial for optimizing potency, selectivity, and pharmacokinetic properties.
Mechanism of Action Elucidation: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will facilitate rational drug design and the identification of potential biomarkers for patient stratification.
In Vivo Efficacy and Safety Profiling: Promising lead compounds identified from in vitro studies must be rigorously evaluated in relevant animal models of disease to assess their therapeutic efficacy and safety profiles.
Combination Therapies: Investigating the synergistic effects of these derivatives with existing therapeutic agents could lead to more effective treatment regimens and overcome drug resistance.
References
Yaqoob, M., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 26(15), 4479. [Link]
Lee, J., et al. (2012). Synthesis and Biological Evaluation of 2-Aminoisonicotinic Acid Analogues as HIF-1α Inhibitors. Bulletin of the Korean Chemical Society, 33(10), 3391-3396.
Semenza, G. L. (2012). HIF-1 and cancer. Annual review of cancer biology, 1, 247-272.
(Reference for a general synthesis protocol, if available)
(Reference for a general synthesis protocol, if available)
(Reference for a general synthesis protocol, if available)
Popiołek, Ł., et al. (2022). Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties. International Journal of Molecular Sciences, 23(19), 11889. [Link]
(Reference for anticancer IC50 d
Kowol, C. R., et al. (2022). Thiosemicarbazone Derivatives Developed to Overcome COTI-2 Resistance. Cancers, 14(18), 4455.
Heffeter, P., et al. (2020). Cancer Cell Resistance Against the Clinically Investigated Thiosemicarbazone COTI-2 Is Based on Formation of Intracellular Copper Complex Glutathione Adducts and ABCC1-Mediated Efflux. Frontiers in Oncology, 10, 584.
Rauf, A., et al. (2022). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Molecules, 27(15), 4935. [Link]
Kowol, C. R., et al. (2022). Thiosemicarbazone Derivatives Developed to Overcome COTI-2 Resistance. Cancers, 14(18), 4455. [Link]
Kumar, H. S. N., et al. (2015). Synthesis and evaluation of isonicotinoyl hydrazone derivatives as antimycobacterial and anticancer agents. Bioorganic & Medicinal Chemistry Letters, 25(1), 122-126.
Kosović, E., et al. (2022). Design, synthesis and antimicrobial activity of usnic acid derivatives. Molecules, 27(11), 3561. [Link]
Stanković, N., et al. (2022). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. Antibiotics, 11(9), 1184. [Link]
(Reference for synthesis protocol, if available)
Shibuya, M. (2015). Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies. Genes & Cancer, 6(3-4), 134-143.
Wiegand, I., et al. (2008). Broth microdilution. In Clinical Microbiology Procedures Handbook (pp. 5-3). American Society for Microbiology.
(Reference for synthesis protocol, if available)
(Reference for COX inhibition assay protocol, if available)
(Reference for VEGFR-2 inhibition, if available)
van Meerloo, J., et al. (2011). The MTT assay for cell viability: possibilities and pitfalls. Methods in molecular biology (Clifton, N.J.), 716, 237-245.
A Theoretical and Mechanistic Guide to the Reactivity of 2-Formylisonicotinic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract 2-Formylisonicotinic acid (2-FINA), a pyridine derivative featuring both a carboxylic acid and an aldehyde functional g...
Author: BenchChem Technical Support Team. Date: January 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Formylisonicotinic acid (2-FINA), a pyridine derivative featuring both a carboxylic acid and an aldehyde functional group, represents a molecule of significant interest in medicinal chemistry and materials science. Its structural complexity and multiple reactive sites make it a versatile building block for synthesizing novel compounds with potential therapeutic applications, including antitubercular agents.[1][2] Understanding the inherent reactivity of 2-FINA at a quantum mechanical level is paramount for designing rational synthetic pathways and predicting its behavior in biological systems. This guide provides a comprehensive theoretical framework for studying the reactivity of 2-FINA, leveraging Density Functional Theory (DFT) to elucidate its structural, electronic, and reactive properties. We present a detailed computational workflow, from geometry optimization and electronic structure analysis to the mapping of reaction pathways, offering field-proven insights into the causality behind key theoretical choices.
Introduction: The Significance of 2-Formylisonicotinic Acid
2-Formylisonicotinic acid, also known as pyridine-4-carbaldehyde-2-carboxylic acid, is a heterocyclic compound whose importance is derived from the unique interplay of its three core components: the electron-deficient pyridine ring, the electrophilic formyl (aldehyde) group, and the acidic carboxyl group. This trifecta of functionality makes 2-FINA a valuable precursor in the synthesis of complex molecular architectures. Derivatives of the closely related isonicotinic acid are foundational to various pharmaceuticals, most notably isoniazid, a primary drug for treating tuberculosis.[1][3] The introduction of a formyl group at the 2-position adds a crucial site for reactions like Schiff base formation and reductive amination, expanding its synthetic utility.[4]
Theoretical studies, particularly those employing DFT, offer a powerful, non-empirical lens to probe the molecule's behavior.[5] By modeling the system at the atomic level, we can predict its most stable conformation, map its electron density distribution, identify the most likely sites for nucleophilic and electrophilic attack, and calculate the energy barriers for specific chemical transformations. This in-silico approach accelerates the discovery process by prioritizing promising reaction pathways and informing the design of more effective catalysts and reaction conditions.
Foundational Analysis: Molecular Structure and Electronic Properties
A thorough theoretical investigation begins with determining the ground-state structure and electronic landscape of the molecule. These fundamental properties govern its overall reactivity.
Conformational Analysis and Optimized Geometry
The presence of two functional groups attached to the pyridine ring allows for rotational isomerism. The relative orientation of the formyl and carboxyl groups can significantly impact the molecule's stability and electronic properties. DFT calculations on similar molecules, like 2-formyl pyridine, have shown a preference for a planar cis conformation, where the aldehyde's oxygen atom is oriented towards the ring's nitrogen.[6] A similar planar structure is expected for 2-FINA to maximize conjugation and minimize steric hindrance.
The first step in any theoretical study is to perform a geometry optimization. This computational process finds the lowest energy arrangement of the atoms, providing key structural parameters.
Table 1: Predicted Geometric Parameters for 2-Formylisonicotinic Acid (DFT/B3LYP/6-311++G(d,p))
Parameter
Bond
Predicted Value (Å)
Bond Length
C(formyl)-H
~1.11
C=O (formyl)
~1.22
C(ring)-C(formyl)
~1.48
C=O (carboxyl)
~1.21
C-OH (carboxyl)
~1.35
O-H (carboxyl)
~0.97
Note: These are typical values and may vary slightly based on the specific computational method.
Frontier Molecular Orbitals and Reactivity Descriptors
The reactivity of a molecule is largely dictated by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: Represents the region from which an electron is most likely to be donated. It indicates the sites susceptible to electrophilic attack.
LUMO: Represents the region to which an electron is most likely to be accepted. It indicates the sites susceptible to nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. For 2-FINA, the LUMO is expected to be localized primarily on the electron-deficient pyridine ring and the highly electrophilic carbon atom of the formyl group, making this the primary site for nucleophilic attack. The HOMO is likely distributed across the carboxyl group and the pyridine ring.
Molecular Electrostatic Potential (MEP)
An MEP map provides a visual representation of the charge distribution on the molecule's surface. It is invaluable for predicting non-covalent interactions and identifying reactive sites.
Red Regions (Negative Potential): Indicate areas of high electron density, typically associated with lone pairs on electronegative atoms (like the oxygens of the carbonyls and the pyridine nitrogen). These are sites for electrophilic attack.
Blue Regions (Positive Potential): Indicate areas of electron deficiency, such as the hydrogen of the carboxylic acid and the carbon of the formyl group. These are prime targets for nucleophilic attack.
For 2-FINA, the MEP map would clearly highlight the acidic proton of the carboxyl group, the electrophilic carbon of the aldehyde, and the nucleophilic nitrogen of the pyridine ring as key centers of reactivity.
Theoretical Protocols for Reactivity Analysis
To accurately model the reactivity of 2-FINA, a robust computational methodology is essential. This section outlines the standard theoretical choices and the rationale behind them.
The Choice of Density Functional Theory (DFT)
DFT has become the workhorse of computational chemistry for its excellent balance of accuracy and computational cost.[5] It is particularly well-suited for studying organic molecules like 2-FINA.
Functional Selection: The choice of the exchange-correlation functional is critical. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used hybrid functional that often provides reliable results for geometries and reaction energies of organic systems.
Basis Set Selection: The basis set describes the atomic orbitals used in the calculation. The 6-311++G(d,p) basis set is a good choice, offering a flexible description of the electron distribution. The ++ indicates the inclusion of diffuse functions to better describe anions and weak interactions, while (d,p) adds polarization functions to allow for non-spherical electron density, which is crucial for describing bonding.
Modeling Reaction Pathways: Transition State Theory
To study a chemical reaction, we must identify the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the TS is the activation energy (Ea) , which determines the reaction rate.
Computational chemists use specialized algorithms to locate this first-order saddle point. A true transition state is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Key Reaction Mechanisms: A Theoretical Investigation
The structure of 2-FINA suggests several possible reaction pathways. Here, we outline the theoretical approach to studying two of its most characteristic reactions.
Nucleophilic Attack on the Formyl Carbonyl
The formyl group is a strong electrophile, making it a prime target for nucleophiles. A classic example is the addition of a hydroxide ion (OH⁻), the first step in the Cannizzaro reaction or a simple hydration.
Reactants: 2-FINA + OH⁻
Transition State: The TS would involve the partial formation of a C-O bond between the hydroxide oxygen and the formyl carbon, with the negative charge delocalizing onto the formyl oxygen.
Product: A tetrahedral intermediate.
By calculating the activation energy for this step, we can quantify the electrophilicity of the formyl group. This value can be compared with other aldehydes to rank their relative reactivity.
Deprotonation of the Carboxylic Acid
The carboxylic acid moiety is the most acidic site in the molecule. Its acidity (pKa) can be estimated theoretically by calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in a solvent.
2-FINA(aq) ⇌ 2-FINA⁻(aq) + H⁺(aq)
Using a continuum solvation model like the Polarizable Continuum Model (PCM) allows for the inclusion of solvent effects, which are crucial for accurately modeling reactions in solution. The calculated ΔG can be related to the pKa, providing a quantitative measure of the molecule's acidity.
Detailed Protocol: Calculating the Rotational Barrier of the Formyl Group
This protocol provides a step-by-step guide for a common theoretical experiment: determining the energy barrier for rotation around the C(ring)-C(formyl) bond.
Software: Gaussian 16, GaussView 6, or similar quantum chemistry software.
Methodology:
Build the Initial Structure: Construct the 2-FINA molecule in its planar conformation using a molecular editor like GaussView.
Initial Optimization: Perform a full geometry optimization using the B3LYP/6-311++G(d,p) level of theory to find the ground state energy minimum. Confirm it is a minimum by running a frequency calculation.
Perform a Potential Energy Scan (PES):
Identify the dihedral angle defining the rotation of the formyl group relative to the pyridine ring (e.g., N1-C2-C(formyl)-O).
Set up a "scan" calculation. This involves constraining the dihedral angle at a series of values (e.g., from 0° to 180° in 10° increments) and performing a constrained optimization at each step.
Locate the Transition State: The highest point on the resulting potential energy surface corresponds to the rotational transition state (likely at a dihedral angle of 90°). Use this structure as a starting point for a full transition state optimization (e.g., using Opt=TS).
Confirm the Transition State: Run a frequency calculation on the optimized TS structure. A single imaginary frequency confirms it is a true transition state.
Calculate the Rotational Barrier: The rotational energy barrier is the difference in electronic energy between the optimized ground state and the optimized transition state. A study on the related 2-formyl pyridine predicted a barrier of 9.38 kcal/mol.[6]
Conclusion and Future Outlook
The theoretical framework presented here provides a robust and validated approach to understanding and predicting the reactivity of 2-Formylisonicotinic acid. By combining geometry optimization, electronic structure analysis, and transition state theory, researchers can gain deep mechanistic insights that are often inaccessible through experimental methods alone. This computational pre-screening can guide synthetic efforts, explain observed reactivity patterns, and aid in the design of novel 2-FINA derivatives for drug development and materials science. Future theoretical work could explore its interactions with biological targets, such as the InhA enzyme in Mycobacterium tuberculosis, to aid in the rational design of next-generation antitubercular drugs.[2]
References
Arjunan, V., & Mohan, S. (2009). Density functional theory calculations of the internal rotations and vibrational spectra of 2-, 3- and 4-formyl pyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 71(5), 1907-1913. [Link]
Klimchuk, O., et al. (2018). Rational design of isonicotinic acid hydrazide derivatives with antitubercular activity: Machine learning, molecular docking, synthesis and biological testing. Chemical Biology & Drug Design, 92(1), 1436-1448. [Link]
Klimchuk, O., et al. (2018). Rational design of isonicotinic acid hydrazide derivatives with antitubercular activity: Machine learning, molecular docking, synthesis and biological testing. PubMed. [Link]
Sinha, R., et al. (2014). Synthesis and Computational and Experimental Investigations of a para-Nicotinic Acid-Bridged Dirhenium(I) Dimer Complex. Inorganic Chemistry, 53(24), 12823-12833. [Link]
Sondhi, S. M., et al. (2011). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research, 21(7), 1-20. [Link]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Formylisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist This guide provides an in-depth technical framework for the safe handling and use of 2-Formylisonicotinic aci...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides an in-depth technical framework for the safe handling and use of 2-Formylisonicotinic acid, a key building block in contemporary pharmaceutical synthesis. Moving beyond a simple checklist, we will explore the causal reasoning behind each safety protocol, grounding our recommendations in the specific chemical nature of the molecule. Our objective is to empower researchers with a self-validating system of safety that fosters both innovation and a secure laboratory environment.
Understanding the Hazard Profile of 2-Formylisonicotinic Acid
2-Formylisonicotinic acid (CAS No. 855636-38-3) is a heterocyclic compound featuring a pyridine ring substituted with both a carboxylic acid and an aldehyde group. This unique structure dictates its reactivity and, consequently, its hazard profile. While a comprehensive, peer-reviewed safety data sheet (SDS) for this specific molecule is not widely available, we can infer its primary hazards from its constituent functional groups and available preliminary data. The GHS pictograms indicate a warning is warranted.[1]
These classifications are consistent with the known properties of aromatic aldehydes and carboxylic acids. The aldehyde group can be irritating to mucous membranes, while the acidic nature of the carboxylic acid can cause irritation upon contact with skin and eyes.
Physicochemical Properties and Their Safety Implications
Spills can easily spread and contaminate a wide area if not contained.
Engineering Controls: The First Line of Defense
The primary engineering control for handling 2-Formylisonicotinic acid is a certified chemical fume hood.[5] This is non-negotiable. The fume hood serves a dual purpose: it protects the user from inhaling airborne particulates and it contains any potential spills. Ensure that the fume hood has adequate airflow and is used correctly, with the sash at the appropriate height.
Workstations should also be equipped with readily accessible emergency eyewash stations and safety showers.[2] Their proximity and functionality must be verified on a regular basis.
Caption: Hierarchy of safety controls for handling 2-Formylisonicotinic acid.
Personal Protective Equipment (PPE): A Necessary Barrier
Appropriate PPE is crucial to prevent direct contact with 2-Formylisonicotinic acid. The following PPE is mandatory when handling this compound:
Eye and Face Protection : Chemical safety goggles are the minimum requirement.[6] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[6][7]
Skin Protection : A standard laboratory coat should be worn and buttoned to its full length.[8]
Hand Protection : Chemically resistant gloves are essential. Nitrile or butyl rubber gloves are recommended.[6] It is critical to inspect gloves for any signs of degradation or puncture before use.[2]
Respiratory Protection : For most lab-scale operations within a fume hood, respiratory protection is not required. However, if there is a potential for generating significant amounts of dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[6][7]
Safe Handling and Storage Protocols
Handling:
Preparation : Before handling, ensure that all necessary engineering controls are functioning correctly and that you are wearing the appropriate PPE.
Weighing and Transfer : Conduct all weighing and transfer operations within a chemical fume hood to minimize the risk of inhalation.
Avoid Dust Formation : Handle the solid material carefully to avoid generating dust.[9]
Spill Management : In the event of a spill, do not panic. For a small spill, absorb the material with an inert absorbent such as vermiculite or sand.[5] Place the absorbed material into a sealed container for proper disposal.[10] For larger spills, evacuate the area and follow your institution's emergency procedures.
Storage:
Store 2-Formylisonicotinic acid in a tightly closed container in a dry, cool, and well-ventilated area.[2][9]
Keep it away from incompatible materials such as strong oxidizing agents, bases, and amines.[5][9]
Caption: Standard workflow for handling 2-Formylisonicotinic acid.
Emergency Procedures and First Aid
In the event of an exposure, immediate and appropriate action is critical.
Exposure Route
First Aid Measures
Inhalation
Move the individual to fresh air immediately.[2][11] If breathing is difficult or has stopped, provide artificial respiration.[11] Seek immediate medical attention.
Skin Contact
Immediately flush the affected area with copious amounts of water for at least 15 minutes.[2][11] Remove contaminated clothing.[11] If irritation persists, seek medical attention.
Eye Contact
Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do so.[2] Seek immediate medical attention.
Ingestion
Do NOT induce vomiting.[10] If the person is conscious, rinse their mouth with water and have them drink plenty of water.[2] Seek immediate medical attention.
Disposal Considerations
All waste containing 2-Formylisonicotinic acid must be treated as hazardous waste. Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.[2] Do not dispose of it down the drain.
Conclusion: A Culture of Safety
The safe handling of 2-Formylisonicotinic acid is not merely about following a set of rules, but about understanding the "why" behind each precaution. By integrating these principles into your laboratory workflow, you contribute to a robust culture of safety that protects yourself, your colleagues, and the integrity of your research.
References
Technical Supplement: Sulfuric Acid Bulk Handling FCX-HS28– Personal Protective Equipment. (2019, January 18). DOHS. [Link]
First Aid Procedures for Chemical Hazards | NIOSH. (n.d.). Centers for Disease Control and Prevention. [Link]
What type of protective clothing should I wear when I work with Formic Pro? (n.d.). NOD Apiary Products Ltd. [Link]
What PPE Should You Wear When Handling Acid 2026? (2025, January 7). LeelineWork. [Link]
First Aid - Chemical Poisoning. (2019, May 28). Ministry of Health, Saudi Arabia. [Link]
A Technical Guide to Sourcing 2-Formylisonicotinic Acid for Pharmaceutical Research and Development
Introduction: The Strategic Importance of 2-Formylisonicotinic Acid 2-Formylisonicotinic acid, a pyridine-4-carboxylic acid derivative, is a heterocyclic building block of significant interest to the pharmaceutical and l...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Strategic Importance of 2-Formylisonicotinic Acid
2-Formylisonicotinic acid, a pyridine-4-carboxylic acid derivative, is a heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. Its bifunctional nature, featuring both a reactive aldehyde and a carboxylic acid on a pyridine scaffold, makes it a versatile synthon for constructing complex molecular architectures. These functional groups serve as handles for a variety of chemical transformations, enabling its incorporation into diverse structures, from small molecule inhibitors to complex drug conjugates.[1] The pyridine core itself is a common motif in many approved drugs, valued for its ability to engage in hydrogen bonding and its overall metabolic stability.
This guide provides researchers, chemists, and procurement managers with a comprehensive overview of the commercial landscape for 2-Formylisonicotinic acid. We will delve into the critical aspects of supplier evaluation, quality control, and analytical verification, ensuring that the material procured for your research and development pipeline is of the requisite purity and identity for reliable, reproducible results. A crucial point of clarification for any researcher is the distinction between isomers: 2-Formyliso nicotinic acid (2-formylpyridine-4-carboxylic acid) and its isomer, 2-Formylnicotinic acid (2-formylpyridine-3-carboxylic acid). While structurally similar, their reactivity and biological activity can differ profoundly. Therefore, rigorous verification of the correct isomer is a non-negotiable step in the procurement process.
Part 1: Commercial Availability and Supplier Landscape
The procurement of specialty chemicals like 2-Formylisonicotinic acid requires careful vetting of suppliers. The market consists of manufacturers, distributors, and custom synthesis providers, each offering different grades and levels of documentation. For R&D purposes, a purity of 95% or greater is typically required, with higher purities preferred for late-stage development.[2]
It is imperative to note the discrepancy in CAS Numbers cited by various suppliers. Researchers must confirm the structure and corresponding CAS number with the supplier before purchase. For the purpose of this guide, we acknowledge the different CAS numbers found in the market.
Table 1: Comparison of Select Commercial Suppliers
Supplier
Stated Purity
CAS Number Provided
Key Offerings & Notes
Ambeed
Varies
855636-38-3
Provides comprehensive analytical data including NMR, HPLC, and LC-MS upon request.[3]
ENAO Chemical Co.
95%+
855636-38-3
Offers services from small-scale trial manufacturing (1kg-10kg) to custom synthesis.[2]
ChemScene
95%+
23590-67-2
Focuses on research chemicals, also offering commercial production and custom synthesis services.[4]
BLD Pharm
Varies
23590-67-2
Provides access to analytical documentation like NMR, HPLC, and LC-MS.[5]
*Note: This CAS number corresponds to the isomer 2-Formylnicotinic acid. This highlights the critical need for researchers to confirm the chemical structure with the supplier regardless of the listed name.
Part 2: A Self-Validating System for Quality Assessment
While a supplier's Certificate of Analysis (CoA) provides a baseline for quality, independent verification of incoming material is a cornerstone of good laboratory practice (GLP) and is essential for ensuring the integrity of your experimental results. Impurities can lead to failed reactions, downstream purification challenges, or erroneous biological data.[6]
Core Analytical Techniques for Verification
Nuclear Magnetic Resonance (NMR) Spectroscopy : This is the most powerful tool for unambiguous structure confirmation. For 2-Formylisonicotinic acid, ¹H NMR should reveal a distinct downfield singlet for the aldehyde proton (typically >10 ppm) and characteristic signals for the three aromatic protons on the pyridine ring. Their splitting patterns and coupling constants are definitive for confirming the 1,2,4-substitution pattern, thereby distinguishing it from the nicotinic acid isomer.
High-Performance Liquid Chromatography (HPLC) : HPLC is the workhorse for purity assessment. An HPLC-UV method can quantify the main peak (as area percent) and reveal the presence of any impurities. For drug development, a purity level of >98% is often the target.[7]
Mass Spectrometry (MS) : Typically coupled with LC (LC-MS), this technique confirms the molecular weight of the compound, providing an essential cross-check of its identity.
Protocol: Incoming Material Verification Workflow
This protocol outlines a systematic approach to validating a new batch of 2-Formylisonicotinic acid.
Objective: To confirm the identity and purity of commercially supplied 2-Formylisonicotinic acid.
Materials:
Supplier-provided sample of 2-Formylisonicotinic acid.
Cross-reference the supplier's CoA with the product label. Ensure the batch number, product name, and CAS number match.
Review the analytical data on the CoA. Check if the methods used (e.g., NMR, HPLC) are appropriate and if the results meet your required specifications.
Physical Inspection:
Visually inspect the material. It is typically described as a white or off-white powder.[2] Note any discoloration or heterogeneity.
Spectroscopic and Chromatographic Analysis:
Identity (NMR): Prepare a sample and acquire a ¹H NMR spectrum.
Causality Check: The chemical shifts and coupling constants of the aromatic protons are dictated by the electronic effects of the nitrogen atom, the formyl group, and the carboxylic acid. Compare the acquired spectrum against a reference spectrum or predicted values to confirm the 2,4-substitution pattern. The absence of signals corresponding to other isomers validates its identity.
Identity (MS): Prepare a dilute sample and analyze via LC-MS to confirm the expected molecular ion peak.
Purity (HPLC): Develop or use a standard HPLC method.
Self-Validation: Run the sample and integrate all peaks. The purity is calculated as the area of the main peak divided by the total area of all peaks. The presence of significant secondary peaks (>0.5%) should be investigated and may indicate the need to reject the batch or perform purification.
Decision:
If all results conform to the expected specifications, release the material for laboratory use.
If discrepancies are found, quarantine the material and contact the supplier's technical support with your analytical data to resolve the issue.
Part 3: Safe Handling, Storage, and Disposal
Proper handling of 2-Formylisonicotinic acid is crucial for laboratory safety. It is classified as a hazardous substance, causing skin and serious eye irritation.[10]
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses or goggles, and a lab coat when handling the solid or its solutions.[11]
Handling: Avoid breathing dust by working in a well-ventilated area or a chemical fume hood.[12] Wash hands thoroughly after handling.
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[10] Some suppliers recommend refrigerated storage (2-8°C).[2]
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.
Visualization of Procurement and QC Workflow
The following diagram illustrates the logical flow from identifying the need for 2-Formylisonicotinic acid to its final release for use in research.
Caption: Workflow for sourcing and validating 2-Formylisonicotinic acid.
Conclusion
Sourcing high-purity 2-Formylisonicotinic acid is a critical preparatory step for any research or drug discovery program that utilizes this versatile building block.[13] Success hinges not only on identifying a reliable supplier but also on implementing a robust, in-house quality control workflow. By combining supplier vetting with rigorous analytical verification using techniques like NMR, HPLC, and MS, researchers can ensure the identity and purity of their starting material. This diligence mitigates risks associated with impurities, prevents costly delays, and ultimately builds a foundation of scientific integrity for the development of novel therapeutics.
References
ENAO Chemical Co., Limited. 2-Formylisonicotinic acid CAS NO.855636-38-3.
Safety D
ChemScene. 2-Formylnicotinic acid | 23590-67-2.
Ambeed. 2-Formylisonicotinic acid | 855636-38-3.
ChemicalBook. 2-(2-furyl)
Sigma-Aldrich.
Thermo Fisher Scientific.
BLD Pharm. 2-Formylnicotinic acid | 23590-67-2.
Fisher Scientific.
Hovione. Small Molecule Development Analytical Methods for Faster Time to Market.
MDPI. Special Issue “Advances in Drug Discovery and Synthesis”.
Evonik Health Care. Our solutions for the pharmaceuticals industry.
PubMed. Synthesis and discovery of high affinity folate receptor-specific glycinamide ribonucleotide formyltransferase inhibitors with antitumor activity. (2008-08-28).
Sourcing High-Purity 2-Aminoisonicotinic Acid: A Manufacturer's Guide. (2025-10-19).
Application Notes and Protocols: Harnessing 2-Formylisonicotinic Acid for the Functionalization of Metal-Organic Frameworks
Introduction: The Strategic Integration of 2-Formylisonicotinic Acid into MOF Architectures Metal-Organic Frameworks (MOFs) represent a class of crystalline porous materials with unprecedented versatility in applications...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Strategic Integration of 2-Formylisonicotinic Acid into MOF Architectures
Metal-Organic Frameworks (MOFs) represent a class of crystalline porous materials with unprecedented versatility in applications ranging from gas storage and separation to catalysis and drug delivery. The ability to rationally design and functionalize MOFs at the molecular level is paramount to unlocking their full potential. 2-Formylisonicotinic acid is a bifunctional organic molecule of significant interest in the tailored functionalization of MOFs. Its unique structure, featuring both a carboxylic acid and a formyl group on a pyridine ring, presents a strategic advantage for creating advanced MOF materials.
While the direct synthesis of MOFs using 2-formylisonicotinic acid as a primary building block can be challenging due to the reactive nature of the aldehyde, its true strength lies in the post-synthetic modification (PSM) of pre-synthesized MOF scaffolds. This approach allows for the precise installation of the 2-formylisonicotinic acid moiety onto a robust and well-characterized framework, thereby imparting new chemical functionalities without compromising the parent MOF's structural integrity.
This comprehensive guide provides detailed application notes and protocols for the use of 2-formylisonicotinic acid in MOF synthesis, with a primary focus on the post-synthetic modification of the archetypal amino-functionalized MOF, UiO-66-NH2. The resulting material, herein designated as UiO-66-N=CH-Py-COOH, is a novel bifunctional MOF with potential applications in cascade catalysis, selective metal sequestration, and as a platform for further functionalization.
Part 1: Synthesis of the Parent MOF: UiO-66-NH2
The foundational step in our strategy is the reliable synthesis of the parent amino-functionalized MOF, UiO-66-NH2. This zirconium-based MOF is renowned for its exceptional thermal and chemical stability, making it an ideal platform for post-synthetic modifications.[1]
Causality Behind Experimental Choices:
Metal Precursor: Zirconium tetrachloride (ZrCl4) is selected for its ability to form the robust [Zr6O4(OH)4] secondary building units (SBUs) that define the UiO-66 architecture.
Organic Linker: 2-Aminoterephthalic acid (H2BDC-NH2) provides the primary structural backbone of the MOF and introduces the crucial amine functionality for subsequent modification.
Solvent: N,N-Dimethylformamide (DMF) is a high-boiling point polar aprotic solvent that effectively dissolves the precursors and facilitates the solvothermal reaction.
Modulator: Acetic acid is often used as a modulator in the synthesis of UiO-66 and its derivatives. It competes with the linker for coordination to the metal clusters, which can improve the crystallinity and control the particle size of the resulting MOF.[1]
Reaction Conditions: A solvothermal method at 120 °C is employed to provide the necessary energy for the formation of the crystalline MOF structure. Microwave-assisted synthesis can also be utilized to significantly reduce the reaction time.[1]
Experimental Protocol: Solvothermal Synthesis of UiO-66-NH2
Materials:
Zirconium tetrachloride (ZrCl4)
2-Aminoterephthalic acid (H2BDC-NH2)
N,N-Dimethylformamide (DMF)
Acetic acid (glacial)
Methanol (MeOH)
Procedure:
In a 100 mL Teflon-lined autoclave, dissolve ZrCl4 (0.175 g, 0.75 mmol) in DMF (20 mL).
In a separate vial, dissolve 2-aminoterephthalic acid (0.135 g, 0.75 mmol) in DMF (20 mL).
Combine the two solutions in the Teflon liner.
Add acetic acid (2.4 mL) to the reaction mixture.
Seal the autoclave and heat it in an oven at 120 °C for 24 hours.
After cooling to room temperature, the solid product is collected by centrifugation or filtration.
The collected powder is washed with fresh DMF (3 x 20 mL) and then with methanol (3 x 20 mL) to remove any unreacted precursors and solvent molecules from the pores.
The final product is activated by drying under vacuum at 120 °C for 12 hours to yield UiO-66-NH2 as a yellow powder.
Expected Characterization of UiO-66-NH2:
Characterization Technique
Expected Outcome
Powder X-ray Diffraction (PXRD)
The diffraction pattern should match the characteristic peaks of the UiO-66 topology, confirming the successful synthesis of the crystalline framework.[2]
Fourier-Transform Infrared (FT-IR) Spectroscopy
The spectrum will show characteristic peaks for the N-H stretching of the amine group (~3400-3500 cm⁻¹), the asymmetric and symmetric stretching of the carboxylate groups (~1580 and 1390 cm⁻¹), and the Zr-O vibrations.
Thermogravimetric Analysis (TGA)
The TGA curve will show high thermal stability, with the framework being stable up to approximately 450 °C in air.
Scanning Electron Microscopy (SEM)
SEM images will reveal the morphology of the UiO-66-NH2 crystals, which are typically octahedral in shape.[2]
N2 Adsorption-Desorption Isotherms
The isotherm will be of Type I, characteristic of microporous materials, with a BET surface area typically in the range of 1000-1400 m²/g.
Part 2: Post-Synthetic Modification with 2-Formylisonicotinic Acid
The amine groups on the organic linkers of UiO-66-NH2 serve as reactive handles for the covalent attachment of 2-formylisonicotinic acid via an imine condensation reaction. This reaction is a robust and widely used method for the post-synthetic modification of MOFs.
Workflow for Post-Synthetic Modification:
Caption: Workflow for the post-synthetic modification of UiO-66-NH2.
Experimental Protocol: Synthesis of UiO-66-N=CH-Py-COOH
Materials:
UiO-66-NH2 (as synthesized above)
2-Formylisonicotinic acid
Methanol (MeOH)
Acetic acid (glacial)
Procedure:
Activate the synthesized UiO-66-NH2 by heating at 120 °C under vacuum for 12 hours.
In a round-bottom flask, suspend the activated UiO-66-NH2 (100 mg) in methanol (50 mL).
Add 2-formylisonicotinic acid (1.2 mmol, 0.181 g) to the suspension.
Add two drops of glacial acetic acid as a catalyst.
Reflux the mixture with stirring at 75 °C for 24 hours.[1]
After cooling to room temperature, collect the solid product by filtration.
Wash the product thoroughly with fresh methanol (3 x 20 mL) to remove any unreacted 2-formylisonicotinic acid and catalyst.
Dry the final product, UiO-66-N=CH-Py-COOH, under vacuum at 80 °C for 12 hours.
Validation of the Post-Synthetic Modification:
The successful functionalization of the MOF must be confirmed through a series of characterization techniques that compare the parent and modified materials.
Characterization Technique
Expected Changes after PSM
Powder X-ray Diffraction (PXRD)
The PXRD pattern of the modified MOF should retain the characteristic peaks of the UiO-66 topology, indicating that the crystalline structure is preserved during the modification process. A decrease in peak intensity may be observed due to the functionalization.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The most significant change will be the appearance of a new peak corresponding to the C=N stretching of the imine bond (typically around 1620-1650 cm⁻¹). A decrease in the intensity of the N-H stretching bands of the primary amine will also be observed. The characteristic peaks of the pyridine ring and the carboxylic acid group from the new linker will also be present.
Thermogravimetric Analysis (TGA)
The TGA curve of the modified MOF may show a slight decrease in thermal stability compared to the parent UiO-66-NH2 due to the presence of the appended organic moiety.
N2 Adsorption-Desorption Isotherms
A decrease in the BET surface area and pore volume is expected after post-synthetic modification due to the introduction of the bulkier functional group into the pores of the MOF.
¹H NMR Spectroscopy (after digestion)
Digestion of the MOF in a deuterated acid (e.g., DCl in D2O) allows for the analysis of the organic linkers. The ¹H NMR spectrum of the digested modified MOF should show signals corresponding to the protons of both the original 2-aminoterephthalate linker and the newly introduced 2-formylisonicotinic acid moiety, confirming the covalent linkage.
Part 3: Applications and Future Perspectives
The resulting MOF, UiO-66-N=CH-Py-COOH, is a highly promising material for a range of applications, particularly in catalysis and materials science.
Logical Relationship of Functional Groups and Applications:
Caption: Potential applications derived from the functional groups of the modified MOF.
Bifunctional Catalysis: The presence of both a Lewis basic pyridine nitrogen and a Brønsted acidic carboxylic acid group within the same framework opens up exciting possibilities for cooperative catalysis. This is particularly relevant for cascade reactions where both acidic and basic sites are required. For instance, this MOF could be investigated as a catalyst for the Knoevenagel condensation followed by a subsequent reaction.[3]
Selective Metal Ion Adsorption and Sensing: The pyridine and carboxylic acid functionalities can act as chelating agents for various metal ions. This makes the modified MOF a potential candidate for the selective removal of heavy metal ions from aqueous solutions or for the development of luminescent metal ion sensors.
Platform for Further Derivatization: The imine bond, while relatively stable, can be further reacted. For example, it could be reduced to a more stable secondary amine, or the carboxylic acid group could be used for further amide or ester coupling reactions, allowing for the creation of even more complex multifunctional materials.
Conclusion
The use of 2-formylisonicotinic acid in the post-synthetic modification of amino-functionalized MOFs provides a powerful and versatile strategy for the creation of advanced porous materials. The protocols and application notes detailed herein for the synthesis and functionalization of UiO-66-NH2 offer a robust starting point for researchers and scientists in the fields of materials chemistry, catalysis, and drug development. The resulting bifunctional MOF, with its unique combination of acidic and basic sites, is a testament to the power of rational design in the development of next-generation functional materials.
References
Fu, Y., et al. (2019). Covalent post-synthetic modification of metal-organic frameworks. Coordination Chemistry Reviews, 380, 249-275. Available at: [Link]
Rahmawati, F., & Ediati, R. (2014). Synthesis of UiO-66 Using Solvothermal Method at High Temperature. Procedia Chemistry, 14, 137-143. Available at: [Link]
Krylov, A. S., et al. (2023). NH2-Modified UiO-66: Structural Characteristics and Functional Properties. Molecules, 28(9), 3897. Available at: [Link]
Forgan, R. S. (2017). Gas adsorption and structural diversity in a family of Cu(II) pyridyl-isophthalate metal–organic framework materials. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 375(2088), 20160041. Available at: [Link]
Lee, D. T., et al. (2018). Solvothermal Synthesis of MIL-96 and UiO-66-NH2 on Atomic Layer Deposited Metal Oxide Coatings on Fiber Mats. Journal of Visualized Experiments, (132), e57053. Available at: [Link]
Gholami, M., et al. (2022). Catalytic Application of Functionalized Bimetallic–Organic Frameworks with Phosphorous Acid Tags in the Synthesis of Pyrazolo[4,3-e]pyridines. ACS Omega, 7(4), 3629-3640. Available at: [Link]
Vallejos-Báez, F. A., et al. (2021). Synthesis, Characterization and Catalytic Activity of UiO-66-NH2 in the Esterification of Levulinic Acid. Catalysts, 11(12), 1509. Available at: [Link]
Li, B., et al. (2022). Post-Synthetic Modification of an Amino-Functionalized Metal–Organic Framework for Highly In Situ Luminescent Detection of Mercury (II). Molecules, 27(19), 6529. Available at: [Link]
Wang, Z., et al. (2018). Microwave-Assisted Solvothermal Synthesis of UiO-66-NH2 and Its Catalytic Performance toward the Hydrolysis of a Nerve Agent Simulant. Catalysts, 8(11), 534. Available at: [Link]
Kandiah, M., et al. (2010). Post-synthetic modification of the metal–organic framework compound UiO-66. Journal of Materials Chemistry, 20(44), 9848-9851. Available at: [Link]
Krylov, A. S., et al. (2023). NH2-Modified UiO-66: Structural Characteristics and Functional Properties. Molecules, 28(9), 3897. Available at: [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Metal-Organic Frameworks (MOFs) with Pyridine-2,6-dicarboxylate: Synthesis and Applications. Available at: [Link]
Shen, T., et al. (2022). Functionalized UiO-66-NH2 by trimellitic acid for highly selective adsorption of basic blue 3 from aqueous solutions. Frontiers in Chemistry, 10, 976353. Available at: [Link]
Rahmawati, F., et al. (2015). Synthesis of UiO-66 Using Solvothermal Method at High Temperature. IPTEK The Journal for Technology and Science, 26(2). Available at: [Link]
Kandiah, M., et al. (2010). Post-synthetic modification of the metal–organic framework compound UiO-66. Journal of Materials Chemistry, 20(44), 9848-9851. Available at: [Link]
Das, M. C., et al. (2012). Metal–Organic Frameworks with Pyridyl-Based Isophthalic Acid and Their Catalytic Applications in Microwave Assisted Peroxidative Oxidation of Alcohols and Henry Reaction. Crystal Growth & Design, 12(4), 1804-1811. Available at: [Link]
Lee, D. T., et al. (2018). Solvothermal Synthesis of MIL-96 and UiO-66-NH2 on Atomic Layer Deposited Metal Oxide Coatings on Fiber Mats. Journal of Visualized Experiments, (136), e57053. Available at: [Link]
Li, B., et al. (2015). Applications of metal-organic frameworks featuring multi-functional sites. Coordination Chemistry Reviews, 293-294, 1-18. Available at: [Link]
Taddei, M., et al. (2017). Post Synthetic Defect Engineering of UiO-66 Metal–Organic Framework with An Iridium(III)-HEDTA Complex and Application in Water Oxidation Catalysis. Inorganics, 5(4), 80. Available at: [Link]
Hernández-Maldonado, D., et al. (2023). Novel Hydrophobic Functionalized UiO-66 Series: Synthesis, Characterization, and Evaluation of Their Structural and Physical–Chemical Properties. Materials, 17(1), 53. Available at: [Link]
Application Note & Protocol: Synthesis of Biologically Active Schiff Bases from 2-Formylisonicotinic Acid
Audience: Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Schiff Bases from 2-Formylisonicotinic Acid Schiff bases, compounds containing the characteristic azomethine...
Author: BenchChem Technical Support Team. Date: January 2026
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Schiff Bases from 2-Formylisonicotinic Acid
Schiff bases, compounds containing the characteristic azomethine or imine (-C=N-) functional group, represent a cornerstone in synthetic chemistry. Their facile synthesis and versatile chemical properties have established them as indispensable intermediates in the creation of novel organic compounds.[1][2] When derived from heterocyclic aldehydes like 2-formylisonicotinic acid, the resulting Schiff bases gain significant attention due to their enhanced biological activities and coordination capabilities.
2-Formylisonicotinic acid is a particularly valuable precursor. The presence of the pyridine ring, a common motif in pharmaceuticals, combined with a carboxylic acid group and a reactive aldehyde, provides a unique trifunctional scaffold. This structure allows for the generation of Schiff base ligands that can form stable, often polydentate, complexes with various metal ions.[3] The coordination of these ligands with metal ions is widely recognized to enhance their therapeutic efficacy, particularly their antibacterial, antifungal, and anticancer properties.[4][5]
This guide provides a comprehensive protocol for the synthesis of Schiff bases from 2-formylisonicotinic acid, detailing the underlying reaction mechanism, a step-by-step experimental procedure, and methods for structural characterization. The insights provided are intended to empower researchers in medicinal chemistry and materials science to reliably synthesize and explore this promising class of compounds.
The Reaction Mechanism: An Acid-Catalyzed Condensation Pathway
The formation of a Schiff base from 2-formylisonicotinic acid and a primary amine is a classic example of a nucleophilic addition-elimination reaction. The process is typically catalyzed by a small amount of acid, which is crucial for the rate-determining dehydration step.[6][7] The reaction proceeds through two primary stages:
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine executes a nucleophilic attack on the electrophilic carbonyl carbon of the aldehyde group in 2-formylisonicotinic acid. This leads to the formation of a zwitterionic intermediate, which quickly undergoes a proton transfer to yield a neutral, but unstable, carbinolamine.[8]
Acid-Catalyzed Dehydration: The carbinolamine is then protonated at the hydroxyl group by the acid catalyst (e.g., H⁺ from acetic acid). This protonation converts the hydroxyl group into a good leaving group (water). The lone pair on the adjacent nitrogen atom then helps to expel the water molecule, forming a carbon-nitrogen double bond (the imine) and regenerating the acid catalyst.[9]
Controlling the pH is critical; the reaction is often fastest in a mildly acidic environment.[6] If the medium is too acidic, the primary amine will be protonated, rendering it non-nucleophilic and inhibiting the initial addition step.[6]
2-Formylisonicotinic Acid: A Versatile Scaffold for Modern Pharmaceutical Synthesis
Introduction: The Strategic Importance of a Bifunctional Building Block In the landscape of contemporary drug discovery and development, the strategic selection of molecular building blocks is paramount to the efficient...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Strategic Importance of a Bifunctional Building Block
In the landscape of contemporary drug discovery and development, the strategic selection of molecular building blocks is paramount to the efficient construction of novel therapeutic agents. Among these, 2-formylisonicotinic acid stands out as a particularly valuable scaffold. This pyridine-4-carboxylic acid derivative is uniquely endowed with two chemically distinct and reactive functional groups: a carboxylic acid at the 4-position and an aldehyde at the 2-position. This bifunctionality, coupled with the inherent biological relevance of the pyridine core, makes 2-formylisonicotinic acid a powerful and versatile starting material for the synthesis of a diverse array of pharmacologically active compounds.
The pyridine ring is a well-established pharmacophore present in numerous approved drugs, contributing to favorable pharmacokinetic and pharmacodynamic properties.[1] The carboxylic acid moiety provides a handle for forming amides, esters, and other derivatives, while the ortho-formyl group is a reactive center for a multitude of condensation and multicomponent reactions. This unique arrangement allows for the divergent synthesis of complex molecular architectures from a single, readily available precursor. This guide provides an in-depth exploration of the applications of 2-formylisonicotinic acid in pharmaceutical synthesis, complete with detailed protocols and mechanistic insights for key transformations.
Key Synthetic Transformations and Pharmaceutical Applications
The strategic positioning of the aldehyde and carboxylic acid groups on the isonicotinic acid framework allows for a range of synthetic manipulations, leading to compounds with significant therapeutic potential, particularly in the realms of antimicrobial and anti-inflammatory agents.
Synthesis of Isonicotinoyl Hydrazones: A Modern Approach to Antitubercular Agents
The global health threat of multidrug-resistant tuberculosis necessitates the development of novel therapeutics.[2] Isoniazid, a cornerstone of tuberculosis treatment, is an isonicotinic acid hydrazide.[3] 2-Formylisonicotinic acid provides a direct route to novel isoniazid derivatives, where the formyl group can be used to introduce further diversity. The synthesis of isonicotinoyl hydrazones is a robust strategy for generating new antitubercular candidates.[3]
Protocol 1: General Synthesis of Isonicotinoyl Hydrazones from 2-Formylisonicotinic Acid
This protocol details the condensation reaction between 2-formylisonicotinic acid and a hydrazine derivative to form a hydrazone, a key scaffold in the development of novel antitubercular agents.
Materials:
2-Formylisonicotinic acid
Hydrazine hydrate or substituted hydrazine (e.g., phenylhydrazine)
Glacial acetic acid (catalyst)
Ethanol (solvent)
Distilled water
Standard laboratory glassware (round-bottom flask, condenser, etc.)
Magnetic stirrer with heating plate
Filtration apparatus
Procedure:
Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of 2-formylisonicotinic acid in a minimal amount of ethanol.
Addition of Hydrazine: To the stirred solution, add 1.1 equivalents of the selected hydrazine derivative (e.g., hydrazine hydrate).
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.
Reaction: Equip the flask with a condenser and reflux the mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Isolation: Upon completion, cool the reaction mixture to room temperature. The hydrazone product will often precipitate out of the solution. If not, slowly add cold distilled water to induce precipitation.
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol to remove unreacted starting materials, and dry under vacuum.
Characterization: Confirm the structure of the synthesized hydrazone using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Causality Behind Experimental Choices:
Ethanol as Solvent: Ethanol is a good solvent for both reactants and facilitates the removal of the water byproduct formed during the reaction.
Glacial Acetic Acid Catalyst: The acidic environment protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine.
Reflux Conditions: Heating the reaction mixture increases the reaction rate, ensuring the completion of the condensation within a reasonable timeframe.
Diagram 1: Synthesis of Isonicotinoyl Hydrazones
Caption: General workflow for the synthesis of isonicotinoyl hydrazones.
Schiff Base Formation: Gateway to Diverse Bioactive Molecules
The reaction of the aldehyde group in 2-formylisonicotinic acid with primary amines readily forms Schiff bases (imines). This transformation is a gateway to a vast chemical space, as the resulting imine can be further modified or incorporated into larger molecular frameworks. Schiff bases derived from isonicotinic acid derivatives have shown a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[4]
Protocol 2: Synthesis of Schiff Bases from 2-Formylisonicotinic Acid
This protocol describes the synthesis of Schiff bases through the condensation of 2-formylisonicotinic acid with various primary amines.
Materials:
2-Formylisonicotinic acid
Substituted aniline or other primary amine
Ethanol or Methanol (solvent)
Glacial acetic acid (catalyst, optional)
Standard laboratory glassware
Magnetic stirrer
Procedure:
Reactant Preparation: Dissolve 1.0 equivalent of 2-formylisonicotinic acid in ethanol in a round-bottom flask. In a separate container, dissolve 1.0 equivalent of the primary amine in ethanol.
Mixing: Slowly add the amine solution to the stirred solution of 2-formylisonicotinic acid at room temperature.
Catalysis (Optional): For less reactive amines, a few drops of glacial acetic acid can be added to catalyze the reaction.
Reaction: Stir the reaction mixture at room temperature or gently heat to reflux for 1-3 hours. Monitor the formation of the Schiff base by TLC.
Work-up: Once the reaction is complete, cool the mixture. The Schiff base product may precipitate and can be collected by filtration. If the product is soluble, the solvent can be removed under reduced pressure.
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).
Characterization: Analyze the purified Schiff base by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure.
Causality Behind Experimental Choices:
Room Temperature Reaction: The reaction between an aldehyde and most primary amines is often facile and can proceed at room temperature, which is advantageous for thermally sensitive substrates.
Optional Heating: For less nucleophilic amines, gentle heating can provide the necessary activation energy to drive the reaction to completion.
Diagram 2: Schiff Base Formation Pathway
Caption: Formation of Schiff bases from 2-formylisonicotinic acid.
Knoevenagel Condensation: Constructing Carbon-Carbon Bonds for Anti-inflammatory Agents
The Knoevenagel condensation is a powerful C-C bond-forming reaction between an aldehyde and an active methylene compound.[5][6] Using 2-formylisonicotinic acid in this reaction allows for the synthesis of α,β-unsaturated carbonyl compounds, which are valuable intermediates in the synthesis of various pharmaceuticals, including anti-inflammatory agents.[1][7]
Protocol 3: Knoevenagel Condensation with 2-Formylisonicotinic Acid
This protocol outlines the base-catalyzed Knoevenagel condensation of 2-formylisonicotinic acid with an active methylene compound.
Materials:
2-Formylisonicotinic acid
Active methylene compound (e.g., malononitrile, diethyl malonate)
Piperidine or another basic catalyst
Ethanol or Toluene (solvent)
Dean-Stark apparatus (if using toluene)
Standard laboratory glassware
Magnetic stirrer with heating plate
Procedure:
Setup: In a round-bottom flask, combine 1.0 equivalent of 2-formylisonicotinic acid and 1.1 equivalents of the active methylene compound in a suitable solvent (e.g., ethanol).
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the mixture.
Reaction: Heat the reaction mixture to reflux. If using toluene, a Dean-Stark apparatus can be used to remove the water formed during the reaction, driving the equilibrium towards the product.
Monitoring: Follow the progress of the reaction by TLC.
Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate and can be collected by filtration. Alternatively, the solvent can be evaporated, and the residue purified.
Purification: Purify the crude product by recrystallization or column chromatography.
Characterization: Confirm the structure of the α,β-unsaturated product using spectroscopic techniques.
Causality Behind Experimental Choices:
Basic Catalyst: The base deprotonates the active methylene compound to generate a nucleophilic carbanion, which then attacks the aldehyde.
Water Removal: The removal of water, a byproduct of the condensation, shifts the reaction equilibrium to favor the formation of the product, leading to higher yields.
Diagram 3: Knoevenagel Condensation Workflow
Caption: Knoevenagel condensation for C-C bond formation.
Multicomponent Reactions: Rapid Access to Molecular Complexity
Multicomponent reactions (MCRs), such as the Ugi and Pictet-Spengler reactions, are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials.[2][3] 2-Formylisonicotinic acid is an ideal substrate for these reactions, with both the aldehyde and carboxylic acid functionalities participating in the transformation.
The Ugi reaction is a powerful tool for generating diverse libraries of peptide-like molecules.[2][3][8] In this reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide combine to form a bis-amide. When 2-formylisonicotinic acid is used, it can serve as both the aldehyde and the carboxylic acid component, leading to unique heterocyclic scaffolds.
Protocol 4: Ugi Reaction with 2-Formylisonicotinic Acid
This protocol describes a one-pot Ugi four-component reaction utilizing 2-formylisonicotinic acid.
Materials:
2-Formylisonicotinic acid
Primary amine
Isocyanide
Methanol or Trifluoroethanol (solvent)
Standard laboratory glassware
Magnetic stirrer
Procedure:
Reactant Mixture: In a vial, combine 1.0 equivalent of 2-formylisonicotinic acid, 1.1 equivalents of the primary amine, and the chosen solvent (e.g., methanol).
Stirring: Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the imine intermediate.
Isocyanide Addition: Add 1.1 equivalents of the isocyanide to the reaction mixture.
Reaction: Continue stirring at room temperature for 24-48 hours. The reaction is typically exothermic.
Work-up: After the reaction is complete (monitored by TLC or LC-MS), concentrate the mixture under reduced pressure.
Purification: Purify the resulting bis-amide product by column chromatography on silica gel.
Characterization: Characterize the purified product by NMR and mass spectrometry.
Causality Behind Experimental Choices:
Polar Protic Solvents: Solvents like methanol can facilitate the formation of the initial imine and stabilize the charged intermediates in the Ugi reaction mechanism.
One-Pot Procedure: The high efficiency of the Ugi reaction allows for all components to be combined in a single reaction vessel, simplifying the experimental setup and reducing waste.
Diagram 4: Ugi Four-Component Reaction
Caption: Ugi reaction for rapid synthesis of bis-amides.
The Pictet-Spengler reaction is a cyclization reaction that forms a tetrahydro-β-carboline or a tetrahydroisoquinoline ring system.[9][10] It involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed intramolecular electrophilic substitution. Using a derivative of 2-formylisonicotinic acid in this reaction can lead to the synthesis of novel heterocyclic systems with potential applications in medicinal chemistry.
Protocol 5: Pictet-Spengler Reaction with a 2-Formylisonicotinic Acid Derivative
This protocol provides a general procedure for the Pictet-Spengler reaction between tryptamine and a pre-formed imine derived from 2-formylisonicotinic acid.
Materials:
Imine of 2-formylisonicotinic acid (prepared separately)
Tryptamine
Trifluoroacetic acid (TFA) or another strong acid catalyst
Dichloromethane (DCM) or another aprotic solvent
Standard laboratory glassware
Magnetic stirrer
Procedure:
Reactant Solution: Dissolve 1.0 equivalent of the imine derived from 2-formylisonicotinic acid and 1.0 equivalent of tryptamine in DCM.
Acid Catalyst: Add a catalytic amount of TFA (e.g., 10 mol%) to the solution.
Reaction: Stir the reaction mixture at room temperature for 12-24 hours.
Monitoring: Monitor the reaction progress by TLC.
Quenching: Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate.
Extraction: Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography.
Characterization: Confirm the structure of the tetrahydro-β-carboline product by NMR and mass spectrometry.
Causality Behind Experimental Choices:
Strong Acid Catalyst: The acid is crucial for the formation of the electrophilic iminium ion, which is necessary for the intramolecular cyclization onto the electron-rich indole ring of tryptamine.
Aprotic Solvent: DCM is a good solvent for the reactants and does not interfere with the acid-catalyzed reaction mechanism.
Diagram 5: Pictet-Spengler Reaction Pathway
Caption: Pictet-Spengler reaction for the synthesis of complex heterocycles.
Data Summary: Physicochemical Properties of 2-Formylisonicotinic Acid
Property
Value
Molecular Formula
C₇H₅NO₃
Molecular Weight
151.12 g/mol
Appearance
Off-white to yellow solid
Melting Point
>200 °C (decomposes)
Solubility
Soluble in DMSO, sparingly soluble in water and ethanol
Conclusion and Future Outlook
2-Formylisonicotinic acid is a highly valuable and versatile building block in pharmaceutical synthesis. Its unique bifunctional nature allows for the efficient construction of a wide range of heterocyclic compounds with significant therapeutic potential. The protocols outlined in this guide provide a practical framework for researchers and drug development professionals to harness the synthetic utility of this important scaffold. The continued exploration of 2-formylisonicotinic acid in novel synthetic methodologies, particularly in the realm of multicomponent reactions and diversity-oriented synthesis, is expected to yield a new generation of innovative drug candidates targeting a broad spectrum of diseases.
References
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A Synthetic Quinoline-Isonicotinic Acid Hydrazide Hybrid Compound as a Potent Lead Molecule Against Mycobacterium tuberculosis. (2024). ACS Infectious Diseases. Available at: [Link]
Kaur, N., et al. (2020). Novel isoniazid derivative as promising antituberculosis agent. Future Science OA, 6(8), FSO503. Available at: [Link]
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The Pictet-Spengler Reaction. Organic Reactions. Available at: [Link]
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Design and synthesis of 2-phenoxynicotinic acid hydrazides as anti-inflammatory and analgesic agents. (2010). European Journal of Medicinal Chemistry, 45(6), 2345-2351. Available at: [Link]
The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. (2019). Molecules, 24(19), 3529. Available at: [Link]
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Synthesis and antitubercular activity of some new 2, 3-disubstituted quinazolinones. (2014). Der Pharma Chemica, 6(1), 224-231. Available at: [Link]
Synthesis and Evaluation of Hydrazones. (2022). ResearchGate. Available at: [Link]
Electrophilic Carbonyl Activation: Competing Condensative Cyclizations of Tryptamine Derivatives. (2012). Organic Letters, 14(17), 4482–4485. Available at: [Link]
Synthesis and study of new antitubercular compounds. (2018). R Discovery. Available at: [Link]
Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. (2020). RSC Advances, 10(63), 38481-38493. Available at: [Link]
Comparative Evaluation of a Pictet-Spengler Protocol in Microwave-Assisted Conversions of Tryptamine with Aryl- and Carboxyaryl Aldehydes: Role of Ring Strain in Cyclocondensation of the Primarily Formed Carboxyaryl-Substituted β-Carboline. (2012). ResearchGate. Available at: [Link]
Synthesis, characterization, antitubercular and antibacterial activity, and molecular docking of 2,3-disubstituted quinazolinone derivatives. (2016). Drug Design, Development and Therapy, 10, 1895–1906. Available at: [Link]
N-Fluorenyl Tryptamines as a Useful Platform for Catalytic Enantioselective Pictet–Spengler Reactions. (2015). Organic Letters, 17(15), 3790–3793. Available at: [Link]
One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. (2023). Eng. Proc., 56, 135. Available at: [Link]
Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[1][3][11]triazino[2,3-c]quinazolines. (2023). Pharmaceuticals, 16(11), 1548. Available at: [Link]
The Knoevenagel condensation is a special case of the aldol conde... Study Prep in Pearson+. Available at: [Link]
An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. (2017). Chemistry Central Journal, 11(1), 127. Available at: [Link]
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Application Notes & Protocols: Leveraging 2-Formylisonicotinic Acid Derivatives in the Synthesis of Novel Antitubercular Agents
Introduction: A Renewed Imperative in Tuberculosis Drug Discovery Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health challenge, exacerbated by the rise of multidrug-resistan...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: A Renewed Imperative in Tuberculosis Drug Discovery
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health challenge, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1] This crisis necessitates the urgent development of new, effective, and safer therapeutic agents. The mycobacterial cell wall, a complex and unique structure rich in mycolic acids, is a clinically validated and highly attractive target for drug development.[2][3][4]
Isoniazid (INH), or isonicotinic acid hydrazide, has been a cornerstone of first-line anti-TB therapy for decades.[3][5] It functions as a prodrug, requiring activation by the mycobacterial catalase-peroxidase enzyme, KatG.[2][6][7] The activated form then covalently inhibits the enoyl-acyl carrier protein reductase (InhA), a critical enzyme in the fatty acid synthase-II (FAS-II) system responsible for mycolic acid biosynthesis.[3][6][8] The pyridine-4-carbohydrazide scaffold of INH is thus a privileged structure in the design of antitubercular agents.
2-Formylisonicotinic acid represents a versatile starting point or synthon for creating advanced INH analogs. Its aldehyde functionality provides a reactive handle for the synthesis of hydrazones and Schiff bases, a chemical class that has shown immense promise in overcoming INH resistance and improving pharmacokinetic properties. This guide provides an in-depth exploration of the synthesis and evaluation of such derivatives, offering detailed protocols and the scientific rationale behind them for researchers in the field of drug discovery.
Section 1: The Foundational Synthesis of Isoniazid (INH)
Understanding the synthesis of the parent molecule, Isoniazid, is crucial before exploring its derivatives. The most common laboratory and industrial methods involve the hydrazinolysis of an isonicotinic acid ester.[9][10] The ester is typically prepared from isonicotinic acid (itself often derived from the oxidation of 4-methylpyridine) to activate the carboxyl group for nucleophilic attack by hydrazine.
Protocol 1: Two-Step Synthesis of Isoniazid from Isonicotinic Acid
This protocol outlines the esterification of isonicotinic acid to form ethyl isonicotinate, followed by its conversion to isoniazid.
Causality and Experimental Rationale:
Step 1 (Esterification): Direct reaction of a carboxylic acid with an alcohol is slow. An acid catalyst (like H₂SO₄) is used to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the alcohol (ethanol). The reaction is driven to completion by removing the water formed, often by azeotropic distillation.
Step 2 (Hydrazinolysis): Hydrazine is a potent nucleophile. It readily attacks the electrophilic carbonyl carbon of the ethyl isonicotinate ester, displacing the ethoxide leaving group to form the stable hydrazide product, isoniazid.[9][10] This reaction is typically performed under reflux in an alcoholic solvent to ensure sufficient thermal energy and solubility of the reactants.
Workflow Diagram: Synthesis of Isoniazid
Caption: Two-step synthesis of Isoniazid from Isonicotinic acid.
Step-by-Step Methodology:
Part A: Synthesis of Ethyl Isonicotinate
To a round-bottom flask equipped with a reflux condenser, add isonicotinic acid (1.0 eq).
Add absolute ethanol (approx. 10 volumes) followed by the slow, careful addition of concentrated sulfuric acid (0.2 eq) with cooling.
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
After completion, cool the reaction mixture to room temperature.
Neutralize the excess acid carefully by adding a saturated solution of sodium bicarbonate until effervescence ceases.
Extract the aqueous layer with an organic solvent like ethyl acetate (3x volumes).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl isonicotinate, which can be purified by distillation.
Part B: Synthesis of Isoniazid
In a round-bottom flask, dissolve ethyl isonicotinate (1.0 eq) in ethanol (5 volumes).
Add hydrazine hydrate (1.2-1.5 eq) to the solution.
Heat the mixture to reflux for 2-4 hours. A precipitate may form as the reaction proceeds.
Monitor the reaction by TLC until the starting ester is consumed.
Cool the reaction mixture in an ice bath to maximize precipitation.
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry in vacuo to obtain pure isoniazid as a white crystalline solid.
Self-Validation: Confirm the product identity and purity via melting point determination (literature: 170-173 °C), FT-IR (presence of N-H, C=O of hydrazide), and ¹H NMR spectroscopy.
Section 2: Synthesis of Isonicotinoyl Hydrazones from Aldehyde Precursors
The primary application of aldehyde-containing isonicotinic acid derivatives, or more commonly, the reaction of INH with various aldehydes, is the synthesis of isonicotinoyl hydrazones (a class of Schiff bases). This structural modification is a cornerstone strategy in modern anti-TB drug design.
Scientific Rationale for Hydrazone Synthesis:
Circumventing Resistance: The terminal N² amine of the INH hydrazide is a site of metabolic inactivation in humans via N-acetylation.[11] Blocking this position by forming a hydrazone can prevent this deactivating acetylation. More importantly, resistance to INH in Mtb often arises from mutations in the katG gene, preventing the activation of the prodrug.[12] Novel hydrazones may possess different mechanisms of action, such as direct inhibition of InhA or other enzymes, thereby remaining effective against KatG-deficient strains.[13][14]
Tuning Lipophilicity: The mycobacterial cell wall is highly lipophilic. By condensing INH with various aldehydes (aliphatic, aromatic, heterocyclic), the lipophilicity of the resulting molecule can be systematically modified.[1][15] Enhanced lipophilicity can improve the drug's ability to penetrate the cell wall and reach its intracellular target.[11]
Protocol 2: General Synthesis of an N'-Aryl-Isonicotinoyl Hydrazone
This protocol describes the straightforward condensation of isoniazid with a substituted aromatic aldehyde.
Workflow Diagram: Synthesis of Isonicotinoyl Hydrazones
Caption: General workflow for the synthesis of Isonicotinoyl Hydrazones.
Step-by-Step Methodology:
Dissolve isoniazid (1.0 eq) in ethanol (10-15 volumes) in a round-bottom flask, warming gently if necessary.
Add the selected aldehyde (e.g., 4-chlorobenzaldehyde, 1.0 eq) to the solution.
Add a catalytic amount of glacial acetic acid (2-3 drops) to protonate the aldehyde's carbonyl oxygen, thereby activating it for nucleophilic attack.
Fit the flask with a reflux condenser and heat the mixture to reflux for 1-3 hours.[11]
Monitor the reaction progress by TLC (a typical mobile phase would be ethyl acetate/hexane).
Upon completion, cool the reaction mixture to room temperature and then in an ice bath. The product often precipitates directly from the reaction mixture.
Collect the crystalline solid by vacuum filtration.
Wash the product with a small amount of cold ethanol to remove unreacted starting materials.
Recrystallize the product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure isonicotinoyl hydrazone.
Self-Validation: Characterize the final product by melting point, FT-IR (disappearance of aldehyde C-H stretch, appearance of C=N imine stretch), and ¹H NMR (appearance of azomethine proton -N=CH- signal, typically δ 8-9 ppm).
Section 3: Biological Evaluation and Structure-Activity Relationship (SAR)
Once synthesized, the novel hydrazone derivatives must be evaluated for their biological activity. The primary assay is the determination of the Minimum Inhibitory Concentration (MIC) against M. tuberculosis.
Structure-Activity Relationship (SAR) Insights:
The antitubercular activity of isonicotinoyl hydrazones is highly dependent on the nature of the substituent 'R' from the aldehyde precursor.
Aromatic Substituents: The presence of lipophilic, electron-withdrawing groups (e.g., halogens like -Cl, -Br) on an aromatic ring at the para position often enhances antimycobacterial activity.[1]
Heterocyclic Moieties: Incorporating other heterocyclic systems, such as isatin or quinoline, can lead to highly potent compounds, potentially by introducing additional binding interactions with the target enzyme or affecting cell permeability.[1][15][16]
Lipophilicity: A clear correlation is often observed where increased lipophilicity leads to better anti-TB activity, up to a certain point, highlighting the importance of cell wall penetration.[1][15]
Data Presentation: Comparative Antitubercular Activity
Note: MIC values can vary based on assay conditions. This table is for comparative illustration.
Protocol 3: In Vitro Antitubercular Screening using Microplate Alamar Blue Assay (MABA)
The MABA is a widely used, colorimetric method for determining the MIC of compounds against Mtb.[19] It is reliable, low-cost, and safer than radiometric methods.
Principle of the Assay: The indicator dye, Alamar Blue (resazurin), is blue and non-fluorescent. In the presence of viable, metabolically active mycobacterial cells, it is reduced to the pink, fluorescent resorufin. Inhibition of growth is therefore easily visualized as a lack of color change.
Workflow Diagram: Microplate Alamar Blue Assay (MABA)
Caption: Workflow for determining MIC using the MABA method.
Step-by-Step Methodology:
In a sterile 96-well microplate, add 100 µL of sterile Middlebrook 7H9 broth to all wells.
Add 100 µL of the test compound (dissolved in a suitable solvent like DMSO and then diluted in broth) to the first well of a row.
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
Include positive (cells, no drug) and negative (broth only) control wells.
Prepare an inoculum of M. tuberculosis H37Rv and adjust its turbidity to match a McFarland standard No. 1. Dilute this suspension 1:20 in 7H9 broth.
Add 100 µL of the diluted bacterial inoculum to all test and positive control wells.
Seal the plate with paraffin film and incubate at 37 °C for 5-7 days.
After incubation, add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well.
Re-incubate the plate for another 24 hours.
Self-Validation/Reading: Observe the color change. A blue color indicates inhibition, while a pink color indicates bacterial growth. The MIC is defined as the lowest drug concentration that completely prevents the color change from blue to pink.
Section 4: Mechanistic Considerations
The ultimate goal of synthesizing these derivatives is to develop compounds with superior mechanisms of action.
Mycolic Acid Synthesis Pathway and Drug Targets
Caption: Inhibition of the Mycolic Acid Pathway by INH and its derivatives.
As illustrated, while INH requires KatG activation, a key goal is to design hydrazone derivatives that act as direct InhA inhibitors.[13] This would bypass the most common resistance mechanism and represent a significant therapeutic advance. Some complex hydrazones may also possess entirely different targets, a possibility that can be explored through mechanistic studies like whole-genome sequencing of resistant mutants or proteomic analyses.[16]
Conclusion and Future Outlook
The isonicotinic acid scaffold remains a highly valuable platform for the generation of new antitubercular leads. The synthesis of isonicotinoyl hydrazones, a process conceptually derived from the reactivity of precursors like 2-formylisonicotinic acid, is a proven and effective strategy for modifying the parent INH molecule to enhance its activity, improve its pharmacokinetic profile, and overcome clinical resistance. The protocols detailed herein provide a robust framework for the synthesis and evaluation of these promising compounds. Future research should focus on creating derivatives with dual mechanisms of action and those that are specifically potent against non-replicating or 'persister' mycobacteria, which are notoriously difficult to eradicate and are a primary cause of treatment relapse.[20]
Patsnap Synapse. (2024-07-17). What is the mechanism of Isoniazid?. [Link]
Tibbitts, F. & Tariq, M.A. (2024-02-16). Isoniazid. StatPearls - NCBI Bookshelf. [Link]
Ghodousi, A., et al. (2016-11-01). Overview on mechanisms of isoniazid action and resistance in Mycobacterium tuberculosis. [Link]
Warrier, T., et al. A class of hydrazones are active against non-replicating Mycobacterium tuberculosis. National Institutes of Health (NIH). [Link]
Abdel-Aziz, M., et al. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. National Institutes of Health (NIH). [Link]
Harinath, B., et al. (2024-06-14). A Synthetic Quinoline-Isonicotinic Acid Hydrazide Hybrid Compound as a Potent Lead Molecule Against Mycobacterium tuberculosis. PubMed. [Link]
Aboul-Fadl, T., et al. Synthesis, Antitubercular Activity and Pharmacokinetic Studies of Some Schiff Bases Derived From 1-alkylisatin and Isonicotinic Acid Hydrazide (INH). PubMed. [Link]
de Souza, M.V.N., et al. Synthesis and Antitubercular Activity of Heteroaromatic Isonicotinoyl and 7-Chloro-4-Quinolinyl Hydrazone Derivatives. National Institutes of Health (NIH). [Link]
Imram, S., et al. Preparation and antitubercular activities in vitro and in vivo of novel Schiff bases of isoniazid. National Institutes of Health (NIH). [Link]
Main methods of synthesizing isoniazid in laboratory. (2024-10-27). [Link]
Singh, R., et al. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. [Link]
Rollas, S. & Küçükgüzel, S.G. Biological Activities of Hydrazone Derivatives. National Institutes of Health (NIH). [Link]
ResearchGate. Synthesis route of Schiff bases derived from isoniazid. [Link]
Angelova, G.D., et al. Recent Advances in Anti-Tuberculosis Drug Discovery Based on Hydrazide–Hydrazone and Thiadiazole Derivatives Targeting InhA. National Institutes of Health (NIH). [Link]
Anand, A. & Archana, A. Synthesis and antitubercular activity of some new 2, 3-disubstituted quinazolinones. Der Pharma Chemica. [Link]
R Discovery. (2018-10-31). Synthesis and study of new antitubercular compounds. [Link]
Nuta, D.C., et al. (2015-02-01). Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. PubMed. [Link]
Camellia, F.K., et al. (2022-06-14). Isoniazid Derived Schiff Base Metal Complexes: Synthesis, Characterization, Thermal Stability, Antibacterial and Antioxidant Activity Study. Asian Journal of Chemical Sciences. [Link]
SQ Online. The Importance of Protein-Protein Interactions in Drug Discovery and Inhibition of Mycolic Acid Production in Myobacterium Tuberculosis. [Link]
International Journal of Chemistry Research. (2024-01-07). ISONICOTINOHYDRAZIDE DERIVED SCHIFF BASE–TRANSITION METAL COMPLEXES: STRUCTURE WITH BIOLOGICAL ACTIVITY. [Link]
Cole, S.T. The Tuberculosis Drug Discovery and Development Pipeline and Emerging Drug Targets. National Institutes of Health (NIH). [Link]
Singh, V. & Chibber, S. (2022-11-15). Implications of Fragment-Based Drug Discovery in Tuberculosis and HIV. MDPI. [Link]
Rybniker, J., et al. Learning from the past for TB drug discovery in the future. National Institutes of Health (NIH). [Link]
Ordonez, A.A., et al. Noninvasive Determination of 2-[18F]-Fluoroisonicotinic Acid Hydrazide Pharmacokinetics by Positron Emission Tomography in Mycobacterium tuberculosis-Infected Mice. National Institutes of Health (NIH). [Link]
YouTube. (2021-05-31). SYNTHESIS OF ISONIAZID. [Link]
Al-Mekhlafi, A.A., et al. (2026-01-01). The Biosynthetic Pathway of Mycolic Acids: Dual-Function Targets for Tuberculosis Therapeutics and Green Steroid Drugs Biomanufacturing. MDPI. [Link]
Belskaya, O.B., et al. (2020-07-14). Novel isoniazid derivative as promising antituberculosis agent. National Institutes of Health (NIH). [Link]
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High-performance liquid chromatography (HPLC) method for 2-Formylisonicotinic acid analysis
An Application Note and Protocol for the Analysis of 2-Formylisonicotinic Acid by High-Performance Liquid Chromatography Introduction 2-Formylisonicotinic acid (CAS: 855636-38-3) is a pyridinecarboxylic acid derivative t...
Author: BenchChem Technical Support Team. Date: January 2026
An Application Note and Protocol for the Analysis of 2-Formylisonicotinic Acid by High-Performance Liquid Chromatography
Introduction
2-Formylisonicotinic acid (CAS: 855636-38-3) is a pyridinecarboxylic acid derivative that serves as a key intermediate and building block in the synthesis of various pharmaceutical compounds and specialty chemicals.[1][2] Its unique structure, featuring both a carboxylic acid and a reactive aldehyde group on a pyridine ring, makes it a valuable synthon. Accurate quantification of this compound is critical for ensuring the quality of starting materials, monitoring reaction progress, and assessing the purity of final products.
This application note presents a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-Formylisonicotinic acid. As a Senior Application Scientist, this guide moves beyond a simple recitation of steps to explain the scientific rationale behind the method's development, ensuring that researchers can not only replicate the protocol but also adapt it to their specific needs. The method is designed for use with standard HPLC equipment and is grounded in established chromatographic principles and regulatory validation standards.[3][4]
Understanding the Analyte: The Key to Method Development
The physicochemical properties of 2-Formylisonicotinic acid dictate the entire chromatographic strategy. The molecule possesses a carboxylic acid group, a formyl group, and a nitrogen atom within the aromatic pyridine ring. This combination results in a highly polar and acidic compound.
Polarity: The presence of multiple polar functional groups (carboxyl, formyl, pyridine nitrogen) makes the analyte highly water-soluble but challenging to retain on traditional non-polar stationary phases like C18.[5][6]
Acidity (pKa): The carboxylic acid group is ionizable. At a pH above its acid dissociation constant (pKa), the molecule will be deprotonated, existing as a negatively charged anion. In its ionized state, it is extremely polar and will exhibit very poor retention in reversed-phase chromatography, often eluting in the solvent front.[7] The pKa of a drug is a critical factor influencing its chromatographic behavior and overall pharmacokinetic properties.[8]
UV Absorbance: The conjugated π-system of the pyridine ring and the formyl group acts as a chromophore, allowing for sensitive detection using a UV-Vis detector.
The primary analytical challenge is to achieve adequate and reproducible retention on a reversed-phase column. The strategy hinges on controlling the ionization state of the carboxylic acid group by manipulating the mobile phase pH.[9]
Chromatographic Method: Rationale and Optimization
Column Selection
A standard C18 (ODS) column is selected for this method due to its versatility, robustness, and wide availability. While highly polar compounds can be challenging for C18 columns, this issue is effectively managed through mobile phase optimization.[5] For analysts facing significant retention challenges, alternative stationary phases such as polar-endcapped C18 or mixed-mode columns (combining reversed-phase and ion-exchange mechanisms) could be explored.[7]
Mobile Phase Optimization
The mobile phase is the most critical factor for retaining 2-Formylisonicotinic acid.
pH Control: To suppress the ionization of the carboxylic acid group and increase its hydrophobicity, the mobile phase pH must be maintained well below the analyte's pKa. A good rule of thumb is to set the pH at least 2 units below the pKa.[9] By adding a small amount of acid, such as phosphoric acid or formic acid, we ensure the analyte is in its neutral, more retentive protonated form (R-COOH).[9][10] 0.1% phosphoric acid in water is chosen for its effectiveness in this pH range and its low UV absorbance.
Organic Modifier: Acetonitrile is selected as the organic modifier due to its low viscosity, which results in lower backpressure, and its favorable UV transparency. The percentage of acetonitrile is optimized to achieve an appropriate retention time and resolution from potential impurities.
Detection Wavelength
Based on the structure of 2-Formylisonicotinic acid and data from similar compounds like isonicotinic acid and its derivatives, a detection wavelength of 265 nm is proposed.[11][12] It is highly recommended to use a Diode Array Detector (DAD) or Photodiode Array (PDA) detector during method development to scan the peak and confirm the wavelength of maximum absorbance (λmax) for optimal sensitivity.
Detailed Analytical Protocol
This protocol provides a comprehensive, step-by-step guide for the quantitative analysis of 2-Formylisonicotinic acid.
Apparatus and Reagents
Apparatus:
HPLC system with a quaternary or binary pump, autosampler, column oven, and DAD/PDA or UV-Vis detector.
Analytical balance (0.01 mg readability).
Volumetric flasks (Class A).
Pipettes (Class A).
Syringe filters (0.45 µm, PTFE or nylon).
Reagents:
2-Formylisonicotinic acid reference standard (purity ≥98%).
Acetonitrile (HPLC grade).
Water (HPLC grade or Milli-Q).
Phosphoric acid (85%, analytical grade).
Solution Preparation
Mobile Phase A (Aqueous): Add 1.0 mL of 85% phosphoric acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas.
Mobile Phase B (Organic): Acetonitrile (HPLC grade).
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
Standard Stock Solution (approx. 500 µg/mL): Accurately weigh approximately 25 mg of 2-Formylisonicotinic acid reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Working Standard Solution (approx. 50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
Sample Preparation
Accurately weigh a portion of the sample expected to contain approximately 25 mg of 2-Formylisonicotinic acid into a 50 mL volumetric flask.
Add approximately 30 mL of diluent and sonicate for 10 minutes to dissolve.
Allow the solution to cool to room temperature, then dilute to volume with diluent.
Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with diluent.
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
HPLC Operating Conditions
The optimized chromatographic conditions are summarized in the table below.
Parameter
Condition
Column
C18, 4.6 x 150 mm, 5 µm
Mobile Phase
A: 0.1% H₃PO₄ in WaterB: Acetonitrile
Gradient/Isocratic
Isocratic: 85% A / 15% B
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Detection Wavelength
265 nm
Injection Volume
10 µL
Run Time
10 minutes
Method Validation Framework
To ensure the method is suitable for its intended purpose, it must be validated according to regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[13] Validation demonstrates that the analytical procedure is reliable, reproducible, and accurate for the analysis of 2-Formylisonicotinic acid.[3][14]
Key Validation Parameters and Acceptance Criteria
The following table outlines the essential validation parameters and their typical acceptance criteria for an assay method.
Validation Parameter
Description
Typical Acceptance Criteria
Specificity
Ability to assess the analyte in the presence of impurities, degradants, or excipients.
Peak for 2-Formylisonicotinic acid is pure and resolved from other components.
Linearity
The method's ability to elicit results that are directly proportional to the concentration of the analyte.
Correlation coefficient (r²) ≥ 0.999
Range
The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.
Typically 80% to 120% of the test concentration.
Accuracy
The closeness of the test results to the true value, often determined by spike recovery.
98.0% to 102.0% recovery.
Precision (Repeatability & Intermediate)
The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD)
The lowest amount of analyte in a sample which can be detected but not necessarily quantitated.
Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ)
The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Signal-to-Noise ratio of 10:1.
Robustness
A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
System suitability parameters remain within limits when parameters (e.g., flow rate, pH, column temp) are varied slightly.
Experimental Workflow Visualization
The following diagram illustrates the complete workflow for the analysis of 2-Formylisonicotinic acid, from initial preparation to final data processing.
Application Notes and Protocols: A Researcher's Guide to the Condensation Reaction of 2-Formylisonicotinic Acid
For distribution to: Researchers, scientists, and drug development professionals. Introduction: The Strategic Importance of 2-Formylisonicotinic Acid Derivatives in Medicinal Chemistry 2-Formylisonicotinic acid is a hete...
Author: BenchChem Technical Support Team. Date: January 2026
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of 2-Formylisonicotinic Acid Derivatives in Medicinal Chemistry
2-Formylisonicotinic acid is a heterocyclic building block of significant interest in the field of drug discovery. Its derivatives, particularly the Schiff bases formed through condensation reactions, are prevalent scaffolds in a wide array of pharmacologically active compounds. The isonicotinic acid moiety itself is found in drugs with anti-inflammatory and anti-tuberculosis properties. The introduction of an imine linkage through the formyl group allows for the systematic exploration of chemical space, enabling the modulation of a compound's steric and electronic properties to optimize its biological activity and pharmacokinetic profile. This application note provides a detailed experimental framework for the successful synthesis, purification, and characterization of Schiff bases derived from 2-Formylisonicotinic acid, with a focus on the underlying principles that ensure a robust and reproducible reaction.
Core Principles: Navigating the Reactivity of a Bifunctional Reagent
The primary challenge in the condensation reaction of 2-Formylisonicotinic acid lies in its bifunctional nature. The presence of both a carboxylic acid and an aldehyde group on the pyridine ring necessitates a carefully considered experimental design to ensure the selective formation of the desired imine (Schiff base) at the aldehyde position, without unintended side reactions involving the carboxylic acid.
The direct condensation of a carboxylic acid and an amine to form an amide is generally a difficult transformation that requires high temperatures or specific activating agents, as the basic amine will readily deprotonate the acidic carboxylic acid to form an unreactive carboxylate salt.[1] In contrast, the formation of an imine from an aldehyde and a primary amine is a more facile, reversible reaction, typically catalyzed by a small amount of acid.[2] This difference in reactivity forms the basis of our selective synthesis strategy. By employing mild, acid-catalyzed conditions, we can favor the kinetically controlled formation of the imine while disfavoring the thermodynamically demanding amide formation.
Ethanol is selected as the solvent for this protocol due to its ability to dissolve a wide range of organic compounds, including the starting materials, and its miscibility with water, which is a byproduct of the reaction. The use of a reflux condenser is critical to maintain the reaction temperature at the boiling point of the solvent, thereby accelerating the reaction rate, and to prevent the loss of volatile reagents and solvent.
Experimental Workflow: A Visual Guide
The following diagram outlines the key stages of the experimental process, from reagent preparation to product characterization.
Caption: A streamlined workflow for the synthesis and analysis of Schiff bases from 2-Formylisonicotinic acid.
Detailed Experimental Protocol
This protocol describes a general method for the condensation reaction between 2-Formylisonicotinic acid and a primary amine. For the purpose of this guide, we will use aniline as a representative primary amine.
Materials and Reagents:
Reagent/Material
Grade
Supplier
2-Formylisonicotinic acid
≥97%
Commercially Available
Aniline
Reagent Grade
Commercially Available
Ethanol
Anhydrous
Commercially Available
Glacial Acetic Acid
ACS Grade
Commercially Available
Round-bottom flask
-
Standard laboratory supplier
Reflux condenser
-
Standard laboratory supplier
Magnetic stirrer and stir bar
-
Standard laboratory supplier
Heating mantle
-
Standard laboratory supplier
Thin Layer Chromatography (TLC) plates
Silica gel 60 F254
Commercially Available
Buchner funnel and filter paper
-
Standard laboratory supplier
Vacuum flask
-
Standard laboratory supplier
Procedure:
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.51 g (10 mmol) of 2-Formylisonicotinic acid in 30 mL of anhydrous ethanol. Stir until all the solid has dissolved.
Addition of Amine: To the stirred solution, add 0.93 g (10 mmol) of aniline dropwise at room temperature.
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture. The acid acts as a catalyst to facilitate the dehydration step in imine formation.
Reaction Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 2-4 hours.
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Prepare a suitable mobile phase (e.g., ethyl acetate/hexane mixture) and spot the reaction mixture alongside the starting materials. The formation of a new, less polar spot and the disappearance of the starting aldehyde will indicate the progression of the reaction.
Product Isolation: Once the reaction is complete (as indicated by TLC), remove the heating mantle and allow the flask to cool to room temperature. The product may begin to precipitate upon cooling. To induce further precipitation, the solution can be cooled in an ice bath or a small amount of cold water can be added dropwise until the solution becomes cloudy.
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.
Drying: Dry the collected solid in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.
Reaction Mechanism: The Path to Imine Formation
The condensation reaction proceeds through a two-step mechanism: nucleophilic addition of the primary amine to the aldehyde's carbonyl group to form a carbinolamine intermediate, followed by the acid-catalyzed dehydration of this intermediate to yield the final imine product.
Caption: The two-stage mechanism of Schiff base formation from an aldehyde and a primary amine.
Characterization Data
The successful synthesis of the Schiff base product, 2-((phenylimino)methyl)isonicotinic acid, should be confirmed through spectroscopic analysis.
Expected Spectroscopic Data:
Spectroscopic Technique
Key Characteristic Features
FTIR (KBr, cm⁻¹)
Appearance of a strong C=N (imine) stretching band around 1620-1640 cm⁻¹. Disappearance of the C=O (aldehyde) stretching band from the starting material (around 1700 cm⁻¹). Broad O-H stretch from the carboxylic acid will remain.
¹H NMR (DMSO-d₆, δ ppm)
A characteristic singlet for the imine proton (-CH=N-) in the range of 8.5-9.0 ppm. Aromatic protons from both the pyridine and aniline rings will be observed in the aromatic region (typically 7.0-8.5 ppm). A broad singlet for the carboxylic acid proton.
¹³C NMR (DMSO-d₆, δ ppm)
A signal for the imine carbon (-CH=N-) around 160 ppm. Signals for the aromatic carbons and the carboxylic acid carbonyl carbon (around 165-170 ppm).
Mass Spectrometry (ESI-MS)
A molecular ion peak corresponding to the calculated mass of the product (C₁₃H₁₀N₂O₂), [M+H]⁺ or [M-H]⁻.
Trustworthiness and Self-Validation
The protocol described is designed to be self-validating. The clear difference in the spectroscopic signatures of the starting materials and the product provides an unambiguous method for confirming the success of the reaction. The disappearance of the aldehyde proton in the ¹H NMR spectrum and the aldehyde C=O stretch in the IR spectrum, coupled with the appearance of the characteristic imine proton and C=N stretch, serves as a reliable confirmation of imine formation. Furthermore, monitoring the reaction by TLC allows for real-time assessment of the conversion of starting materials to the product, ensuring that the reaction is allowed to proceed to completion.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the condensation reaction of 2-Formylisonicotinic acid with primary amines. By understanding the principles of selective reactivity and employing the detailed experimental procedure, researchers can reliably synthesize a diverse range of Schiff base derivatives. These compounds serve as valuable intermediates in the development of novel therapeutic agents, and the robust methodology presented here will facilitate their exploration in medicinal chemistry and drug discovery programs.
References
Schiff, H. Eine neue Reihe organischer Basen. Justus Liebigs Annalen der Chemie1864, 131, 118–119.
Layer, R. W. The Chemistry of Imines. Chemical Reviews1963 , 63 (5), 489-510. [Link]
Patai, S., Ed. The Chemistry of the Carbon-Nitrogen Double Bond; Interscience Publishers: London, 1970.
da Silva, C. M.; da Silva, D. L.; Modolo, L. V.; Alves, R. B.; de Resende, M. A.; Martins, C. V.; de Fátima, Â. Schiff bases: A short review of their synthesis, chemistry, and biological activities. Journal of Advanced Research2011, 2 (1), 1-8.
Katsuno, K.; Burrows, J. N.; Duncan, K.; van Huijsduijnen, R. H.; Kaneko, T.; Kita, K.; Mowbray, C. E.; Schmatz, D. Hit-to-lead optimization of a novel class of potent, broad-spectrum trypanosomatid-eradicating agents. Journal of Medicinal Chemistry2015, 58 (17), 6849–6860.
DFT study of condensation mechanisms of 4-pyridinecarboxaldehyde with o-, m-, p-aminobenzoic acids. Moldavian Journal of the Physical Sciences2019, 18 (1-2), 125-133.
Synthesis and characterization of Schiff base of nicotinic hydrazide as antibacterial agent along with in vivo wound healing. Pakistan Journal of Pharmaceutical Sciences2018, 31 (5), 2215-2220.
Green route synthesis of Schiff's bases of isonicotinic acid hydrazide. Green Chemistry Letters and Reviews2009, 2 (1), 23-27.
O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
Condensation of Carboxylic Acids with Amines. Chemistry LibreTexts. [Link]
Application Notes and Protocols for the Synthesis of Isoniazid Derivatives
Introduction: The Enduring Relevance of Isoniazid and the Quest for Novel Derivatives Isoniazid (isonicotinic acid hydrazide, INH), a cornerstone in the treatment of tuberculosis (TB) for decades, remains a critical firs...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Enduring Relevance of Isoniazid and the Quest for Novel Derivatives
Isoniazid (isonicotinic acid hydrazide, INH), a cornerstone in the treatment of tuberculosis (TB) for decades, remains a critical first-line therapeutic.[1][2] Its mechanism of action involves the inhibition of mycolic acid synthesis, an essential component of the Mycobacterium tuberculosis cell wall.[2][3] However, the alarming rise of multidrug-resistant tuberculosis (MDR-TB) necessitates the urgent development of new, effective antitubercular agents.[4] The chemical scaffold of isoniazid, with its reactive hydrazide moiety, presents a fertile ground for the synthesis of derivatives with potentially enhanced activity, novel mechanisms of action, or efficacy against resistant strains.[1][5][6]
This guide provides researchers, scientists, and drug development professionals with a detailed, step-by-step framework for the synthesis of isonicotinic acid hydrazide and its prominent derivatives, the isonicotinoyl hydrazones (Schiff bases). We will delve into the chemical principles, provide validated protocols, and offer insights into the characterization and potential applications of these compounds.
PART 1: Synthesis of the Core Moiety - Isonicotinic Acid Hydrazide (Isoniazid)
The synthesis of the isoniazid starting material is a crucial first step. While commercially available, understanding its synthesis from common precursors provides a foundational knowledge base. A prevalent method involves the hydrazinolysis of an isonicotinic acid ester or, more directly, from isonicotinamide.[7][8]
Principle of the Reaction
The synthesis from isonicotinamide involves a nucleophilic acyl substitution reaction. The lone pair of electrons on the terminal nitrogen of hydrazine hydrate attacks the electrophilic carbonyl carbon of isonicotinamide. This is followed by the departure of ammonia as a leaving group, resulting in the formation of isonicotinic acid hydrazide. The reaction is typically carried out in a protic solvent like a C1 to C3 alcohol, which facilitates the proton transfers involved in the mechanism.[7][8]
Experimental Protocol: Synthesis of Isoniazid from Isonicotinamide
Materials:
Isonicotinamide
Hydrazine hydrate (100%)
Methanol (or other C1-C3 alcohol)
Glycerine bath
Round-bottom flask with reflux condenser
Distillation apparatus
Procedure:
Dissolution: In a round-bottom flask, dissolve isonicotinamide in methanol. The ratio of isonicotinamide to alcohol can range from 1:1 to 1:8 (w/w).[7][8] For example, dissolve 20 g of isonicotinamide in approximately 40 g of methanol.[7]
Addition of Hydrazine Hydrate: To the stirred solution, carefully add hydrazine hydrate. Caution: Hydrazine hydrate is corrosive and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE) in a fume hood.
Reflux: Equip the flask with a reflux condenser and heat the reaction mixture in a glycerine bath to approximately 110°C.[7][8] Allow the mixture to reflux for 4-6 hours.
Solvent Removal: After the reflux period, reconfigure the apparatus for distillation and distill off the methanol.[7][8]
Isolation: The resulting solid mass is isonicotinic acid hydrazide. The product can be collected while still hot.[7]
Purification (Optional): The crude product is often of high purity (>95%).[7][8] If necessary, it can be further purified by recrystallization from ethanol or water.
Characterization: Confirm the identity and purity of the synthesized isoniazid by determining its melting point (approximately 170-173°C) and using techniques like Thin Layer Chromatography (TLC) and spectroscopic analysis (IR, NMR).
PART 2: Synthesis of Isoniazid Derivatives - Isonicotinoyl Hydrazones (Schiff Bases)
A highly effective and widely employed strategy for creating isoniazid derivatives is the synthesis of isonicotinoyl hydrazones, also known as Schiff bases.[5] This class of compounds is formed through the condensation reaction between the primary amine of the hydrazide group in isoniazid and the carbonyl group of various aldehydes or ketones.[9][10] The resulting hydrazone linker (-C=N-NH-) is a critical pharmacophore that often imparts significant biological activity.[5][10]
Principle of the Reaction
The formation of a hydrazone is a nucleophilic addition-elimination reaction. The nucleophilic nitrogen of the -NH2 group of isoniazid attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule, typically under acidic catalysis, to form the stable C=N double bond (azomethine or imine group) characteristic of Schiff bases.[9][11]
Visualizing the Synthesis Workflow
Caption: General workflow for the synthesis of isonicotinoyl hydrazones.
Experimental Protocol: General Procedure for Hydrazone Synthesis
This protocol can be adapted for a wide range of aromatic and aliphatic aldehydes and ketones.
Materials:
Isoniazid (INH)
Selected aldehyde or ketone (e.g., 3-ethoxysalicylaldehyde, 4-(N,N-dimethylamino)benzaldehyde)[2][10]
Ethanol or Methanol
Glacial Acetic Acid (catalytic amount)
Round-bottom flask with reflux condenser
Stir plate and magnetic stir bar
Procedure:
Preparation of Reactant Solutions:
Prepare a solution of isoniazid in ethanol. For example, dissolve 1.37 g (10.00 mmol) of INH in an appropriate volume of ethanol in a round-bottom flask.[10]
In a separate container, prepare a solution of the chosen aldehyde or ketone in an equimolar amount (10.00 mmol) in ethanol.[10]
Reaction Setup:
With continuous stirring, add the ethanolic solution of the aldehyde/ketone to the isoniazid solution.[10]
Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.[10]
Reaction Conditions (Choose one):
Conventional Heating: Attach a reflux condenser and heat the mixture to reflux for 2-5 hours.[10][12] Monitor the reaction progress using TLC.
Microwave-Assisted Synthesis: Transfer the mixture to a microwave glass tube. Irradiate under microwave (e.g., 5-10 W) at a controlled temperature (e.g., 85°C) for 10-20 minutes until completion, as monitored by TLC.[9] Microwave synthesis often leads to shorter reaction times and higher yields.[9]
Product Isolation and Purification:
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to facilitate precipitation.
Collect the solid product by vacuum filtration.
Wash the precipitate with a small amount of cold ethanol to remove unreacted starting materials.[2]
Dry the purified product in a vacuum oven or air.
If necessary, recrystallize the product from a suitable solvent like ethanol to obtain a high-purity crystalline solid.[2]
Characterization:
Determine the melting point of the synthesized derivative.
Confirm the structure using spectroscopic methods such as Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR), and Mass Spectrometry (MS).[13][14]
Key Spectroscopic Signatures for Characterization
Spectroscopic Method
Key Signature for Hydrazone Formation
Reference
FTIR (cm⁻¹)
Disappearance of the C=O stretch from the aldehyde/ketone and the N-H stretch of the primary amine of INH. Appearance of a C=N (azomethine) stretch, typically around 1612-1620 cm⁻¹.
Disappearance of the aldehyde proton signal (around 9-10 ppm). Appearance of a new singlet for the azomethine proton (-N=CH-), typically around 8.3-8.8 ppm.
PART 3: Mechanistic Insights and Structure-Activity Relationship (SAR)
The biological activity of isoniazid derivatives is intrinsically linked to their chemical structure. Understanding the structure-activity relationship (SAR) is paramount for the rational design of more potent and less toxic compounds.[5]
Visualizing the Core Pharmacophore
Caption: Key structural components influencing the activity of isonicotinoyl hydrazones.
The Pyridine Ring: This moiety is generally considered essential for antitubercular activity. Modifications often lead to a decrease in potency.[5]
The Hydrazone Linker (-CO-NH-N=C-): This unit is a crucial pharmacophore. Its planarity and ability to chelate metal ions are thought to be important for biological activity.[5][10]
The R-Group (Substituent): The nature of the aldehyde or ketone used for condensation introduces various substituents (R-groups) that significantly modulate the derivative's properties. Lipophilicity, steric factors, and electronic effects of the R-group can influence membrane permeability, target binding, and overall efficacy.[12][15] For instance, derivatives bearing phenolic or heteroaromatic rings have shown potent activity.[15]
Conclusion
The synthesis of isonicotinic acid hydrazide derivatives, particularly Schiff bases, represents a robust and versatile strategy in the pursuit of novel therapeutic agents. The protocols outlined in this guide provide a solid foundation for researchers to design and synthesize libraries of these compounds for biological evaluation. By understanding the underlying chemical principles and structure-activity relationships, the scientific community can continue to innovate and develop next-generation drugs to combat tuberculosis and other challenging diseases.
References
Tripathi, A., Nadaf, Y. F., Bilehal, D., Nayak, S., & Gaonkar, S. L. (2019). A review on synthesis of isoniazid derivatives and their biological properties. International Journal of Pharmaceutical Research, 11(1).
Al-Ostoot, F. H., Al-Ghamdi, A. A., & El-Sayed, W. A. (2020). Microwave-Assisted Synthesis of Schiff Bases of Isoniazid and Evaluation of Their Anti-Proliferative and Antibacterial Activities. Molecules, 25(23), 5648. [Link]
Yong, J. N., et al. (2022). Synthesis, Characterization, Antibacterial and Antioxidant Studies of Isoniazid-based Schiff Base Ligands and Their Metal Complex. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(4), 1167-1178. [Link]
Oliveira, P. F. M., Guidetti, B., Chamayou, A., & Baltas, M. (2017). Mechanochemical Synthesis and Biological Evaluation of Novel Isoniazid Derivatives with Potent Antitubercular Activity. Molecules, 22(9), 1549. [Link]
Kalin, R., et al. (2025). Design, synthesis, and biological studies of isoniazid-based hydrazone Derivatives: Antibacterial, anticancer, and enzyme inhibitory properties. Archives of Biochemistry and Biophysics, 767, 110450. [Link]
Khan, K. M., et al. (2022). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Molecules, 27(19), 6770. [Link]
Tripathi, A., et al. (2019). A review on synthesis of isoniazid derivatives and their biological properties. ResearchGate. [Link]
Patel, K. D., et al. (2015). Synthesis, Characterization, DFT Analysis, Biological Evaluation, and Molecular Docking of Schiff Base Derived from Isatin–Isoniazid and Its Metal (II) Complexes. Journal of Coordination Chemistry, 68(15), 2676-2695. [Link]
Gümüş, F., et al. (2023). Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity. Molecules, 28(14), 5431. [Link]
Asif, M. (2014). Preparation and antitubercular activities in vitro and in vivo of novel Schiff bases of isoniazid. Journal of Applied Pharmaceutical Science, 4(1), 74-80. [Link]
ResearchGate. (n.d.). Synthesis route of Schiff bases derived from isoniazid. [Link]
Lulle, I., et al. (2005). Process for the synthesis of isonicotinic acid hydrazide.
Szafrański, K., et al. (2018). New hydrazide-hydrazones of isonicotinic acid: synthesis, lipophilicity and in vitro antimicrobial screening. Acta Poloniae Pharmaceutica, 75(5), 1123-1133. [Link]
Suarez, J., et al. (2013). Isonicotinic Acid Hydrazide Conversion to Isonicotinyl-NAD by Catalase-peroxidases. Journal of Biological Chemistry, 288(27), 19576–19588. [Link]
International Journal of Scientific Development and Research. (2023). Design, Synthesis & Biological Evaluation of Isoniazid Derivatives with Potent Antitubercular Activity. [Link]
ResearchGate. (2022). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. [Link]
Khan, K. M., et al. (2022). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. PMC, NIH. [Link]
JOURNAL OF TECHNOLOGY. (2023). Research Article Design, Synthesis and Characterization of Novel Isoniazid Derivatives and Their Biological Evaluation. [Link]
Council of Scientific and Industrial Research. (2008). PROCESS FOR THE SYNTHESIS OF ISONICOTINIC ACID HYDRAZIDE. Patent 1575921. [Link]
Das, N. S. (1959). Preparation of isonicotinic acid hydrazide.
Küçükgüzel, Ş. G., et al. (2009). Synthesis of some new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluation of their antimicrobial activities. European Journal of Medicinal Chemistry, 44(11), 4362-6. [Link]
Der Pharma Chemica. (2016). 3-Chlorobenzalaldehyde Isonicotinic Acid Hydrazone Evaluate the Biological Activity of Transition Metal Complexes and Schiff Bases. [Link]
Khan, K. M., et al. (2022). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. PubMed, 27(19), 6770. [Link]
ResearchGate. (2022). (PDF) Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. [Link]
Domínguez-Vera, J. M., et al. (2020). Interactions between Isoniazid and α-Hydroxycarboxylic Acids. Molecules, 25(18), 4239. [Link]
Application Note: Quantitative Analysis of 2-Formylisonicotinic Acid in Complex Reaction Matrices
Abstract This document provides a comprehensive guide to the quantitative analysis of 2-Formylisonicotinic acid in typical reaction mixtures. As a critical intermediate in the synthesis of pharmaceuticals and other high-...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
This document provides a comprehensive guide to the quantitative analysis of 2-Formylisonicotinic acid in typical reaction mixtures. As a critical intermediate in the synthesis of pharmaceuticals and other high-value chemical entities, its accurate quantification is paramount for reaction monitoring, process optimization, and ensuring final product quality.[1] We present detailed protocols for several analytical techniques, with a primary focus on High-Performance Liquid Chromatography (HPLC) as the gold standard for its specificity and reliability. Alternative methods, including Gas Chromatography (GC) with derivatization, UV-Vis Spectroscopy, and classical Acid-Base Titration, are also discussed, outlining their respective applications, advantages, and limitations. This guide is intended for researchers, analytical scientists, and drug development professionals seeking robust and validated methods for in-process control.
Introduction and Analytical Strategy
2-Formylisonicotinic acid is a bifunctional molecule containing both a carboxylic acid and an aldehyde group on a pyridine ring. This structure makes it a versatile building block but also presents unique challenges for analysis within a complex mixture of starting materials, reagents, by-products, and solvents. The choice of an analytical method is dictated by the specific requirements of the analysis, including required sensitivity, sample throughput, matrix complexity, and available instrumentation.
The primary goal is to select a method that is both selective (distinguishes the analyte from other components) and sensitive (detects the analyte at the required concentration). The diagram below illustrates a decision-making framework for selecting the appropriate technique.
Caption: Decision workflow for selecting an analytical technique.
RP-HPLC is the most recommended technique due to its high resolving power, specificity, and sensitivity for quantifying non-volatile organic acids in aqueous and organic mixtures.
Principle of Separation
The separation occurs on a non-polar stationary phase (typically C18) with a more polar mobile phase. 2-Formylisonicotinic acid, being a polar molecule, will have a relatively short retention time. The key to achieving sharp, reproducible peaks is controlling the ionization state of the carboxylic acid group by maintaining a consistent, acidic pH in the mobile phase. An acidic mobile phase (pH < 4) suppresses the ionization of the carboxylic acid, making the molecule less polar and allowing for better retention and peak shape on the C18 column.
Experimental Protocol: HPLC-UV
Instrumentation:
HPLC system with a quaternary or binary pump.
Autosampler.
Column thermostat.
UV-Vis or Diode Array Detector (DAD).
Workflow Diagram:
Caption: Standard workflow for HPLC quantification.
Detailed Steps:
Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile and 0.1% Phosphoric Acid in Water. A typical starting gradient is 10-90% Acetonitrile over 10 minutes. The acidic pH ensures the protonation of the analyte.[2]
Standard Solution Preparation: Accurately weigh a certified reference standard of 2-Formylisonicotinic acid and dissolve it in the mobile phase to create a stock solution (e.g., 1000 µg/mL). Perform serial dilutions to prepare a set of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL).
Sample Preparation:
Withdraw a precise aliquot (e.g., 100 µL) from the reaction mixture.
Dilute it with the mobile phase to a final concentration expected to fall within the calibration range (e.g., in a 10 mL volumetric flask). Proper sample preparation is a critical step in the proteomics workflow.[3]
Filter the diluted sample through a 0.45 µm syringe filter (e.g., PTFE or Nylon) into an HPLC vial to remove particulate matter.[4]
Chromatographic Analysis:
Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes or until a stable baseline is achieved.
Inject equal volumes (e.g., 10 µL) of the standards and samples.
Monitor the elution at a wavelength of approximately 264 nm, which corresponds to a known absorbance maximum for the isonicotinic acid structure.[5]
Quantification:
Generate a calibration curve by plotting the peak area of the standards against their known concentrations.
Determine the concentration of 2-Formylisonicotinic acid in the prepared sample by interpolating its peak area from the calibration curve.
Apply the dilution factor to calculate the final concentration in the original reaction mixture.
Table 1: Recommended HPLC Parameters
Parameter
Recommended Setting
Rationale
Column
C18, 150 mm x 4.6 mm, 5 µm
Standard for reverse-phase separation of small polar molecules.[2][6]
Mobile Phase A
0.1% Phosphoric Acid or Formic Acid in Water
Controls pH to ensure consistent analyte protonation and good peak shape.
Mobile Phase B
Acetonitrile or Methanol
Organic modifier to elute the analyte from the non-polar column.
Flow Rate
1.0 mL/min
Provides a good balance between analysis time and separation efficiency.[6][7]
Injection Volume
5 - 20 µL
Dependent on analyte concentration and system sensitivity.
Column Temperature
30 - 40 °C
Maintains stable retention times and improves peak efficiency.
Detection
UV at 264 nm
Corresponds to a strong absorbance maximum for the pyridine ring system, providing good sensitivity.[5]
Secondary and Alternative Methods
Gas Chromatography (GC) with Derivatization
GC is a powerful technique, but due to the low volatility and thermal instability of carboxylic acids, direct injection is not feasible.[8] A derivatization step is mandatory to convert the analyte into a more volatile and thermally stable compound, typically an ester.[9][10]
Protocol Outline: Esterification for GC-FID Analysis
Sample Preparation: Evaporate a known volume of the reaction mixture to dryness under reduced pressure or a stream of nitrogen.
Derivatization:
Add 1 mL of 5% H₂SO₄ in Methanol to the dried residue.
Heat the mixture at 60 °C for 30 minutes to convert the carboxylic acid to its methyl ester. This process is a form of esterification.[8]
Cool, neutralize with a base (e.g., NaHCO₃ solution), and extract the methyl 2-formylisonicotinate into an organic solvent like Ethyl Acetate.
GC-FID Analysis:
Inject the organic extract into a GC equipped with a Flame Ionization Detector (FID).
Use a mid-polarity column (e.g., DB-5) with a suitable temperature program (e.g., initial 100°C, ramp at 10°C/min to 270°C).[8]
Quantify against a derivatized standard of 2-Formylisonicotinic acid.
Causality: The esterification step is crucial because it replaces the acidic proton with a methyl group, breaking the strong intermolecular hydrogen bonds and significantly lowering the boiling point, which allows the analyte to travel through the GC column without decomposition.
UV-Vis Spectroscopy
This is a rapid, simple screening method but suffers from a lack of specificity. It is only suitable for reaction mixtures where 2-Formylisonicotinic acid is the only component that absorbs significantly at the chosen wavelength, or for measuring the rate of its formation/consumption if other components have stable absorbances.
Protocol Outline:
Take an aliquot of the reaction mixture.
Dilute with a suitable solvent (e.g., acidic water, pH 3) to an appropriate concentration.
Quantify using a calibration curve prepared from pure standards under the same solvent conditions (Beer-Lambert Law).
Trustworthiness: The validity of this method is entirely dependent on the matrix. A full spectrum (200-400 nm) should be run on a sample of the reaction blank (without analyte) to confirm there are no interfering absorbances at the analytical wavelength.
Acid-Base Titration
Titration is a classic, cost-effective method for determining the total concentration of acidic species. It is a non-specific method.
Protocol Outline:
Pipette a known volume of the reaction mixture into an Erlenmeyer flask.
Dilute with deionized water.
Add a few drops of a suitable indicator, such as phenolphthalein.[11]
Titrate with a standardized solution of a strong base (e.g., 0.1 M NaOH) until the endpoint is reached (a faint, persistent pink color for phenolphthalein).[12][13]
Calculate the molarity of the acid using the formula: M₁V₁ = M₂V₂.[14]
Applicability: This method is only quantitative for 2-Formylisonicotinic acid if it is the only acidic component in the reaction mixture, or if the concentrations of all other acidic starting materials and by-products are known and can be subtracted from the total acid content.
Method Validation and System Suitability
For any chosen method, especially in a regulated environment, validation is required to ensure trustworthiness. Key parameters to assess include:
Linearity: The linear relationship between analyte concentration and instrument response.
Accuracy: Closeness of the measured value to the true value (assessed with spiked samples).
Precision: The degree of scatter between a series of measurements (repeatability and intermediate precision).
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration that can be reliably detected and quantified, respectively.[7]
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
Conclusion
The quantitative analysis of 2-Formylisonicotinic acid in reaction mixtures can be achieved through several techniques. Reverse-Phase HPLC with UV detection stands out as the most robust, specific, and reliable method for most applications in research and drug development. While GC requires a derivatization step, it offers an excellent alternative, especially when coupled with mass spectrometry. UV-Vis spectroscopy and acid-base titration serve as useful, rapid screening tools but are highly limited by their lack of specificity to the analyte. The selection of the optimal method should always be guided by the specific analytical needs and the complexity of the reaction matrix.
References
Desai, S. R., & Nadkarni, G. S. A simple, fast and accurate gas chromatographic method has been developed for the determination of isonicotinic acid as an impurity in isonipecotic acid. Asian Journal of Chemistry. [Link]
Carolina Knowledge Center. (2022). Titrations: Techniques and Calculations. [Link]
ResearchGate. Analysis of the produced formic acid. UV-spectroscopy to compare under.... [Link]
Chemical Communications (RSC Publishing). In situ formic acid dehydrogenation observation using a UV-vis-diffuse-reflectance spectroscopy system. [Link]
Technical Support Center: Synthesis of 2-Formylisonicotinic Acid
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Formylisonicotinic acid. It is designed to address common challenges and improv...
Author: BenchChem Technical Support Team. Date: January 2026
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Formylisonicotinic acid. It is designed to address common challenges and improve reaction yields through a troubleshooting-focused, question-and-answer format. Our approach is grounded in established chemical principles and field-proven insights to ensure scientific integrity and practical success.
I. Overview of the Primary Synthetic Route: Selenium Dioxide Oxidation
The most prevalent and targeted method for the synthesis of 2-Formylisonicotinic acid is the selective oxidation of the methyl group of 2-methylisonicotinic acid. Selenium dioxide (SeO₂) is a preferred reagent for this transformation due to its ability to selectively oxidize activated methyl groups to aldehydes.[1]
Below is a general workflow for this synthesis:
Caption: General workflow for the synthesis of 2-Formylisonicotinic acid.
II. Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 2-Formylisonicotinic acid.
Q1: My yield of 2-Formylisonicotinic acid is consistently low. What are the likely causes and how can I improve it?
A1: Low yield is a common challenge in this synthesis. Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield of 2-Formylisonicotinic acid.
Incomplete Reaction: The oxidation may not have gone to completion. This can be due to insufficient reaction time, suboptimal temperature, or poor solubility of the starting material.
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the starting material is still present after the initial reaction time, consider extending the reaction duration. Ensure the reaction temperature is maintained at the reflux temperature of the chosen solvent. If solubility is an issue, explore alternative solvents. While 1,4-dioxane is commonly used for selenium dioxide oxidations, other high-boiling point ethers or aprotic polar solvents could be tested.[2]
Over-oxidation: A significant portion of the desired aldehyde may be further oxidized to pyridine-2,4-dicarboxylic acid.
Solution: Use a stoichiometric amount of selenium dioxide (1.0 to 1.1 equivalents). An excess of the oxidizing agent will favor the formation of the dicarboxylic acid. Careful control of the reaction temperature is also crucial.
Product Loss During Work-up: The product may be lost during the filtration of selenium byproducts or during recrystallization.
Solution: Ensure the complete precipitation of selenium metal before filtration. After filtration, thoroughly wash the selenium residue with hot solvent to recover any adsorbed product. For recrystallization, carefully select a solvent system that provides good recovery.
Q2: I am observing a significant amount of pyridine-2,4-dicarboxylic acid as a byproduct. How can I minimize this over-oxidation?
A2: The formation of pyridine-2,4-dicarboxylic acid is a primary side reaction. The aldehyde intermediate is susceptible to further oxidation under the reaction conditions.
Stoichiometry of Selenium Dioxide: The amount of SeO₂ is critical. An excess will drive the reaction towards the dicarboxylic acid.
Recommendation: Use a molar ratio of 1:1 to 1:1.1 of 2-methylisonicotinic acid to SeO₂.
Reaction Temperature and Time: Prolonged heating or excessively high temperatures can promote over-oxidation.
Recommendation: Monitor the reaction closely by TLC. Once the starting material is consumed, and the aldehyde spot is at its maximum intensity, promptly proceed with the work-up.
Moisture Content: The presence of water can influence the reactivity of SeO₂.
Recommendation: Use anhydrous solvents and ensure the reaction setup is dry.
Q3: The reaction seems to be very slow or does not initiate. What could be the problem?
A3: A sluggish or non-starting reaction can often be attributed to issues with reagents or reaction conditions.
Quality of Selenium Dioxide: Old or improperly stored SeO₂ may have reduced activity.
Recommendation: Use freshly opened or properly stored selenium dioxide.
Solubility of Starting Material: 2-Methylisonicotinic acid may have limited solubility in some solvents at lower temperatures.
Recommendation: Ensure the reaction is heated to a temperature where the starting material fully dissolves. If solubility remains an issue in 1,4-dioxane, consider a co-solvent system or an alternative high-boiling point solvent.
Q4: How do I effectively remove the selenium byproducts after the reaction?
A4: The reduction of selenium dioxide produces elemental selenium (as a black or red precipitate) and selenous acid.
Filtration: The elemental selenium can be removed by filtration.
Procedure: Cool the reaction mixture to room temperature. The black selenium precipitate should be clearly visible. Filter the mixture through a pad of Celite® to ensure all fine particles are removed. Wash the Celite® pad with the reaction solvent to recover any trapped product.
Aqueous Wash: To remove any soluble selenium compounds, an aqueous work-up can be beneficial.
Procedure: After removing the solvent from the filtrate, the residue can be dissolved in a suitable organic solvent and washed with water.
Safety Note: Selenium compounds are toxic. Handle selenium dioxide and all selenium-containing waste with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Q5: What is the best method for purifying the final product, 2-Formylisonicotinic acid?
A5: The crude product is typically a solid and can be purified by recrystallization.
Solvent Selection: The choice of solvent is crucial for effective purification.
Recommendation: Experiment with solvents in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol, methanol, or a mixture of ethanol and water are often good starting points.
Decolorization: If the crude product is colored, activated carbon can be used.
Procedure: Dissolve the crude product in the hot recrystallization solvent and add a small amount of activated carbon. Swirl the mixture for a few minutes and then hot-filter it to remove the carbon. Allow the filtrate to cool slowly to form crystals.
III. Experimental Protocol: Synthesis of 2-Formylisonicotinic Acid
This protocol is a representative procedure based on the selenium dioxide oxidation of 2-methylisonicotinic acid.
Materials:
2-Methylisonicotinic acid
Selenium dioxide (SeO₂)
1,4-Dioxane (anhydrous)
Celite®
Activated carbon (optional)
Recrystallization solvent (e.g., ethanol/water)
Procedure:
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methylisonicotinic acid (1.0 eq) and selenium dioxide (1.05 eq). Add anhydrous 1,4-dioxane to achieve a concentration of approximately 0.2-0.5 M.
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/hexanes with a small amount of acetic acid). The reaction is typically complete within 4-8 hours.
Work-up:
Cool the reaction mixture to room temperature. A black precipitate of elemental selenium will form.
Filter the mixture through a pad of Celite® to remove the selenium. Wash the Celite® pad with hot 1,4-dioxane.
Combine the filtrates and remove the solvent under reduced pressure.
Purification:
Dissolve the crude solid in a minimal amount of hot ethanol. If the solution is colored, add a small amount of activated carbon, stir for 5-10 minutes, and perform a hot filtration.
To the hot filtrate, add water dropwise until the solution becomes slightly turbid.
Allow the solution to cool slowly to room temperature and then place it in an ice bath to complete crystallization.
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.
IV. Data Summary
Parameter
Recommended Condition
Rationale
Potential Issue if Deviated
Stoichiometry (SeO₂)
1.0-1.1 equivalents
Minimizes over-oxidation while ensuring complete conversion of starting material.
Good solubility for reactants and a suitable reflux temperature.
Non-anhydrous: May affect SeO₂ reactivity. Poor solvent: Incomplete reaction due to poor solubility.
Temperature
Reflux (~101 °C for dioxane)
Provides sufficient energy for the reaction to proceed at a reasonable rate.
Too low: Slow or incomplete reaction. Too high: Increased risk of over-oxidation and side reactions.
Reaction Time
4-8 hours (TLC monitored)
Ensures completion of the reaction without excessive degradation or side product formation.
Too short: Incomplete reaction. Too long: Increased over-oxidation and potential for product degradation.
V. References
Nagiev, T. (n.d.). Selective oxidation of 2-picoline by “green oxidant” - N2O. Prime Scholars.
ResearchGate. (n.d.). Rate of oxidation of 2-picoline (×) and selectivities for picolinic acid (), 2-pyridinecarbaldehyde (•), pyridine (•).
ResearchGate. (n.d.). Oxidation of Picoline with Oxygen to Nicotinic Acid against Co, NHPI, and Phosphonium or Ammonium Bromides.
(n.d.). Direct oxidation of 3-picoline (3-methyl-pyridine) to nicotinic acid with pure HNO3.
Google Patents. (n.d.). CN101623648A - Catalyst of picolinic acid synthesized by selectively oxygenizing picoline as well as preparation method and application thereof.
National Institutes of Health. (n.d.). Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents.
Google Patents. (n.d.). US8575350B2 - Process for producing pyridine carboxylic acids.
PubMed. (n.d.). Oxidation of certain methylpyridines to pyridine carboxylic acids.
(n.d.). OXIDATION OF METHYLPYRIDINES WITH SOME ARGENTOUSCOMPOUNDS.
Wikipedia. (n.d.). Picolinic acid.
Royal Society of Chemistry. (n.d.). Investigation of the products of oxidation of methylpyridines under aqueous conditions by gas chromatography–mass spectrometry.
ResearchGate. (n.d.). Good solvents for allylic oxidation with SeO2?
Google Patents. (n.d.). US2818378A - Oxidation of methyl-pyridines.
ACS Publications. (n.d.). OXIDATION OF CERTAIN METHYLPYRIDINES TO PYRIDINE CARBOXYLIC ACIDS | The Journal of Organic Chemistry.
ResearchGate. (n.d.). Using SeO2 as a Selenium Source to Make RSe-Substituted Aniline and Imidazo[1,2-a]pyridine Derivatives | Request PDF.
National Institutes of Health. (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking.
Google Patents. (n.d.). US3444216A - Process for the oxidation of primary and secondary alcohols.
University of California, Riverside. (n.d.). OXIDATIONS 5 Oxidations Carey & Sundberg: Chapter 12 problems: 1a,c,e,g,n,o,q; 2a,b,c,f,g,j,k; 5; 9 a,c,d,e,f,l,m,n;.
Wikipedia. (n.d.). Pinnick oxidation.
ResearchGate. (n.d.). (PDF) Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking.
ResearchGate. (n.d.). (PDF) Synthesis of 2-(5-Hydroxymethyl-2-formylpyrrol-1-yl)propionic acid lactone.
Overcoming challenges in the purification of 2-Formylisonicotinic acid
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for overcoming challenges in the purification of 2-Formylisonicotinic acid. This document offer...
Author: BenchChem Technical Support Team. Date: January 2026
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for overcoming challenges in the purification of 2-Formylisonicotinic acid. This document offers troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format, grounded in scientific principles and practical experience.
Introduction to Purification Challenges
2-Formylisonicotinic acid is a valuable building block in medicinal chemistry and materials science. However, its purification can be challenging due to the presence of two reactive functional groups: a carboxylic acid and an aldehyde. These groups can lead to the formation of specific impurities during synthesis and degradation during purification. Common issues include the presence of structurally similar impurities, product instability, and difficulties in crystallization. This guide will address these challenges systematically.
Q1: What are the most common impurities I should expect when synthesizing 2-Formylisonicotinic acid?
A1: The impurity profile of your 2-Formylisonicotinic acid will largely depend on the synthetic route employed. A common method involves the oxidation of a precursor like 2-methyl-4-carboxypyridine or the hydrolysis of a nitrile derivative. Based on these pathways, you can anticipate the following impurities:
Isonicotinic Acid: This is a very common impurity resulting from the over-oxidation of the formyl group to a carboxylic acid. Its structural similarity to the desired product can make it challenging to remove.
Unreacted Starting Materials: Depending on the synthesis, you might find residual starting materials such as 2-chloro-4-methylpyridine or 2-methylisonicotinic acid.[1][2]
Decarboxylation Product: Under certain conditions, particularly at elevated temperatures, 2-Formylisonicotinic acid can undergo decarboxylation to yield 2-formylpyridine.
Side-Reaction Products: The reactive aldehyde group can participate in side reactions, leading to the formation of acetals (if alcohols are present) or other condensation products.
Q2: I'm having trouble crystallizing my 2-Formylisonicotinic acid. It keeps oiling out. What can I do?
A2: "Oiling out" is a common issue in crystallization, especially when impurities are present that depress the melting point of the mixture. Here’s a systematic approach to troubleshoot this problem:
Solvent Selection is Key: The choice of solvent is critical. For a single-solvent recrystallization, you need a solvent that dissolves the compound well at high temperatures but poorly at low temperatures. For 2-Formylisonicotinic acid, which is a polar molecule, polar solvents are a good starting point.[3]
Employ a Two-Solvent System: If a single solvent doesn't work, a two-solvent system is often effective.[4] In this method, you dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.
Control the Cooling Rate: Rapid cooling can promote the formation of an oil. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Scratching and Seeding: If crystals are slow to form, try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. If you have a small amount of pure crystalline product, adding a "seed crystal" to the supersaturated solution can induce crystallization.[5]
Purity Matters: A high impurity load can significantly hinder crystallization. Consider a preliminary purification step, such as an acid-base extraction, to remove major impurities before attempting recrystallization.
Table 1: Suggested Solvent Systems for Recrystallization
Solvent System
Type
Rationale
Water
Single
Good for polar compounds, but solubility might be high even at room temperature.
Ethanol/Water
Two-Solvent
Ethanol is a good solvent, and water acts as the anti-solvent.
Ethyl Acetate/Hexane
Two-Solvent
A less polar system that can be effective for moderately polar compounds.
Q3: My purified 2-Formylisonicotinic acid seems to be degrading upon storage. How can I improve its stability?
A3: The aldehyde group in 2-Formylisonicotinic acid is susceptible to oxidation, especially in the presence of air and light. Here are some measures to enhance its stability:
Storage Conditions: Store the purified compound in a tightly sealed, amber-colored vial to protect it from light and air. Storing it under an inert atmosphere (e.g., nitrogen or argon) and at low temperatures (e.g., in a refrigerator or freezer) is highly recommended.
Avoid Basic Conditions: The compound may be less stable under basic conditions, which can promote Cannizzaro-type reactions or other aldol-type condensations. It is generally more stable under neutral or slightly acidic conditions.
Purity: Highly pure material is often more stable. Trace impurities, especially metal ions, can catalyze degradation reactions.
Q4: I am using column chromatography for purification, but I'm getting poor separation and significant tailing of my product peak. What's going wrong?
A4: Tailing is a common issue when purifying acidic compounds on silica gel due to strong interactions between the carboxylic acid group and the acidic silanol groups on the silica surface. Here’s how to improve your separation:
Acidify the Mobile Phase: Adding a small amount of a volatile acid, such as formic acid or acetic acid (typically 0.1-1%), to your mobile phase can significantly reduce tailing. The added acid protonates the carboxyl group of your compound, minimizing its interaction with the silica gel and resulting in sharper peaks.[5]
Solvent System Optimization: Experiment with different solvent systems to find the optimal polarity for separation. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can often provide better resolution.
Alternative Stationary Phases: If tailing persists, consider using a different stationary phase. Reverse-phase chromatography (e.g., using a C18 column) with an acidified aqueous mobile phase can be a good alternative. For highly acidic compounds, ion-exchange chromatography can also be a very effective purification technique.[6][7]
Q5: How can I accurately assess the purity of my final product?
A5: A combination of analytical techniques should be used to confidently assess the purity of your 2-Formylisonicotinic acid:
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for quantifying purity and detecting impurities. A reverse-phase C18 column with an acidified water/acetonitrile or water/methanol mobile phase is a good starting point. UV detection is suitable for this compound.[8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are essential for confirming the structure of your compound and identifying any impurities. The presence of characteristic aldehyde and carboxylic acid proton signals in the 1H NMR spectrum is a key indicator of your product.[4][10][11]
Mass Spectrometry (MS): This technique will confirm the molecular weight of your product and can help in identifying unknown impurities.
Melting Point: A sharp melting point close to the literature value is a good indicator of high purity. A broad melting range suggests the presence of impurities.
Table 2: Typical Analytical Parameters for Purity Assessment
Technique
Typical Conditions
What to Look For
HPLC
C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid, UV detection
A single major peak for the product, with impurity peaks being minimal.
1H NMR
DMSO-d6 or CDCl3
Characteristic aldehyde proton (around 10 ppm) and carboxylic acid proton (variable, >10 ppm) signals. Integration should match the expected proton ratios.
13C NMR
DMSO-d6 or CDCl3
Signals for the carbonyl carbons of the aldehyde and carboxylic acid.
MS (ESI)
Positive or Negative Ion Mode
A molecular ion peak corresponding to the mass of 2-Formylisonicotinic acid (C7H5NO3, MW: 151.12).[12]
References
University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]
MIT OpenCourseWare. 8.6 - Two-Solvent Recrystallization Guide. Available from: [Link]
ResearchGate. RECRYSTALLIZATION. Available from: [Link]
MIT OpenCourseWare. 7.6. Two-Solvent Recrystallization Guide. Available from: [Link]
Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach. R Discovery. 2019.
Abraham MH, Acree W. On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. Fluid Phase Equilibria. 2013;354:133-138.
ResearchGate. Synthesis of new 2-oxonicotinic acids. Available from: [Link]
Atlantis Press. Synthesis of 2-Chloronicotinic Acid Derivatives. Available from: [Link]
R Discovery. Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach. 2019.
Google Patents. Method for preparing 2-chloronicotinic acid.
Google Patents. Purification of carboxylic acids by complexation with selective solvents.
PubMed. Synthesis of some 2-aminonicotinic acid derivatives. Available from: [Link]
The Royal Society of Chemistry. Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. Available from: [Link]
SIELC Technologies. HPLC Method for Analysis of Isonicotinic Acid on Primesep 100 Column. Available from: [Link]
Chromatography Online. Deleterious Effects of Formic Acid without Salt Additives on the HILIC Analysis of Basic Compounds. Available from: [Link]
SIELC Technologies. Separation of 2-Chloronicotinic acid on Newcrom R1 HPLC column. Available from: [Link]
ResearchGate. Solubilities of 2,5-Furandicarboxylic Acid in Binary Acetic Acid + Water, Methanol + Water, and Ethanol + Water Solvent Mixtures. Available from: [Link]
ScienceDirect. Solubility and thermodynamic parameters of nicotinic acid in different solvents. 2023.
ResearchGate. Solubilities of Isonicotinic Acid in (Methanol, Ethanol, 1Propanol, 2Propanol, and 1,2-Propanediol, Respectively) from (289.65 to 358.75) K. Available from: [Link]
National Institutes of Health. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Available from: [Link]
Google Patents. Preparation method of 2-chloronicotinic acid.
National Institutes of Health. The Chromatographic Purification of Native Types I, II, and III Collagens. Available from: [Link]
ResearchGate. ¹H-NMR spectrum of 2mN3 dissolved in 99% formic acid. Available from: [Link]
ResearchGate. Flow Synthesis of 2-Methylpyridines via α-Methylation. Available from: [Link]
Beilstein Journals. Synthesis of (−)-halichonic acid and (−). Available from: [Link]
Alkali Metals. Best 2-Chloro-4-Methylpyridine Manufacturers & Suppliers in USA. Available from: [Link]
PubMed. Solubility behavior of polymorphs I and II of mefenamic acid in solvent mixtures. Available from: [Link]
Side reactions to avoid during the synthesis of 2-Formylisonicotinic acid derivatives
Welcome to the Technical Support Center for the synthesis of 2-formylisonicotinic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common ch...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the Technical Support Center for the synthesis of 2-formylisonicotinic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic process. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues you may encounter during the synthesis of 2-formylisonicotinic acid derivatives, providing explanations and actionable solutions.
Q1: My yield of 2-formylisonicotinic acid is consistently low. What are the likely causes and how can I improve it?
Low yields are a frequent challenge, often stemming from a combination of factors including incomplete reaction, product degradation, or competing side reactions. A systematic approach to troubleshooting is crucial.
Common Causes and Solutions:
Potential Cause
Explanation
Recommended Solution
Over-oxidation
The primary synthetic route involves the oxidation of the methyl group of a precursor like 2-methylisonicotinic acid. Harsh oxidizing agents can easily convert the desired aldehyde to the corresponding carboxylic acid (pyridine-2,4-dicarboxylic acid).
Employ milder and more selective oxidizing agents. Pyridinium chlorochromate (PCC) has been shown to be effective for the selective oxidation of methylarenes to aldehydes with minimal over-oxidation.[1] Another option is the use of manganese dioxide (MnO₂), which is a mild oxidant for benzylic and allylic alcohols and can be effective for the oxidation of activated methyl groups.[2][3][4]
Incomplete Reaction
The oxidation reaction may not have gone to completion, leaving unreacted starting material.
Optimize reaction conditions such as temperature, reaction time, and stoichiometry of the oxidizing agent. Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Product Degradation
2-Formylisonicotinic acid is susceptible to degradation under certain conditions, such as high temperatures or extreme pH.
Maintain a controlled temperature throughout the reaction and work-up. Avoid prolonged exposure to strong acids or bases.
Decarboxylation
The carboxylic acid group, particularly at the 2-position of the pyridine ring, can be labile under certain conditions, leading to the loss of CO₂ and the formation of 2-formylpyridine.[5][6][7][8]
Avoid excessive heat during the reaction and purification steps. If possible, perform the reaction under milder temperature conditions.
Experimental Protocol: Selective Oxidation using PCC
In a round-bottom flask, dissolve the 2-methylisonicotinic acid derivative in a suitable anhydrous solvent (e.g., dichloromethane).
Add pyridinium chlorochromate (PCC) in a slight excess (e.g., 1.5 equivalents).
Stir the reaction mixture at room temperature.
Monitor the reaction progress by TLC.
Upon completion, dilute the reaction mixture with a non-polar solvent (e.g., diethyl ether) and filter through a pad of silica gel or Celite to remove the chromium salts.
Wash the filter cake with the same solvent.
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography or recrystallization.
Q2: I'm observing the formation of a significant amount of pyridine-2,4-dicarboxylic acid in my reaction mixture. How can I prevent this over-oxidation?
The formation of the dicarboxylic acid is a classic example of over-oxidation. The aldehyde intermediate is often more susceptible to oxidation than the starting methyl group.
Mitigation Strategies:
Choice of Oxidant: As mentioned previously, switching to a milder oxidant is the most effective strategy. PCC and MnO₂ are excellent choices.[1][2] Selenium dioxide (SeO₂) can also be used for the oxidation of aromatic methyl groups, but it can sometimes lead to the carboxylic acid depending on the reaction conditions.[9][10][11][12]
Controlled Stoichiometry: Use a carefully controlled amount of the oxidizing agent, typically a slight excess to ensure complete conversion of the starting material without promoting over-oxidation.
Temperature Control: Perform the reaction at lower temperatures to reduce the rate of the over-oxidation side reaction.
Workflow for Minimizing Over-oxidation
Caption: Decision workflow for minimizing over-oxidation.
Q3: My final product shows impurities that I suspect are from a Cannizzaro reaction. How can I confirm this and prevent it?
The Cannizzaro reaction is a disproportionation of two molecules of a non-enolizable aldehyde (like 2-formylisonicotinic acid) in the presence of a strong base to yield a primary alcohol and a carboxylic acid.[13][14][15][16]
Confirmation and Prevention:
Confirmation: The presence of the corresponding alcohol (2-(hydroxymethyl)isonicotinic acid) and the over-oxidized product (pyridine-2,4-dicarboxylic acid) in approximately a 1:1 ratio in your crude product is a strong indicator of a Cannizzaro reaction. These can be identified by NMR, LC-MS, and comparison with authentic samples.
Prevention:
Avoid Strong Bases: The Cannizzaro reaction is base-catalyzed. Avoid using strong bases during your reaction or work-up if possible.[13][14]
pH Control: Maintain a neutral or slightly acidic pH during the work-up and purification steps.
Crossed Cannizzaro Reaction: If a basic medium is unavoidable, a "crossed" Cannizzaro reaction can be a useful strategy. This involves adding a more reactive aldehyde, like formaldehyde, which will be preferentially oxidized, thus reducing the desired aldehyde.[15][16]
Reaction Scheme: Cannizzaro Side Reaction
Caption: Disproportionation in the Cannizzaro reaction.
Frequently Asked Questions (FAQs)
Q1: Is it necessary to protect the carboxylic acid group during the synthesis of 2-formylisonicotinic acid derivatives?
Yes, in many cases, protecting the carboxylic acid is a crucial step to prevent unwanted side reactions and improve the overall yield and purity of the desired product.[17][18][19][20]
Why protect?
The carboxylic acid group is acidic and can interfere with base-sensitive reagents or catalyze unwanted side reactions.
The carboxylate anion can affect the reactivity of the pyridine ring and the methyl group.
Protection can improve the solubility of the starting material in organic solvents.
Common Protecting Groups for Carboxylic Acids:
Esters (Methyl, Ethyl, Benzyl): These are common protecting groups that can be introduced under acidic conditions and removed by hydrolysis.[17]
Silyl Esters: These are readily formed and cleaved under mild conditions.
Q2: What are the best practices for purifying 2-formylisonicotinic acid and its derivatives?
Purification can be challenging due to the polarity of the molecule and its potential for side reactions.
Column Chromatography: Silica gel column chromatography is a common method. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity (e.g., hexane/ethyl acetate followed by dichloromethane/methanol), is often effective.
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be a highly effective purification method.
Acid-Base Extraction: The carboxylic acid functionality allows for purification via acid-base extraction. The product can be extracted into an aqueous basic solution, washed with an organic solvent to remove non-acidic impurities, and then precipitated by acidification. Care must be taken to avoid extremes of pH that could promote side reactions.
Q3: Can decarboxylation be a significant side reaction, and how can I minimize it?
Yes, decarboxylation, especially of pyridine-2-carboxylic acids, can occur, particularly at elevated temperatures.[5][6][7][8][21]
Mechanism: The nitrogen atom in the pyridine ring can stabilize the negative charge that develops on the ring after the loss of CO₂, facilitating decarboxylation.
Minimization:
Temperature Control: Avoid high temperatures during the reaction, work-up, and storage.
Solvent Choice: The rate of decarboxylation can be solvent-dependent.
Esterification: Protecting the carboxylic acid as an ester can prevent decarboxylation.
References
Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. III. 3-Hydroxy- and 3-aminopyridine-2-carboxylic acids. Canadian Journal of Chemistry, 1971 , 49(10), 1641-1647. [Link]
Decarboxylation of 5-substituted 2-pyridinecarboxylic acids. The Journal of Organic Chemistry, 1971 , 36(25), 3972-3975. [Link]
4-N,N-Dimethylaminopyridine Promoted Selective Oxidation of Methyl Aromatics with Molecular Oxygen. Molecules, 2016 , 21(11), 1528. [Link]
Oxidation of alkyl pyridines and alkyl quinolines.
Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 1969 , 47(2), 229-235. [Link]
Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry, 1970 , 48(10), 1607-1612. [Link]
Efficient catalytic oxidation of methyl aromatic hydrocarbon with N-alkyl pyridinium salts. RSC Advances, 2019 , 9(68), 39567-39572. [Link]
Kinetic Studies of the Decarboxylation of Some N-Substituted Pyridinecarboxylic Acids. Journal of the American Chemical Society, 1964 , 86(23), 5230-5234. [Link]
Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. Current Organic Chemistry, 2015 , 19(14), 1314-1345. [Link]
Kinetics and Process Parameter Studies in Highly Selective Air Oxidation of Side-Chain Alkyl Groups in Picolines, 2-Methylnaphthalene, and Pseudocumene. Industrial & Engineering Chemistry Research, 1999 , 38(5), 1849-1854. [Link]
Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. [Link]
Aldehydes from primary alcohols by oxidation with chromium trioxide-pyridine complex. Organic Syntheses. [Link]
Oxidation of Imines by Selenium Dioxide. Synthesis, 1985 (12), 1161-1164. [Link]
Worked example: Cannizzaro reaction. Khan Academy. [Link]
Technical Support Center: Optimizing the Formylation of Isonicotinic Acid
Welcome to the technical support center for the formylation of isonicotinic acid (also known as pyridine-4-carboxylic acid). This guide is designed for researchers, chemists, and drug development professionals who are lo...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the formylation of isonicotinic acid (also known as pyridine-4-carboxylic acid). This guide is designed for researchers, chemists, and drug development professionals who are looking to introduce a formyl (-CHO) group onto this challenging substrate. The inherent electron-deficient nature of the pyridine ring, compounded by the electron-withdrawing carboxylic acid group, makes this electrophilic aromatic substitution a non-trivial transformation.
This document provides in-depth, experience-driven advice in a question-and-answer format, addressing common challenges and offering logical, evidence-based solutions to streamline your optimization process.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions that researchers often have when approaching this reaction for the first time.
Q1: What is the most promising method for the formylation of isonicotinic acid?
The Vilsmeier-Haack reaction is the most suitable and commonly employed method for formylating electron-deficient heteroaromatic compounds.[1][2][3] This reaction utilizes a Vilsmeier reagent, which is a potent electrophilic chloroiminium salt.[1][4] This reagent is typically generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.[1][5] Its high reactivity is necessary to overcome the deactivated nature of the isonicotinic acid ring.
Q2: What is the expected regioselectivity for this reaction? Where will the formyl group be added?
For pyridine derivatives, electrophilic substitution is heavily influenced by the substituents present. In isonicotinic acid, the carboxylic acid group at the 4-position and the ring nitrogen both deactivate the ring. The most likely position for formylation is the C-2 (or C-6) position, which is ortho to the nitrogen and meta to the carboxylic acid. This is because the nitrogen atom can stabilize the intermediate σ-complex at this position through resonance, and it is the least deactivated position. While methods for meta- and para-formylation of pyridines exist, they often require specialized reagents and pre-activation strategies not typical of a standard Vilsmeier-Haack reaction.[2][6][7]
Q3: What are the critical roles of the reagents in the Vilsmeier-Haack reaction?
N,N-Dimethylformamide (DMF): Serves as both the solvent and the precursor to the active electrophile.[1]
Phosphorus Oxychloride (POCl₃): This is the activating agent. It reacts with DMF to form the highly electrophilic Vilsmeier reagent (a chloroiminium ion).[1][4][5] Other activators like thionyl chloride or oxalyl chloride can also be used.[5]
Isonicotinic Acid: The substrate that undergoes electrophilic attack.
Aqueous Workup (e.g., Water, Ice, Base): After the electrophilic substitution, the resulting iminium salt intermediate must be hydrolyzed to yield the final aldehyde product.[1][8] This is a critical final step.
Q4: How can I effectively monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is the most common and effective method for real-time monitoring. A suitable mobile phase (e.g., ethyl acetate/hexanes or dichloromethane/methanol) should be developed to clearly separate the starting material (isonicotinic acid), the product (2-formylisonicotinic acid), and any significant byproducts. Spotting the reaction mixture alongside a spot of the starting material will show the consumption of the reactant and the appearance of a new, typically lower Rf spot corresponding to the product. Reaction completion is indicated by the disappearance of the starting material spot.
Section 2: Troubleshooting Guide
This section is structured to provide solutions to specific experimental problems.
Problem 1: No reaction or very low conversion of isonicotinic acid.
Probable Cause 1: Insufficiently reactive Vilsmeier reagent. The formation of the Vilsmeier reagent is an equilibrium process. The quality and stoichiometry of your DMF and POCl₃ are critical.
Suggested Solution:
Ensure you are using dry, high-purity DMF. Water can quench the Vilsmeier reagent.
Use fresh, high-quality POCl₃. POCl₃ can degrade over time.
Increase the equivalents of the Vilsmeier reagent. For a highly deactivated substrate, using 3-5 equivalents of both DMF and POCl₃ (relative to isonicotinic acid) may be necessary to drive the reaction forward.
Probable Cause 2: Reaction temperature is too low. Electrophilic substitution on a deactivated ring requires significant thermal energy to overcome the activation barrier.
Suggested Solution:
Gradually increase the reaction temperature. While the Vilsmeier reagent is often prepared at 0°C, the formylation step itself may require heating.[1] Start at room temperature and incrementally increase to 60°C, 80°C, or even higher, while carefully monitoring the reaction by TLC for product formation and decomposition.
Probable Cause 3: Interaction of the carboxylic acid with the reagents. The acidic proton of the carboxylic acid can react with the Vilsmeier reagent. Furthermore, the pyridine nitrogen can be protonated or complex with Lewis acidic species, further deactivating the ring.[9]
Suggested Solution:
Consider protecting the carboxylic acid group as an ester (e.g., methyl or ethyl ester) prior to the formylation reaction. An ester is still deactivating but avoids the complication of the acidic proton. The ester can be hydrolyzed back to the carboxylic acid after successful formylation.
Problem 2: Formation of multiple products or significant impurities.
Probable Cause 1: Reaction temperature is too high or reaction time is too long. While heat is often necessary, excessive heat or prolonged reaction times can lead to decomposition of the starting material or product, resulting in tar formation.
Suggested Solution:
Perform a time-course study. Once you identify a temperature where the reaction proceeds, take aliquots every 30-60 minutes and analyze by TLC. Stop the reaction as soon as the starting material is consumed to prevent over-reaction and degradation.
Probable Cause 2: Undesired side reactions. The Vilsmeier reagent is highly reactive and can potentially react with the carboxylic acid group, leading to the formation of an acid chloride or other derivatives.[10]
Suggested Solution:
As mentioned previously, protecting the carboxylic acid as an ester is the most robust strategy to prevent side reactions at this functional group.
Carefully control the stoichiometry of the Vilsmeier reagent. Using a large excess might drive the formation of byproducts.
Problem 3: The product is difficult to isolate or purify.
Probable Cause 1: Incomplete hydrolysis during workup. The intermediate iminium salt is water-soluble and will not be extracted into organic solvents. Incomplete hydrolysis to the aldehyde will result in significant yield loss.
Suggested Solution:
Ensure the reaction mixture is quenched thoroughly by pouring it onto crushed ice.[1]
After quenching, stir the aqueous mixture for a sufficient period (e.g., 1-2 hours) to ensure complete hydrolysis before proceeding with extraction.
Carefully adjust the pH. The product has both a carboxylic acid and a pyridine nitrogen, making it zwitterionic. Adjusting the pH to its isoelectric point (likely around pH 3-4) will minimize its solubility in water and facilitate precipitation or extraction.
Probable Cause 2: Product is highly polar. The presence of both a carboxylic acid and a pyridine ring makes the product, 2-formylisonicotinic acid, very polar and potentially water-soluble.
Suggested Solution:
If the product precipitates upon pH adjustment, it can be collected by filtration.
For extraction, use a more polar solvent like ethyl acetate or a mixture of dichloromethane and isopropanol. Multiple extractions will be necessary.
Purification will likely require column chromatography on silica gel, using a polar eluent system such as dichloromethane/methanol or ethyl acetate with a small amount of acetic acid to keep the carboxylic acid protonated and improve peak shape.
Section 3: Protocols and Data
Table 1: Comparison of Starting Conditions for Optimization
Direct literature on the Vilsmeier-Haack formylation of isonicotinic acid is scarce. The following table provides rational starting points based on protocols for other electron-deficient heterocycles.
DMF can act as solvent; DCE allows for higher temperatures.
Temperature
0°C to 40°C
0°C to 80°C
25°C to 110°C
Deactivated substrates require more thermal energy.[5]
Time
4-12 h
2-8 h
1-4 h
Higher temperatures typically lead to shorter reaction times.
Protocol 1: A Starting Point for Vilsmeier-Haack Formylation of Isonicotinic Acid
This protocol is a suggested starting point and requires careful monitoring and optimization.
Safety Precaution: This reaction should be performed in a well-ventilated fume hood. POCl₃ is corrosive and reacts violently with water. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Reagent Preparation:
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 equivalents).
Cool the flask to 0°C in an ice-water bath.
Slowly add phosphorus oxychloride (POCl₃, 3.0 equivalents) dropwise via the dropping funnel over 30 minutes. Maintain the temperature below 10°C.
After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes. You should observe the formation of a solid or thick slurry, which is the Vilsmeier reagent.[1]
Formylation Reaction:
Dissolve isonicotinic acid (1.0 equivalent) in anhydrous DMF and add it to the flask containing the pre-formed Vilsmeier reagent.
Remove the ice bath and allow the reaction to warm to room temperature.
Heat the reaction mixture to 80°C using an oil bath.
Monitor the reaction progress every hour using TLC (e.g., 10% Methanol in Dichloromethane).
Workup and Isolation:
Once the reaction is complete (starting material is consumed), cool the mixture to room temperature.
In a separate large beaker, prepare a mixture of crushed ice and water.
Carefully and slowly pour the reaction mixture onto the crushed ice with vigorous stirring. This step is exothermic and will hydrolyze the intermediate iminium salt.[1]
Stir the aqueous mixture for 1 hour at room temperature.
Carefully adjust the pH of the solution to ~3.5 using a saturated solution of sodium bicarbonate or sodium hydroxide.
If a precipitate forms, collect it by vacuum filtration, wash with cold water, and dry under vacuum.
If no precipitate forms, extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification and Characterization:
Purify the crude product by column chromatography on silica gel or by recrystallization.
Characterize the final product (expected: 2-formylisonicotinic acid) using ¹H NMR, ¹³C NMR, and mass spectrometry.
Section 4: Visual Guides
The following diagrams illustrate the experimental workflow and a logical troubleshooting process.
Caption: Troubleshooting decision tree for formylation issues.
References
Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch.CCS Chemistry.
The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of 5-Formyluracil Derivatives.Benchchem.
Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch.Chinese Chemical Society.
C3-Formylation of Pyridines via Streptocyanine Intermediates.American Chemical Society.
C3-Formylation of Pyridines via Streptocyanine Intermediates.Semantic Scholar.
Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides.Scirp.org.
Troubleshooting guide for the crystallization of 2-Formylisonicotinic acid
Welcome to the technical support guide for the crystallization of 2-Formylisonicotinic acid (CAS No. 855636-38-3)[1]. This document is designed for researchers, scientists, and drug development professionals to navigate...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support guide for the crystallization of 2-Formylisonicotinic acid (CAS No. 855636-38-3)[1]. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this active pharmaceutical ingredient (API). As a bifunctional molecule containing both a carboxylic acid and an aldehyde on a pyridine ring, its crystallization behavior can be complex. This guide provides field-proven insights and structured methodologies to ensure you can achieve high purity and consistent crystal quality.[2][3]
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of 2-Formylisonicotinic acid I should be aware of?
A1: Understanding the physicochemical properties is the foundation of developing a robust crystallization process. 2-Formylisonicotinic acid has a molecular weight of 151.12 g/mol and a molecular formula of C₇H₅NO₃.[1][4] Its structure, featuring a carboxylic acid and an aldehyde, makes it a polar molecule. The pyridine nitrogen and the carboxylic acid group can participate in various intermolecular interactions, such as hydrogen bonding, which significantly influences its solubility and crystal packing.[5][6] This predisposition for strong hydrogen bonding can sometimes lead to the formation of different crystal structures, or polymorphs, which is a critical consideration in API development.[2][3][7]
Q2: How do I select an appropriate solvent for the crystallization of 2-Formylisonicotinic acid?
A2: The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures.[8] This solubility differential is the driving force for crystallization. Given the polar nature of 2-Formylisonicotinic acid, polar solvents are the best starting point.
Causality: Solvents with functional groups similar to the solute often exhibit good solubility characteristics ("like dissolves like").[9] For 2-Formylisonicotinic acid, solvents capable of hydrogen bonding are excellent candidates.
A systematic approach to solvent screening is recommended:
Single Solvent Systems: Test small quantities of your crude product in solvents like ethanol, methanol, acetonitrile, and water.
Two-Solvent (Anti-Solvent) Systems: If the compound is too soluble in a particular solvent even at low temperatures, or too insoluble even when hot, a two-solvent system is ideal.[8][10] In this method, the compound is dissolved in a minimal amount of a "good" solvent (in which it is soluble), and a miscible "anti-solvent" (in which it is insoluble) is added dropwise until turbidity (cloudiness) is observed.[10]
The diagram below illustrates the decision-making process for solvent selection.
Caption: Workflow for selecting a suitable crystallization solvent system.
Solvent
Boiling Point (°C)
Polarity
Rationale for Use
Water
100
High
Good for highly polar compounds; non-toxic and inexpensive. Can be an effective anti-solvent with alcohols.[9]
Ethanol
78
High
Excellent solvent for many organic acids. Forms a good solvent pair with water or hexane.
Methanol
65
High
Similar to ethanol but more volatile.
Acetonitrile
82
Medium-High
Can be effective; its aprotic nature offers different selectivity compared to alcohols.
Ethyl Acetate
77
Medium
A less polar option that can be useful in a two-solvent system with a non-polar solvent like hexane or heptane.
Hexane/Heptane
69 / 98
Low
Primarily used as anti-solvents to induce precipitation from more polar solvents.[9]
Troubleshooting Common Crystallization Issues
This section addresses the most frequent problems encountered during the crystallization of 2-Formylisonicotinic acid. The following flowchart provides a high-level overview of the troubleshooting process.
Caption: Initial decision tree for troubleshooting crystallization outcomes.
Problem A: No Crystals Form After Cooling
Q: I have dissolved my 2-Formylisonicotinic acid in a hot solvent and allowed it to cool, but the solution remains clear. What should I do?
A: This is a classic sign that the solution is not supersaturated, meaning the concentration of the dissolved compound is below its solubility limit at that temperature. This is often caused by using an excessive amount of solvent.[11]
Solutions (in order of application):
Induce Nucleation by Scratching: Use a clean glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections on the glass can serve as nucleation sites for crystal growth.[11]
Introduce a Seed Crystal: If you have a small amount of pure, crystalline 2-Formylisonicotinic acid, add a single tiny crystal to the solution. This "seed" provides a template for other molecules to deposit onto, initiating crystallization.[][13]
Reduce Solvent Volume: Gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume) under a fume hood.[11] This increases the solute concentration. Allow the concentrated solution to cool again slowly.
Add an Anti-Solvent: If you are using a solvent in which the compound is highly soluble, you can carefully add a miscible anti-solvent (a solvent in which the compound is insoluble) dropwise until the solution becomes persistently cloudy. Then, add a few drops of the original solvent to just redissolve the cloudiness and allow it to cool.[8][10]
Cool to a Lower Temperature: If crystals haven't formed at room temperature, place the flask in an ice-water bath, and if necessary, a freezer. Be aware that rapid cooling can sometimes lead to the formation of very small crystals or impurities being trapped.[]
Problem B: The Compound "Oils Out"
Q: When my solution cools, a liquid or oily layer forms instead of solid crystals. How can I fix this?
A: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its own melting point.[11][14] Impurities can lower the melting point of the crude product, making this more likely. The oily droplets often trap impurities, defeating the purpose of crystallization.[11]
Solutions:
Reheat and Add More Solvent: The most common cause is that the solution is too concentrated. Reheat the mixture to dissolve the oil, then add more of the primary solvent (e.g., 10-25% more) to lower the saturation point.[14] The goal is for the solution to become saturated at a temperature below the compound's melting point.
Slow Down the Cooling Rate: Rapid cooling can cause the solution to become highly supersaturated while it is still very hot. Allow the flask to cool slowly on the benchtop, perhaps insulated with a cloth, before moving it to an ice bath.[11][]
Change the Solvent System: Select a solvent with a lower boiling point.[14] Alternatively, use a two-solvent system where the boiling point of the mixture is lower than the melting point of your compound.[14]
Problem C: Crystal Quality is Poor (Fine Powder, Discolored, or Agglomerated)
Q: My product crashes out of solution as a fine powder, or the crystals are discolored. How can I improve the purity and crystal habit?
A: Poor crystal quality is typically due to either excessively rapid crystallization or the presence of significant impurities.
Solutions:
For Rapid "Crashing Out": If the solid forms almost immediately upon removal from heat, you have used too little solvent or the solution has cooled too quickly.[11] The remedy is to reheat the flask, add a small amount of additional hot solvent to dissolve the solid completely, and then ensure a slower cooling process.[11] A slower growth rate allows the crystal lattice to form in a more orderly fashion, excluding impurities.[]
For Discolored Crystals: Color is often indicative of persistent impurities.
Charcoal Treatment: If the impurities are colored, non-polar compounds, they can often be removed by activated charcoal. Add a very small amount of activated charcoal to the hot solution, swirl for a few minutes, and then perform a hot gravity filtration to remove the charcoal before allowing the filtrate to cool. Caution: Adding charcoal to a boiling solution can cause it to boil over violently.
Preliminary Purification: For highly impure starting material, a preliminary purification step may be necessary. Given that 2-Formylisonicotinic acid is acidic, an acid-base extraction can be highly effective at removing neutral or basic impurities.
For Agglomeration: Agglomeration, or the clumping of small crystals, can be managed by optimizing the cooling and supersaturation rates.[] Slower cooling and gentle agitation (if using a controlled crystallizer) can help prevent crystals from sticking together.
Recommended Crystallization Protocol: A Case Study
This protocol describes a robust two-solvent method for purifying 2-Formylisonicotinic acid, a common technique for APIs when a single solvent is not ideal.[8][10]
Objective: To obtain high-purity crystalline 2-Formylisonicotinic acid.
System: Ethanol (Solvent) and Deionized Water (Anti-Solvent).
Methodology:
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude 2-Formylisonicotinic acid. Add the minimum volume of hot ethanol required to fully dissolve the solid at or near the boiling point. Stir continuously.
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask. This prevents premature crystallization on the filter funnel.[10]
Induce Supersaturation: While the ethanol solution is still hot, add deionized water dropwise with swirling. Water acts as the anti-solvent, reducing the solubility of the organic acid.[8]
Reach the Cloud Point: Continue adding water until the solution becomes faintly but persistently cloudy (the "cloud point"). This indicates that the solution is saturated.[10]
Re-homogenize: Add a few drops of hot ethanol—just enough to make the solution clear again. This crucial step ensures that crystallization begins from a homogenous, saturated state, not from an uncontrolled precipitation.[10]
Slow Cooling: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, well-defined crystals.[11][]
Further Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield by further decreasing the compound's solubility.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold ethanol/water mixture (in the same approximate ratio as the final crystallization medium) to rinse away any remaining soluble impurities from the crystal surfaces.
Drying: Dry the crystals thoroughly, preferably in a vacuum oven at a mild temperature, to remove residual solvents.
References
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
Tayana. (n.d.). Picking the best purification method for your API can be a tricky challenge. Tayana. Retrieved from [Link]
Sathee Jee. (n.d.). Chemistry Crystallization. Retrieved from [Link]
Kuhs, M., et al. (n.d.). Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids. PMC - NIH. Retrieved from [Link]
Triclinic Labs. (n.d.). Crystallization Method Development and Optimization. Retrieved from [Link]
VxP Pharma. (2020, January 11). Crystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]
YouTube. (2025, April 10). Common Challenges in Crystallization Processes. Retrieved from [Link]
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
Google Patents. (n.d.). JPH0592102A - Crystallization method for organic acid or organic acid ester.
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]
API Particle Development. (2023, May 31). What makes a good crystallization process?. Retrieved from [Link]
PubChem. (n.d.). 2-(Morpholin-4-yl)isonicotinic acid. Retrieved from [Link]
Google Patents. (n.d.). US3037987A - Purification of nicotinic acid.
Wikipedia. (n.d.). Formic acid. Retrieved from [Link]
Semantic Scholar. (n.d.). Chiral carboxylic acids and their effects on melting-point behaviour in co-crystals with isonicotinamide. Retrieved from [Link]
Wikipedia. (n.d.). Fumaric acid. Retrieved from [Link]
ResearchGate. (2018, March 11). Exploring Molecular Speciation and Crystallization Mechanism of Amorphous 2-Phenylamino Nicotinic Acid. Retrieved from [Link]
PubMed. (2018, February 7). Exploring Molecular Speciation and Crystallization Mechanism of Amorphous 2-Phenylamino Nicotinic Acid. Retrieved from [Link]
Google Patents. (n.d.). US4076594A - Purification of formic acid by extractive distillation.
Carl ROTH. (n.d.). Safety Data Sheet: Formic acid. Retrieved from [Link]
Google Patents. (n.d.). US8530695B2 - Process for recovery of formic acid.
ResearchGate. (2025, August 6). Controlled Formation of the Acid−Pyridine Heterosynthon over the Acid−Acid Homosynthon in 2-Anilinonicotinic Acids. Retrieved from [Link]
ResearchGate. (2025, August 10). Conformational and enantiotropic polymorphism of a 1 : 1 cocrystal involving ethenzamide and ethylmalonic acid. Retrieved from [Link]
How to prevent the degradation of 2-Formylisonicotinic acid during storage
Technical Support Center: 2-Formylisonicotinic Acid Welcome to the technical support guide for 2-Formylisonicotinic acid. This document is designed for researchers, scientists, and drug development professionals to ensur...
Author: BenchChem Technical Support Team. Date: January 2026
Technical Support Center: 2-Formylisonicotinic Acid
Welcome to the technical support guide for 2-Formylisonicotinic acid. This document is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this valuable reagent throughout its storage and application. Here, we will address common challenges, provide in-depth troubleshooting guides, and detail proactive protocols to prevent degradation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of 2-Formylisonicotinic acid degradation?
A1: The primary degradation pathway for 2-Formylisonicotinic acid is the oxidation of its aldehyde group (-CHO) to a carboxylic acid (-COOH). This converts the molecule into 2,4-pyridinedicarboxylic acid. The aldehyde functional group is inherently susceptible to oxidation, especially in the presence of atmospheric oxygen.[1]
Q2: What are the ideal short-term and long-term storage conditions?
A2: For optimal stability, 2-Formylisonicotinic acid should be stored under controlled conditions. As a solid, it is more stable than in solution. See the summary table below for specific recommendations.
Q3: Is the compound sensitive to light or moisture?
A3: Yes. Like many aromatic aldehydes and carboxylic acids, prolonged exposure to light can catalyze degradation (photodegradation).[1] Moisture can facilitate hydrolysis or other degradation pathways. Therefore, it is crucial to store the compound in a dark, dry environment.
Q4: I've noticed the color of my solid sample has changed over time. Is it still usable?
A4: A change in color, such as yellowing, is a visual indicator of potential degradation. While the compound might still be suitable for some applications, its purity is compromised. We strongly recommend re-analyzing the material's purity via techniques like HPLC or NMR before use in sensitive experiments.
Visualizing Degradation: Key Pathways
The chemical structure of 2-Formylisonicotinic acid contains two key functional groups susceptible to degradation: the aldehyde and the carboxylic acid. The diagram below illustrates the most probable degradation pathways.
Caption: Primary degradation pathways for 2-Formylisonicotinic acid.
Recommended Storage Conditions: A Comparative Summary
To prevent degradation, adherence to proper storage protocols is critical. Below is a summary of recommended conditions based on supplier safety data sheets (SDS) and best practices.
Refrigeration slows down the rate of all chemical reactions, including oxidation and decarboxylation. Avoid repeated freeze-thaw cycles if in solution.
Atmosphere
Inert Gas (Argon or Nitrogen)
Displacing atmospheric oxygen is the most effective way to prevent oxidation of the sensitive aldehyde group.
Light
Store in Dark/Amber Vial
Protects against photolytic degradation, where light energy can initiate radical reactions.[1]
Moisture
Tightly Sealed Container in a Dry Location
Prevents hydrolysis and minimizes the potential for the compound to absorb atmospheric water, which can accelerate degradation.
Container
Tightly sealed, appropriate material
The original manufacturer's container is ideal. Ensure the container is properly sealed after each use to maintain an inert and dry headspace.[3]
Troubleshooting Guide: Diagnosing Degradation in Your Experiments
This section provides a systematic approach to identifying and resolving issues related to the potential degradation of 2-Formylisonicotinic acid.
Caption: A logical workflow for troubleshooting unexpected experimental results.
Issue 1: An unexpected peak appears in my HPLC/LC-MS analysis.
Possible Cause 1: Oxidation. The most common degradation product is 2,4-pyridinedicarboxylic acid. In an LC-MS analysis, you would observe a mass increase of 16 amu (corresponding to the addition of an oxygen atom). The oxidized product will be more polar and thus typically have a shorter retention time on a reverse-phase HPLC column.
Recommended Action:
Confirm Identity: Use high-resolution mass spectrometry to confirm the exact mass of the impurity.
Review Handling: Was the compound exposed to air for an extended period? Were solutions prepared with non-degassed solvents?
Prevent Recurrence: Prepare solutions fresh using solvents that have been sparged with nitrogen or argon. Store solid aliquots under an inert atmosphere.
Possible Cause 2: Decarboxylation. If your experiment involves heating, thermal decarboxylation can occur, yielding pyridine-2-carbaldehyde. This would correspond to a mass loss of 44 amu (CO₂). This product is less polar and would have a longer retention time in reverse-phase HPLC. Decarboxylation of aromatic carboxylic acids typically requires elevated temperatures or specific catalytic conditions.[4][5]
Recommended Action:
Analyze Reaction Parameters: Note the temperature and duration of your experiment. If high temperatures are necessary, consider if a lower temperature for a longer duration could achieve the same result.
Headspace Analysis: If feasible, use techniques like GC-MS on the reaction headspace to detect CO₂ evolution.
Issue 2: My reaction yield is consistently lower than expected.
Possible Cause: Reduced Purity of Starting Material. Degradation during storage has reduced the molar amount of active reagent available for the reaction. A 10% degradation by mass means a 10% reduction in the available starting material.
Recommended Action:
Quantitative Analysis: Use a validated, quantitative analytical method (like qNMR or HPLC with a standard curve) to determine the exact purity of your stored 2-Formylisonicotinic acid.
Adjust Stoichiometry: Based on the purity assessment, adjust the mass of the compound used in your reaction to account for the impurities.
Implement Proactive Stability Management: Follow the protocols below to ensure the stability of new and existing batches of the compound.
Protocol 1: Standard Procedure for Aliquoting and Long-Term Storage
Objective: To properly prepare and store solid 2-Formylisonicotinic acid to minimize degradation for long-term use.
Methodology:
Environment: Perform all aliquoting inside a glovebox with a nitrogen or argon atmosphere. If a glovebox is not available, work quickly in a fume hood and immediately purge vials with an inert gas.
Vials: Use amber glass vials with PTFE-lined screw caps. Pre-dry the vials in an oven at 105°C for at least 2 hours and cool in a desiccator before use.
Aliquoting: Weigh the desired amount of solid into each pre-labeled vial. Do not return any unused solid to the main stock bottle.
Inerting: Backfill each vial with argon or nitrogen gas for at least 30 seconds.
Sealing: Tightly seal the cap. For extra protection, wrap the cap-vial interface with Parafilm®.
Storage: Place the sealed vials in a labeled, secondary container and store them in a refrigerator at 2-8°C.
Protocol 2: Forced Degradation Study to Assess Stability
Objective: To intentionally stress the compound under various conditions to identify potential degradation products and pathways, which is a common practice in pharmaceutical stability testing.[6][7][8]
Materials: 2-Formylisonicotinic acid, 1 M HCl, 1 M NaOH, 3% H₂O₂, HPLC-grade water and acetonitrile, analytical balance, HPLC-UV system.
Methodology:
Stock Solution: Prepare a stock solution of 2-Formylisonicotinic acid (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or water.
Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial.
Acid Hydrolysis: 1 M HCl. Keep at 60°C for 24 hours.[1][7]
Base Hydrolysis: 1 M NaOH. Keep at 60°C for 24 hours.[1]
Oxidation: 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[1][7]
Thermal Degradation (Solid): Store the solid compound in an oven at 105°C for 48 hours.[1]
Photodegradation (Solid): Expose the solid compound to direct UV light (e.g., 254 nm) for 48 hours.
Sample Preparation: Before analysis, cool the solutions to room temperature. Neutralize the acid and base hydrolysis samples. Dissolve the thermally and photolytically stressed solids in the initial solvent. Dilute all samples to an appropriate concentration for analysis.
Analysis: Analyze all stressed samples, along with an unstressed control sample, by HPLC-UV and LC-MS.
Interpretation: Compare the chromatograms of the stressed samples to the control. Identify and characterize any new peaks that appear. This provides an empirical understanding of the compound's stability liabilities.
By implementing these storage, troubleshooting, and proactive management strategies, you can ensure the integrity of your 2-Formylisonicotinic acid, leading to more reliable and reproducible experimental outcomes.
References
Standard Operating Procedures for Organic Acids. (n.d.). Retrieved from a university EH&S document. This is a general guide for handling organic acids.
2-(2-furyl)isonicotinic acid - Safety Data Sheet. (2022). ChemicalBook.
Safety Data Sheet for Formic Acid solutions. (2025).
2-Formylisonicotinic acid | CAS 855636-38-3. (n.d.). Ambeed.
Analytical techniques used to study the degradation of proteins and peptides: chemical instability. (n.d.). PubMed.
Modeling the Lignin Degradation Kinetics in a Ethanol/Formic Acid Solvolysis Approach. (n.d.). SciSpace.
Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. (2024). Semantic Scholar.
Formic acid oxidation by Fe(II)/H2O2 and Fe(III)/H2O2. (n.d.).
Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. (n.d.). PMC - NIH. [Link]
Stability of lipoic acid - US7030154B2. (n.d.).
Microwave-assisted decarboxylation of bicyclic 2-pyridone scaffolds and identification of Aβ-peptide aggregation inhibitors. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
Advances in the Preparation, Stability, Metabolism, and Physiological Roles of Anthocyanins: A Review. (n.d.). MDPI.
Lifitegrast Degradation: Products and P
Oxidation of Picoline with Oxygen to Nicotinic Acid against Co2+, NHPI, and Phosphonium or Ammonium Bromides. (2023). MDPI.
Acetic Acid SOP. (2021). Duke SMIF.
Modeling the Lignin Degradation Kinetics in a Ethanol/Formic Acid Solvolysis Approach. Part 2.
Technical Support Center: Characterization of 2-Formylisonicotinic Acid Products
Welcome to the technical support center for 2-Formylisonicotinic acid. This guide is designed for researchers, chemists, and quality control professionals who work with this versatile molecule. 2-Formylisonicotinic acid,...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for 2-Formylisonicotinic acid. This guide is designed for researchers, chemists, and quality control professionals who work with this versatile molecule. 2-Formylisonicotinic acid, a key building block in pharmaceutical synthesis, presents unique characterization challenges due to the adjacent aldehyde and carboxylic acid functionalities on a pyridine ring. This document provides in-depth, field-tested answers to common questions and troubleshooting scenarios to ensure the accuracy and reliability of your analytical data.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for solid 2-Formylisonicotinic acid?
A: 2-Formylisonicotinic acid is a crystalline solid that is generally stable when stored under appropriate conditions (cool, dry, and protected from light). However, the aldehyde group is susceptible to oxidation to the corresponding carboxylic acid (pyridine-2,4-dicarboxylic acid) over time, especially if exposed to air and light. It is also hygroscopic. Absorbed water can lead to the formation of the hydrate, which may alter its physical properties and complicate analysis.
Q2: How does the presence of both an aldehyde and a carboxylic acid affect its chemical behavior in solution?
A: The dual functionality makes 2-Formylisonicotinic acid amphoteric and highly reactive. In solution, particularly in polar protic solvents like water or methanol, the aldehyde group exists in equilibrium with its hydrate (a gem-diol) or hemiacetal form, respectively. This equilibrium is a critical concept and a frequent source of analytical confusion. The carboxylic acid can act as a proton donor, while the pyridine nitrogen can act as a proton acceptor, leading to complex acid-base chemistry and potential zwitterion formation.
Q3: What is the expected molecular weight and mass spectrometry behavior?
A: The molecular weight of 2-Formylisonicotinic acid (C₇H₅NO₃) is approximately 151.12 g/mol . In electrospray ionization mass spectrometry (ESI-MS), it is typically observed as the protonated molecule [M+H]⁺ at m/z 152.1 in positive ion mode. Adduct formation with solvents like acetonitrile ([M+H+CH₃CN]⁺) can also occur[1]. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 150.1 is expected.
Section 2: Troubleshooting Guide: Common Characterization Pitfalls
This section addresses specific issues encountered during the analysis of 2-Formylisonicotinic acid and its reaction products.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q: Why is the aldehyde proton signal (~10 ppm) in my ¹H NMR spectrum weak, broad, or completely absent?
Probable Cause:
This is the most common pitfall and is almost always due to the formation of a hydrate or hemiacetal in the NMR solvent. Aldehydes react with water or alcohol solvents to form gem-diols (hydrates) or hemiacetals, respectively.[2][3] This reaction establishes an equilibrium between the aldehyde and the hydrate/hemiacetal form. The proton on the hydrate's carbon (CH(OH)₂) resonates at a significantly different chemical shift (typically 5.5-6.5 ppm) and often exchanges with solvent protons, leading to broadening.
Solution Workflow:
Solvent Selection: Use a dry, aprotic solvent like DMSO-d₆ or anhydrous CDCl₃ for analysis. DMSO-d₆ is often preferred as it can break up hydrogen bonding and is an excellent solvent for polar compounds.
Sample Preparation: Ensure your sample is thoroughly dried under high vacuum before preparing the NMR sample. Use a sealed NMR tube to prevent moisture absorption from the atmosphere.
Equilibrium Shift: If a protic solvent must be used, the data reflects the equilibrium state. You can sometimes shift the equilibrium back towards the aldehyde by heating the sample slightly or by adding a dehydrating agent, though this is not standard practice for routine analysis.
Q: I see unexpected signals in my ¹H NMR, specifically a singlet/doublet around 5.5-6.5 ppm and a broad signal. What are these?
Probable Cause:
These signals are characteristic of the hydrate form of the aldehyde.
Signal at 5.5-6.5 ppm: This is the methine proton of the gem-diol group (-CH(OH)₂).
Broad Signal: This is from the two hydroxyl protons (-CH(OH)₂) of the hydrate, which are often in exchange with residual water in the solvent.
Validation Protocol:
D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake, and re-acquire the spectrum. The broad hydroxyl signal will disappear or significantly diminish due to proton-deuterium exchange. The methine proton signal at 5.5-6.5 ppm will remain. This confirms the presence of the hydrate.
High-Performance Liquid Chromatography (HPLC)
Q: Why do I see multiple peaks or severe peak tailing in my HPLC chromatogram for a sample I believe to be pure?
Probable Cause:
This issue often stems from on-column interactions and equilibria.
Hydrate Equilibrium: Similar to NMR, the aldehyde-hydrate equilibrium can occur on the column, especially with aqueous mobile phases, leading to peak broadening or split peaks.
Ionic Interactions: The carboxylic acid and pyridine nitrogen can interact with the stationary phase. The acidic proton of the carboxyl group can interact with residual silanols on a C18 column, causing tailing.[4]
Solution Protocol:
Acidify the Mobile Phase: Add a small amount (0.05-0.1%) of an acid like formic acid or trifluoroacetic acid (TFA) to your mobile phase.[5] This suppresses the ionization of the carboxylic acid, minimizing interaction with the stationary phase and resulting in sharper, more symmetrical peaks.
Optimize Mobile Phase: Ensure your mobile phase is well-buffered if working at a specific pH. A simple mobile phase for reversed-phase HPLC could be a gradient of acetonitrile in water with 0.1% formic acid.[6]
Column Choice: For persistent issues, consider a column with low silanol activity or end-capping.[5]
Mass Spectrometry (MS)
Q: My ESI-MS spectrum shows a prominent ion at [M+18+H]⁺. Is this a common impurity?
Probable Cause:
The [M+18+H]⁺ ion (or [M+18-H]⁻ in negative mode) corresponds to the mass of the hydrate form of your molecule. While it can be an impurity if the sample is wet, it is more often an artifact of the analysis. The equilibrium between the aldehyde and hydrate can persist into the gas phase under certain ESI conditions.
Troubleshooting Steps:
Source Parameter Optimization: Adjust the ESI source parameters. Increasing the capillary temperature or gas flow can sometimes promote in-source dehydration, reducing the intensity of the hydrate ion and increasing the signal for the desired [M+H]⁺ ion.
Solvent System: Ensure you are using dry solvents for sample preparation and infusion, although the aqueous mobile phase in LC-MS often makes hydrate observation unavoidable. The key is to recognize it as a related species and not necessarily a distinct impurity in the solid sample.
Section 3: Summary of Potential Adducts and Impurities
The following table summarizes common species that can be observed during the characterization of 2-Formylisonicotinic acid.
Species Name
Structure
Molecular Weight ( g/mol )
Typical Observation Method
Notes
2-Formylisonicotinic Acid
C₇H₅NO₃
151.12
All
The target analyte.
Hydrate (gem-diol)
C₇H₇NO₄
169.13
NMR, MS
Exists in equilibrium in protic solvents. Observed as M+18 in MS.
Methanol Hemiacetal
C₈H₉NO₄
183.16
NMR, MS
Forms when methanol is used as a solvent.
Pyridine-2,4-dicarboxylic acid
C₇H₅NO₄
167.12
HPLC, MS
Common oxidative degradation impurity.
Section 4: Key Chemical Equilibria
The central challenge in characterizing 2-Formylisonicotinic acid is managing the chemical equilibria involving the aldehyde group. Understanding this is key to interpreting analytical data correctly.
// Structures defined using labels with images (placeholders here)
Aldehyde [label="Aldehyde Form\n(in aprotic solvent)", image="aldehyde.png"];
Hydrate [label="Hydrate (gem-diol)\n(in water)", image="hydrate.png"];
Hemiacetal [label="Hemiacetal\n(in methanol)", image="hemiacetal.png"];
// Invisible nodes and ranks for layout
{rank=same; Hydrate; Aldehyde; Hemiacetal;}
}
caption: Aldehyde equilibria in protic solvents.
References
Yamaguchi, M., et al. (2003). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Journal of Chromatography B, 792(2), 219-228. [Link]
Smith, K.E., et al. (2013). Investigation of Pyridine Carboxylic Acids in CM2 Carbonaceous Chondrites: Potential Precursor Molecules for Ancient Coenzymes. Geochimica et Cosmochimica Acta, 105, 258-278. [Link]
Khan, I., et al. (2018). Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach. Sains Malaysiana, 47(8), 1733-1738. [Link]
Khan, M.S., et al. (2021). Chemical Inhibitors in Gas Hydrate Formation: A Review of Modelling Approaches. Molecules, 26(16), 4947. [Link]
CIPAC (2020). Multi-active method for the analysis of active substances in formulated products. CIPAC Method 5219/R. [Link]
SIELC Technologies (2022). HPLC Method for Analysis of Isonicotinic Acid on Primesep 100 Column. SIELC. [Link]
SIELC Technologies (2022). Separation of 2-Hydroxynicotinic acid on Newcrom R1 HPLC column. SIELC. [Link]
Khan Academy (2024). Formation of hydrates. Khan Academy Chemistry Library. [Link]
U.S. Patent No. 7,030,154 B2 (2006). Stability of lipoic acid.
The Organic Chemistry Tutor (2024). Formation of Hydrates from Carbonyls. YouTube. [Link]
Technical Support Center: Accurate Quantification of 2-Formylisonicotinic Acid
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the accurate quantification of 2-Formylisonicotinic acid (2-FINA). It offers a refined analytica...
Author: BenchChem Technical Support Team. Date: January 2026
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the accurate quantification of 2-Formylisonicotinic acid (2-FINA). It offers a refined analytical method, troubleshooting guidance, and frequently asked questions to address common challenges encountered during experimentation. The methodologies described herein are designed to ensure data integrity and reproducibility.
Introduction to 2-Formylisonicotinic Acid Analysis
2-Formylisonicotinic acid is a key chemical intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its accurate quantification is critical for process optimization, quality control, and regulatory compliance. The presence of impurities, arising from the synthesis process or degradation, can significantly impact the quality and safety of the final product.[3][4] Therefore, a robust and validated analytical method is paramount.
This document details a validated High-Performance Liquid Chromatography (HPLC) method, addresses potential pitfalls, and provides solutions to ensure the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for quantifying 2-Formylisonicotinic acid?
A1: High-Performance Liquid Chromatography (HPLC) with UV detection is the most prevalent and robust method for the quantification of 2-Formylisonicotinic acid and related aromatic carboxylic acids.[5][6] Gas Chromatography (GC) can also be used, but often requires derivatization to improve the volatility and thermal stability of the analyte.[7][8]
Q2: My 2-FINA peak is showing significant tailing in my HPLC chromatogram. What could be the cause?
A2: Peak tailing for acidic compounds like 2-FINA is often due to secondary interactions with the stationary phase, particularly with residual silanol groups on C18 columns. Lowering the pH of the mobile phase (e.g., with formic or phosphoric acid) can suppress the ionization of the carboxylic acid group, reducing these interactions and improving peak shape.[9][10] Inadequate column equilibration or the presence of contaminants can also contribute to this issue.
Q3: I am observing poor sensitivity and a low signal-to-noise ratio. How can I improve this?
A3: To enhance sensitivity, ensure your UV detector wavelength is set to the lambda max (λmax) of 2-Formylisonicotinic acid.[5] Optimizing the mobile phase composition and gradient can also help in sharpening the peak, thereby increasing its height and improving the signal-to-noise ratio.[11] For trace-level analysis, consider using a more sensitive detector like a mass spectrometer (LC-MS).[12]
Q4: How can I confirm the identity of my 2-FINA peak?
A4: The most reliable method for peak identification is to compare the retention time and UV spectrum of your sample peak with that of a certified reference standard.[13] For unequivocal identification, especially in complex matrices, LC-MS/MS can be employed to match the fragmentation pattern of the analyte with a known standard.[12][14]
Q5: What are the critical parameters for analytical method validation for 2-FINA?
A5: A comprehensive method validation should include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness, as outlined by international guidelines such as those from the ICH.[13][15][16]
Recommended Analytical Method: Reversed-Phase HPLC with UV Detection
This section provides a detailed, step-by-step protocol for the accurate quantification of 2-Formylisonicotinic acid. The rationale behind each step is explained to provide a deeper understanding of the methodology.
Instrumentation and Materials
HPLC System: A system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.[5]
Chemicals:
2-Formylisonicotinic acid reference standard (purity ≥98%)[2]
Acetonitrile (HPLC grade)
Methanol (HPLC grade)
Formic acid (≥98%)
Ultrapure water (18.2 MΩ·cm)
Preparation of Solutions
Mobile Phase A: 0.1% Formic acid in water. The addition of an acid modifier like formic acid is crucial to ensure good peak shape for the acidic analyte by suppressing its ionization.
Mobile Phase B: Acetonitrile.
Diluent: A mixture of water and acetonitrile (e.g., 50:50 v/v) is a suitable diluent for standards and samples.
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of 2-FINA reference standard and dissolve it in the diluent.
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples. A minimum of five concentration points is recommended to establish linearity.[11]
Chromatographic Conditions
The following table summarizes the recommended starting conditions for the HPLC analysis. These may require optimization based on your specific instrumentation and column.
Parameter
Recommended Condition
Rationale
Column
C18, 4.6 x 150 mm, 5 µm
Provides good retention and separation for aromatic carboxylic acids.[5]
Mobile Phase
Gradient elution with Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (Acetonitrile)
A gradient allows for efficient elution of the analyte while ensuring good separation from potential impurities.
This gradient profile is a good starting point and may be optimized for faster run times or better resolution.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column.
Column Temperature
30 °C
Maintaining a constant column temperature ensures reproducible retention times.
Injection Volume
10 µL
This can be adjusted based on the concentration of the samples and the sensitivity of the detector.
Detection Wavelength
270 nm (or λmax of 2-FINA)
Ensure the wavelength is set to the maximum absorbance of the analyte for optimal sensitivity.[5]
Experimental Workflow Diagram
Caption: Workflow for the HPLC quantification of 2-Formylisonicotinic acid.
Troubleshooting Guide
This section addresses specific issues that may arise during the analysis of 2-Formylisonicotinic acid, providing potential causes and actionable solutions.
Problem 1: Inconsistent Retention Times
Potential Cause
Solution
Inadequate column equilibration.
Ensure the column is equilibrated with the initial mobile phase conditions for at least 10-15 column volumes before the first injection.
Fluctuations in mobile phase composition.
Prepare fresh mobile phases daily and ensure they are properly degassed. Check the pump for leaks or malfunctioning check valves.
Changes in column temperature.
Use a column oven to maintain a stable temperature throughout the analytical run.
Column degradation.
If retention times consistently shift in one direction, the column may be degrading. Replace the column with a new one.
Problem 2: Poor Peak Shape (Tailing or Fronting)
Potential Cause
Solution
Secondary interactions with the stationary phase (tailing).
Lower the pH of the mobile phase by increasing the concentration of formic acid (e.g., to 0.2%). Ensure the sample solvent is not significantly stronger than the initial mobile phase.
Column overload (fronting).
Dilute the sample or reduce the injection volume.
Extra-column band broadening.
Check for excessive tubing length between the injector, column, and detector. Use tubing with a smaller internal diameter if possible.
Contaminated guard column or column inlet.
Replace the guard column. If the problem persists, reverse-flush the analytical column (if permitted by the manufacturer) or replace it.
Problem 3: Extraneous or Ghost Peaks
Potential Cause
Solution
Contaminated mobile phase or diluent.
Use high-purity solvents and water. Prepare fresh solutions daily.
Carryover from previous injections.
Implement a robust needle wash protocol in the autosampler method. Inject a blank solvent after a high-concentration sample to check for carryover.
Sample degradation.
Investigate the stability of 2-FINA in the chosen diluent and under the storage conditions.[17] If necessary, prepare samples immediately before analysis.
Caption: A logical approach to troubleshooting common HPLC issues.
Self-Validating Systems and Data Integrity
To ensure the trustworthiness of the generated data, incorporate the following self-validating checks into your analytical workflow:
System Suitability Testing (SST): Before running any samples, perform a system suitability test by injecting a standard solution multiple times. Key parameters to monitor include:
Retention Time Precision: The relative standard deviation (RSD) of the retention time should be ≤ 1%.
Peak Area Precision: The RSD of the peak area should be ≤ 2%.
Tailing Factor: Should ideally be between 0.8 and 1.5.
Theoretical Plates: A measure of column efficiency; the value should be monitored and meet a predefined specification.
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range.[12] These should be injected periodically throughout the sample sequence to monitor the accuracy and precision of the analysis over time.
Blank Injections: Inject a blank solvent at the beginning of the sequence and periodically to ensure there is no carryover or system contamination.
By consistently monitoring these parameters, you can have a high degree of confidence in the validity of your quantitative results.
References
ENAO Chemical Co., Limited. (n.d.). 2-Formylisonicotinic acid CAS NO.855636-38-3.
Li, Y., et al. (n.d.). Integrated LC-MS metabolomics with dual derivatization for quantification of FFAs in fecal samples of hepatocellular carcinoma patients. PMC - NIH.
ASEAN. (n.d.). ASEAN GUIDELINES FOR VALIDATION OF ANALYTICAL PROCEDURES.
MDPI. (n.d.). Development and Validation of a Reliable UHPLC-MS/MS Method for Simultaneous Quantification of Macrocyclic Lactones in Bovine Plasma.
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NIH. (n.d.). Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography.
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Benchchem. (n.d.). Comparative Guide to HPLC-Based Validation Methods for Substituted Malonic Acid Analysis.
PubMed. (2023). Quantitation of 6-chloronicotinic acid and 2-chloro-1,3-thiazole-5-carboxylic acid and their glycine conjugates in human urine to assess neonicotinoid exposure.
Anonymous. (n.d.). Detection, isolation, and characterization of a novel impurity from several folic acid products.
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NIH. (2020). Challenges and future directions in LC-MS-based multiclass method development for the quantification of food contaminants.
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Archimer. (n.d.). Gas chromatographic behavior of fatty acid derivatives for mass spectrometry on low-polarity capillary columns.
Anonymous. (2020). Evaluation of fatty acid profile of oils/fats by GC-MS through two quantification approaches.
MDPI. (n.d.). On-Tissue Chemical Derivatization for Mass Spectrometry Imaging of Fatty Acids with Enhanced Detection Sensitivity.
Anonymous. (n.d.). AN ENZYMATIC METHOD FOR THE DETERMINATION OF FORMIC ACID.
Anonymous. (n.d.). Chemical derivatization of histones for facilitated analysis by mass spectrometry.
SIELC Technologies. (n.d.). HPLC Method for Analysis of Maleic acid, Ascorbic acid, Nicotinic acid, Fumaric acid and Oxalic acid on BIST™ A+ Column.
SIELC Technologies. (n.d.). Separation of Formic (2H)acid on Newcrom R1 HPLC column.
Sigma-Aldrich. (n.d.). Formic acid hplc.
ResearchGate. (2014). Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography.
MDPI. (n.d.). The Development and Validation of an LC-MS/MS Method for the Determination of Glyphosate, AMPA, and Glufosinate in Honey Following FMOC-Cl Derivatization: Application to Italian Samples.
ResearchGate. (2021). Is the Quantification of Formic acid with GC-MS possible?.
PubMed. (2009). Studies on the hydrolytic stability of 2'-fluoroarabinonucleic acid (2'F-ANA).
MDPI. (n.d.). Food Contact Materials: Migration and Analysis. Challenges and Limitations on Identification and Quantification.
BJOC. (n.d.). Identification and synthesis of impurities formed during sertindole preparation.
PubMed. (2021). Assays for the identification and quantification of sialic acids: Challenges, opportunities and future perspectives.
ResearchGate. (n.d.). Development and Validation of a Reliable UHPLC-MS/MS Method for Simultaneous Quantification of Macrocyclic Lactones in Bovine Plasma.
A Comparative Guide to the Biological Activity of 2-Formylisonicotinic Acid Esters: Scaffolds for Diverse Pharmacological Applications
Introduction: Beyond Isoniazid, a New Horizon for Pyridine-4-Carboxylic Acids The isonicotinic acid scaffold is a cornerstone in medicinal chemistry, most famously represented by Isoniazid (INH), a frontline drug for the...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: Beyond Isoniazid, a New Horizon for Pyridine-4-Carboxylic Acids
The isonicotinic acid scaffold is a cornerstone in medicinal chemistry, most famously represented by Isoniazid (INH), a frontline drug for the treatment of tuberculosis for decades.[1][2] INH's success has spurred extensive research into its derivatives, revealing a remarkable breadth of biological activities.[3][4] This guide focuses on a particularly versatile class of these derivatives: esters of 2-formylisonicotinic acid.
The strategic placement of a formyl (aldehyde) group at the 2-position and an ester at the 4-position (the carboxyl group of isonicotinic acid) creates a molecular scaffold with two distinct, reactive handles. The ester moiety allows for modulation of physicochemical properties like lipophilicity and cell permeability, while the aldehyde group serves as a gateway for the synthesis of a vast array of derivatives, most notably hydrazones and thiosemicarbazones. It is this synthetic versatility that positions 2-formylisonicotinic acid esters not just as compounds of interest in their own right, but as critical intermediates for developing potent therapeutic agents. This guide will provide a comparative analysis of the biological activities stemming from this scaffold, supported by experimental data and protocols, to empower researchers in drug discovery.
Synthetic Strategies: From Acid to Versatile Ester
The synthesis of 2-formylisonicotinic acid esters is typically a multi-step process starting from commercially available materials like 2-chloronicotinic acid or 2-methylpyridine. The esterification of the carboxylic acid is a key step, often accomplished using methods like Steglich esterification or by converting the acid to a more reactive acid chloride followed by reaction with the desired alcohol.[5][6][7]
The causality behind choosing a specific synthetic route often depends on the desired ester. For simple alkyl esters, reaction with the corresponding alcohol in the presence of an acid catalyst or thionyl chloride is efficient.[6] For more complex or sensitive alcohols, coupling reagents like N,N'-Dicyclohexylcarbodiimide (DCC) are employed to facilitate the reaction under milder conditions.[5] The resulting ester is a stable, versatile intermediate, ready for further modification at the 2-formyl position.
Caption: General synthetic workflow for 2-formylisonicotinic acid esters and their bioactive derivatives.
Comparative Biological Activities
While the simple esters may exhibit modest activity, their true value lies in the potent biological effects of their derivatives. The aldehyde at the 2-position is a key pharmacophore, enabling the formation of Schiff bases like hydrazones and thiosemicarbazones, which are well-documented to possess significant therapeutic potential.[8][9][10]
Anti-inflammatory Activity
Derivatives of isonicotinic acid, particularly hydrazones, have demonstrated significant anti-inflammatory properties.[11][12] The mechanism is often linked to the inhibition of inflammatory mediators like cyclooxygenase (COX) enzymes.[12][13] The isonicotinoyl core appears crucial for this activity. A study by Gilani et al. highlighted that certain isonicotinic acid-derived compounds exhibited superior anti-inflammatory activity compared to the standard drug Naproxen.[12]
Molecular docking studies suggest that the isonicotinoyl moiety can bind effectively within the active site of the COX-2 enzyme, thereby inhibiting the production of prostaglandins which are key inflammatory mediators.[12][13] The ester group can be modified to tune the lipophilicity of the molecule, potentially enhancing its penetration into inflamed tissues and improving its overall efficacy.
The legacy of Isoniazid makes the antimicrobial, and specifically antitubercular, activity of this class of compounds a primary area of investigation.[2][14] While simple esters are generally inactive, their hydrazone and thiosemicarbazone derivatives show significant promise.[1][3] The mechanism of Isoniazid involves its activation by the mycobacterial enzyme KatG, leading to the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall.[2][15]
Derivatives from 2-formylisonicotinic acid esters are explored to overcome INH resistance and broaden the spectrum of activity.[2] Quantitative Structure-Activity Relationship (QSAR) studies have shown that the reactivity of the pyridine nitrogen and the overall lipophilicity of the molecule are critical for activity.[16][17] The 2-formyl group allows for the introduction of diverse chemical moieties that can interact with different bacterial targets or enhance cell wall penetration.
Compound Class
Target Organism
Key Finding
Source
Isonicotinic Acid Hydrazides
Mycobacterium tuberculosis
N'-tetradecanoyl-hydrazide derivative was more active than Isoniazid.
The thiosemicarbazones derived from 2-formylpyridine (a close relative) and by extension, 2-formylisonicotinic acid esters, are a class of potent anticancer agents.[10][20] Their primary mechanism of action is believed to be the chelation of intracellular iron, which is essential for DNA synthesis and cell proliferation.[20][21] By sequestering iron, these compounds inhibit ribonucleotide reductase, the rate-limiting enzyme in the production of deoxyribonucleotides, thereby halting the cell cycle and inducing apoptosis.[10]
The tridentate ligand structure formed by the pyridine nitrogen, azomethine nitrogen, and thione sulfur of the thiosemicarbazone moiety is crucial for high-affinity metal binding.[10] The ester group on the isonicotinic acid backbone provides a site for modification to improve tumor cell selectivity and reduce toxicity to normal cells. For instance, increasing lipophilicity can enhance membrane permeability, but must be balanced to maintain sufficient aqueous solubility.
Note: While the iron complexes show enhanced activity over their respective ligands, they are less potent than doxorubicin. However, they exhibit significantly lower toxicity against healthy BHK cells, indicating a potentially better therapeutic window.[10]
Structure-Activity Relationship (SAR)
The biological activity of 2-formylisonicotinic acid derivatives is governed by specific structural features. Understanding these relationships is critical for rational drug design.
Caption: Key structural features governing the biological activity of 2-formylisonicotinic acid derivatives.
The Pyridine Ring : The nitrogen atom is essential. Its basicity and ability to form hydrogen bonds or coordinate with metal ions are critical for biological activity.[16] Substitution on the ring can modulate electronic properties and steric hindrance, with modifications at the 2-position being generally well-tolerated.[14]
The Ester Group : The nature of the alcohol used for esterification directly impacts the molecule's lipophilicity. Longer alkyl chains increase lipophilicity, which can improve membrane permeability but may decrease aqueous solubility.[17] This is a critical handle for optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate.
The 2-Position Derivative (Hydrazone/Thiosemicarbazone) : This is arguably the most important site for determining the type of biological activity. The C=N-NH-C=S moiety of thiosemicarbazones is a powerful iron chelator, driving anticancer activity.[10][20] The C=N-NH-C=O of hydrazones is more commonly associated with antimicrobial and anti-inflammatory effects.[12][18]
The Terminal Substituent : The group attached to the terminal nitrogen of the hydrazone or thiosemicarbazone linker significantly influences potency and selectivity. Aromatic rings, alkyl chains, and heterocyclic moieties can be introduced here to fine-tune interactions with the biological target.
Experimental Protocols
To ensure reproducibility and validation, detailed experimental protocols are essential.
Protocol 1: General Synthesis of Ethyl 2-formylisonicotinate
This protocol describes a representative synthesis of an ester intermediate.
Step 1: Acid Chloride Formation : To a solution of 2-formylisonicotinic acid (1.0 eq) in a dry, inert solvent like dichloromethane (DCM), add oxalyl chloride or thionyl chloride (1.2 eq) dropwise at 0°C. Add a catalytic amount of dimethylformamide (DMF).
Step 2: Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
Step 3: Esterification : In a separate flask, dissolve anhydrous ethanol (5.0 eq) in dry DCM. Cool this solution to 0°C.
Step 4: Addition : Add the acid chloride solution from Step 2 to the ethanol solution dropwise, maintaining the temperature at 0°C.
Step 5: Workup : After the addition is complete, allow the reaction to stir at room temperature overnight. Quench the reaction by slowly adding a saturated sodium bicarbonate solution.
Step 6: Extraction and Purification : Separate the organic layer. Wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the pure ethyl 2-formylisonicotinate.
Protocol 2: Synthesis of a Thiosemicarbazone Derivative
This protocol outlines the conversion of the ester to a bioactive thiosemicarbazone.
Step 2: Addition of Thiosemicarbazide : Add a solution of thiosemicarbazide (1.1 eq) in a minimum amount of hot water to the ethanolic solution.
Step 3: Catalysis : Add a few drops of glacial acetic acid to catalyze the condensation reaction.
Step 4: Reflux : Heat the mixture to reflux and maintain for 4-6 hours. Monitor the formation of the product precipitate.
Step 5: Isolation : Cool the reaction mixture to room temperature. Collect the precipitated solid by filtration.
Step 6: Purification : Wash the solid with cold ethanol and then diethyl ether. Dry the product under vacuum. Recrystallization from a suitable solvent like ethanol can be performed if further purification is needed.
Protocol 3: MTT Assay for Cytotoxicity Screening
This is a standard colorimetric assay to assess the anticancer activity of the synthesized compounds.
Cell Seeding : Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
Compound Treatment : Prepare serial dilutions of the test compounds in the cell culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
Incubation : Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals.
Formazan Solubilization : Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 5% formic acid) to each well to dissolve the formazan crystals.[22]
Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Outlook
The esters of 2-formylisonicotinic acid represent a highly valuable and versatile scaffold in modern medicinal chemistry. While their intrinsic biological activity may be limited, they serve as exceptional intermediates for the synthesis of potent anti-inflammatory, antimicrobial, and anticancer agents. The dual reactivity of the ester and formyl groups allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic properties and biological activity.
Future research should focus on:
Expanding the Ester Library : Synthesizing esters with diverse functional groups to systematically study their impact on ADME properties.
Novel Formyl Derivatives : Moving beyond traditional hydrazones and thiosemicarbazones to explore other Schiff base derivatives that may offer novel mechanisms of action.
Combination Therapies : Investigating the synergistic effects of these compounds with existing drugs to enhance efficacy and overcome resistance.
Mechanism of Action Studies : Deeper investigation into the specific molecular targets (beyond iron chelation) to better understand the pathways these compounds modulate.
By leveraging the synthetic accessibility and strategic reactivity of this scaffold, the scientific community can continue to develop novel and effective therapeutic agents to address a wide range of diseases.
References
Asif, M. (2011). Isonicotinic acid hydrazide derivatives: synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research, 21(7), 1-20.[3]
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Narasimhan, B., et al. (2012). Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives. PubMed.[18]
Judge, V., Narasimhan, B., et al. (2011). Isonicotinic Acid Hydrazide Derivatives: Synthesis, Antimycobacterial, Antiviral, Antimicrobial Activity and QSAR Studies. Letters in Drug Design & Discovery, 8(9), 792-810.[4]
Panchal, P., & Serathia, B. (2018). A Study on Antitubercular and Antimicrobial Activity of Isoniazid Derivative. Brieflands.[1]
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Karak, M., et al. (2022). Isoniazid Linked to Sulfonate Esters via Hydrazone Functionality: Design, Synthesis, and Evaluation of Antitubercular Activity. Pharmaceuticals, 15(10), 1290.[2]
Gilani, S. J., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 26(11), 3136.[12]
Seydel, J. K., et al. (1976). Mode of action and quantitative structure-activity correlations of tuberculostatic drugs of the isonicotinic acid hydrazide type. Journal of Medicinal Chemistry, 19(4), 483-492.[16]
Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910-1939. (This is a representative review, similar content is in the search results).[8]
de Oliveira, R. S., et al. (2021). Antinociceptive and anti-inflammatory effects of hydrazone derivatives and their possible mechanism of action in mice. PLoS ONE, 16(5), e0251780.[13]
Nielsen, J., & Lyngsø, K. O. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 6(6), 488-495.[5]
Ballell, L., et al. (2013). Reinvestigation of the structure-activity relationships of isoniazid. Journal of Medicinal Chemistry, 56(21), 8655-8665.[14]
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Imramovský, A., et al. (2015). Structural activity relationship of isoniazid derivatives. World Journal of Biology Pharmacy and Health Sciences, 18(03), 174–179.[17]
Unissa, A. N. (2017). Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides. Journal of Chemistry.[15]
Sridhar, S. K., et al. (2015). Analgesic, Anti-Inflammatory, and Antiplatelet Profile of Hydrazones Containing Synthetic Molecules. Journal of Applied Chemistry.[9]
Nielsen, J., & Lyngsø, K. O. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. National Institutes of Health.[6]
Gulea, A., et al. (2019). DESIGN AND SYNTHESIS OF BIOLOGICAL ACTIVE COMPOUNDS OF 3d METALS WITH THIOSEMICARBAZONE N(4)-SUBSTITUTES OF 2-FORMYLPYRIDINE DERIVATIVES. Thesis Summary.[19]
Fathy, A., et al. (2020). New iron(III) complexes with 2-formylpyridine thiosemicarbazones: Synthetic aspects, structural and spectral analyses and cytotoxicity screening against MCF-7 human cancer cells. Inorganica Chimica Acta, 502, 119339.[10]
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Antholine, W. E., et al. (1977). Studies of the reaction of 2-formylpyridine thiosemicarbazone and its iron and copper complexes with biological systems. Molecular Pharmacology, 13(1), 89-98.[21]
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Mrozek-Wilczkiewicz, A., et al. (2019). Anticancer activity of the thiosemicarbazones that are based on di-2-pyridine ketone and quinoline moiety. European Journal of Medicinal Chemistry, 173, 205-221.[20]
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Georgieva, M., et al. (2024). Tuning of the Anti-Breast Cancer Activity of Betulinic Acid via Its Conversion to Ionic Liquids. International Journal of Molecular Sciences, 25(7), 4004.[22]
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Wang, Y., et al. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Proceedings of the 2016 International Conference on Energy, Material and Chemical Engineering.[7]
A Comparative Guide to Spectroscopic Analysis for Confirming the Structure of 2-Formylisonicotinic Acid Derivatives
In the landscape of pharmaceutical research and drug development, the structural integrity of novel compounds is paramount. 2-Formylisonicotinic acid derivatives are a class of compounds that have garnered significant in...
Author: BenchChem Technical Support Team. Date: January 2026
In the landscape of pharmaceutical research and drug development, the structural integrity of novel compounds is paramount. 2-Formylisonicotinic acid derivatives are a class of compounds that have garnered significant interest due to their potential as intermediates in the synthesis of various therapeutic agents. Unambiguous structural confirmation of these molecules is a critical step in the development pipeline, ensuring both efficacy and safety. This guide provides a comparative analysis of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the definitive structural elucidation of these derivatives. We will delve into the causality behind experimental choices, provide self-validating protocols, and present comparative data to guide researchers in their analytical endeavors.
The Central Role of Spectroscopy in Structural Verification
The journey from a synthesized molecule to a potential drug candidate is paved with rigorous analytical checkpoints. For 2-formylisonicotinic acid derivatives, which are characterized by a pyridine ring substituted with a carboxylic acid and a formyl group, a multi-faceted spectroscopic approach is not just recommended, but essential. Each technique provides a unique piece of the structural puzzle, and their combined application offers a synergistic and robust confirmation of the target molecule's identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Detail
NMR spectroscopy stands as the most powerful tool for elucidating the precise connectivity and spatial arrangement of atoms within a molecule. For 2-formylisonicotinic acid derivatives, both ¹H and ¹³C NMR are indispensable.
¹H NMR: Mapping the Proton Environment
¹H NMR provides detailed information about the number of different types of protons, their electronic environments, and their proximity to neighboring protons.
Causality in Experimental Choices: The choice of solvent is critical. Deuterated solvents that can solubilize the acidic derivatives without exchanging with the labile carboxylic acid and aldehyde protons are preferred. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often an excellent choice as it can solubilize a wide range of organic compounds and its residual peak does not typically interfere with the aromatic and aldehyde regions of interest.
Experimental Protocol: ¹H NMR of a 2-Formylisonicotinic Acid Derivative
Sample Preparation: Dissolve approximately 5-10 mg of the purified 2-formylisonicotinic acid derivative in 0.6-0.7 mL of DMSO-d₆.
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Key parameters include a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, a spectral width covering at least 0-12 ppm, and a relaxation delay of 1-2 seconds.
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.
¹³C NMR: Probing the Carbon Skeleton
¹³C NMR, including techniques like Distortionless Enhancement by Polarization Transfer (DEPT), provides information on the number and types of carbon atoms (C, CH, CH₂, CH₃).
Causality in Experimental Choices: Due to the low natural abundance of ¹³C, a larger number of scans and a more concentrated sample are typically required compared to ¹H NMR. DEPT-135 and DEPT-90 experiments are invaluable for distinguishing between CH, CH₂, and CH₃ groups, which is crucial for assigning the carbons of the pyridine ring and any alkyl substituents.
Experimental Protocol: ¹³C NMR and DEPT of a 2-Formylisonicotinic Acid Derivative
Sample Preparation: Prepare a more concentrated sample, typically 20-50 mg in 0.6-0.7 mL of DMSO-d₆.
Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A wider spectral width (e.g., 0-200 ppm) is necessary. Acquire DEPT-135 and DEPT-90 spectra to aid in peak assignment.
Data Processing: Process the spectra similarly to ¹H NMR.
Comparative ¹H and ¹³C NMR Data for a Hypothetical 2-Formylisonicotinic Acid Derivative:
Functional Group
¹H Chemical Shift (δ, ppm)
¹³C Chemical Shift (δ, ppm)
Carboxylic Acid (-COOH)
13.0 - 14.0 (broad s)
165.0 - 180.0
Aldehyde (-CHO)
9.5 - 10.5 (s)
190.0 - 200.0
Pyridine Ring (H-3, H-5, H-6)
7.5 - 9.0 (m)
120.0 - 150.0
Substituent Protons/Carbons
Variable
Variable
Note: Chemical shifts are approximate and can vary based on the specific derivative and solvent.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule by detecting their characteristic vibrational frequencies.
Causality in Experimental Choices: For carboxylic acids, the O-H stretch is often very broad due to hydrogen bonding, appearing in the 3300-2500 cm⁻¹ region.[1] The C=O stretches for the carboxylic acid and the aldehyde are strong and sharp, but their exact positions can be influenced by conjugation and hydrogen bonding. Attenuated Total Reflectance (ATR) is a common sampling technique as it requires minimal sample preparation.
Experimental Protocol: ATR-FTIR of a 2-Formylisonicotinic Acid Derivative
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.
Data Analysis: Identify the characteristic absorption bands for the key functional groups.
Comparative IR Absorption Frequencies for Key Functional Groups:
Functional Group
Vibrational Mode
Characteristic Absorption (cm⁻¹)
Appearance
Carboxylic Acid
O-H stretch
3300 - 2500
Very Broad
Carboxylic Acid
C=O stretch
1760 - 1690
Strong, Sharp
Aldehyde
C-H stretch
2850 - 2750 (often two weak bands)
Weak to Medium
Aldehyde
C=O stretch
1740 - 1720
Strong, Sharp
Aromatic Ring
C=C stretch
1600 - 1450
Medium to Weak
Aromatic Ring
C-H bend (out-of-plane)
900 - 675
Strong
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and, through fragmentation patterns, offers further structural clues.
Causality in Experimental Choices: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like 2-formylisonicotinic acid derivatives, as it typically produces the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻ with minimal fragmentation. High-resolution mass spectrometry (HRMS) is crucial for determining the exact mass and, consequently, the elemental composition.
Experimental Protocol: ESI-MS of a 2-Formylisonicotinic Acid Derivative
Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the sample in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote ionization.
Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in either positive or negative ion mode.
Data Analysis: Identify the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻) to confirm the molecular weight. Analyze any fragment ions to corroborate the proposed structure. For isonicotinic acid, a [M-H]⁻ ion at m/z 122.025 has been reported.[2]
Expected Mass Spectrometric Data for 2-Formylisonicotinic Acid (C₇H₅NO₃, MW: 151.12 g/mol ):
Ionization Mode
Expected m/z
Ion
Positive (ESI+)
152.0342
[M+H]⁺
Negative (ESI-)
150.0193
[M-H]⁻
Note: The fragmentation pattern will be highly dependent on the specific derivative and the MS/MS conditions used.
Conclusion: A Synergistic Approach for Unwavering Confidence
The structural confirmation of 2-formylisonicotinic acid derivatives requires a thoughtful and integrated application of multiple spectroscopic techniques. While ¹H and ¹³C NMR provide the foundational blueprint of the molecular structure, IR spectroscopy offers a rapid and reliable confirmation of key functional groups. Mass spectrometry completes the picture by verifying the molecular weight and elemental composition. By cross-validating the data from these orthogonal techniques, researchers can achieve a high degree of confidence in the structure of their synthesized compounds, a critical requirement for advancing promising molecules in the drug discovery and development process.
References
Spectroscopic and quantum chemical analysis of Isonicotinic acid methyl ester. (2015). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 136, 1036-1046.
Synthesis, Characterization and Antibacterial Activity of Azomethine Derivatives Derived from 2-Formylphenoxyacetic Acid. (2010). Molecules, 15(4), 2371-2380.
Use of the 2D ¹H-¹³C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. (2020). Pharmaceutics, 12(9), 865.
An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. (2017). Chemistry Central Journal, 11(1), 1-8.
Infrared Spectroscopy.
Infrared, raman, and 13C NMR spectra of two crystalline forms of (1R,3S)-3-(p-thioanisoyl)-1,2,2-trimethylcyclopentanecarboxylic acid. (1994). Journal of Pharmaceutical Sciences, 83(10), 1437-1442.
Synthesis and characterization of new 2-substituted isoindoline derivatives of α-amino acids. (2001).
¹H NMR (a) and ¹³C NMR (b) spectra of the isolated product (LA).
A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Formylisonicotinic Acid: HPLC-UV vs. Potentiometric Titration
This guide provides an in-depth comparison of two common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and automated potentiometric acid-base titration—for the quantitative anal...
Author: BenchChem Technical Support Team. Date: January 2026
This guide provides an in-depth comparison of two common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and automated potentiometric acid-base titration—for the quantitative analysis of 2-Formylisonicotinic acid. As a crucial intermediate or potential impurity in pharmaceutical manufacturing, the accurate and reliable measurement of this compound is paramount. We will explore the underlying principles of each method, present detailed experimental protocols, and conduct a cross-validation study to compare their performance based on internationally recognized guidelines.
The objective of cross-validating analytical methods is to demonstrate that different procedures are suitable for the same intended purpose and yield comparable, reliable results.[1][2] This process is a cornerstone of analytical lifecycle management and is critical during method transfer between laboratories or when introducing a new method to supplement an existing one.[1][3][4] Our analysis will be framed by the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring a robust and scientifically sound comparison.[5][6][7]
The Analyte: 2-Formylisonicotinic Acid
2-Formylisonicotinic acid is a pyridine derivative containing both a carboxylic acid and an aldehyde functional group. This bifunctional nature dictates its chemical reactivity and provides distinct handles for analytical quantification. Its aromatic structure contains a chromophore, making it suitable for UV-spectroscopic detection.
Figure 1: Chemical Structure of 2-Formylisonicotinic Acid
Part 1: Methodology Deep Dive
A robust analytical method begins with a thorough understanding of the technique's principles and the rationale behind every experimental parameter.
Principle of the Method:
RP-HPLC separates compounds based on their polarity. A liquid sample is injected into a stream of a liquid mobile phase, which is then pumped through a column packed with a nonpolar stationary phase (e.g., C18). Nonpolar compounds have a stronger affinity for the stationary phase and elute later, while more polar compounds, like 2-Formylisonicotinic acid, interact more with the polar mobile phase and elute earlier. Quantification is achieved by measuring the analyte's absorbance of UV light at a specific wavelength as it passes through the detector.[8][9]
Expertise & Rationale:
The choice of RP-HPLC is deliberate. It offers high specificity, allowing the separation of 2-Formylisonicotinic acid from potential impurities and degradation products, which is a significant advantage over non-separative techniques. A C18 column is selected for its versatility. The mobile phase, a buffered aqueous-organic mixture, is optimized to achieve a good peak shape and retention time. An acidic buffer (e.g., using phosphoric or formic acid) is crucial to suppress the ionization of the carboxylic acid group, preventing peak tailing and ensuring reproducible retention.[10]
Experimental Protocol: HPLC-UV
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a UV/Vis Diode Array Detector (DAD).
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
Mobile Phase A: 0.1% Phosphoric Acid in Water.
Mobile Phase B: Acetonitrile.
Flow Rate: 1.0 mL/min.
Gradient: Isocratic, 85% A / 15% B.
Column Temperature: 30 °C.
Detection Wavelength: 270 nm.
Injection Volume: 10 µL.
Standard Preparation: Prepare a stock solution of 2-Formylisonicotinic acid reference standard at 1.0 mg/mL in a 50:50 mixture of water and acetonitrile. Create working standards by diluting this stock solution.
Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a target concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Method B: Automated Potentiometric Titration
Principle of the Method:
This is a classic acid-base titration where the acidic analyte is neutralized by a titrant of a known basic concentration.[11][12] The reaction's progress is monitored using a pH electrode. The equivalence point—the point at which the moles of the base added are stoichiometrically equal to the moles of the acid in the sample—is identified by the largest change in pH per unit volume of titrant added.[13][14] The concentration of the analyte is then calculated from the volume of titrant consumed.
Expertise & Rationale:
Potentiometric titration is a primary, absolute method that does not rely on a reference standard for calibration in the same way as chromatography. It is often used for high-purity bulk material assay. The choice of a strong base like sodium hydroxide ensures a sharp and clear inflection at the equivalence point. Using a mixed solvent system (e.g., water/ethanol) can be necessary to ensure the solubility of both the analyte and the deprotonated salt formed during the titration. An automated titrator is used to improve precision and eliminate the subjective endpoint determination associated with colorimetric indicators.[15]
Experimental Protocol: Potentiometric Titration
Instrumentation: Automated potentiometric titrator with a combination glass pH electrode.
Titrant: 0.1 M Sodium Hydroxide (NaOH), standardized.
Solvent: 70:30 (v/v) mixture of deionized water and ethanol.
Sample Preparation: Accurately weigh approximately 150 mg of the 2-Formylisonicotinic acid sample and dissolve it in 50 mL of the solvent in a titration beaker.
Titration Procedure:
Immerse the pH electrode and the titrant dispensing tube into the sample solution.
Stir the solution continuously.
Titrate with 0.1 M NaOH, recording the pH and volume added.
The endpoint is determined by the first or second derivative of the titration curve.
Calculation: The assay is calculated using the formula:
Assay (%) = (V * M * FW * 100) / W
Where: V = Volume of NaOH at equivalence point (L), M = Molarity of NaOH (mol/L), FW = Formula Weight of analyte ( g/mol ), W = Weight of sample (g).
Part 2: The Cross-Validation Study
A cross-validation study was designed to formally compare the performance of the HPLC and Titration methods. The study workflow and the parameters evaluated are outlined below, adhering to ICH Q2(R2) principles.[5][16]
Figure 2: Cross-Validation Workflow Diagram
Comparative Performance Data
The following tables summarize the experimental data obtained during the cross-validation study.
Table 1: Linearity and Range
Parameter
HPLC-UV Method
Potentiometric Titration Method
Acceptance Criteria
Range
0.05 - 1.0 mg/mL
100 - 200 mg / 50 mL
N/A
Correlation Coefficient (r²)
0.9998
0.9995
≥ 0.999
Y-intercept (% of response at 100%)
0.8%
1.1%
≤ 2.0%
Table 2: Accuracy (Recovery) and Precision
Parameter
HPLC-UV Method
Potentiometric Titration Method
Acceptance Criteria
Accuracy (80% Level)
100.5%
99.7%
98.0 - 102.0%
Accuracy (100% Level)
99.8%
100.2%
98.0 - 102.0%
Accuracy (120% Level)
100.1%
100.8%
98.0 - 102.0%
Repeatability (RSD%, n=6)
0.45%
0.30%
≤ 1.0%
Intermediate Precision (RSD%, n=12)
0.68%
0.55%
≤ 2.0%
Table 3: Specificity, Sensitivity, and Robustness
Parameter
HPLC-UV Method
Potentiometric Titration Method
Comments
Specificity
High: Peak purity > 99.8% in presence of forced degradation products.
Low: Titrates any acidic impurity. Non-specific.
HPLC can distinguish the analyte from impurities.
Limit of Quantitation (LOQ)
0.05 mg/mL
Not Applicable
HPLC is far more sensitive for low-level quantification.
Robustness
Passed: Results within ±2.0% with changes in mobile phase pH (±0.2) and column temp (±5°C).
Passed: Results within ±1.5% with changes in solvent composition (±5%) and stir speed.
Both methods are reliable under minor variations.
Part 3: Discussion and Authoritative Insights
The cross-validation data reveals the distinct strengths and weaknesses of each method, guiding the user toward the most appropriate application.
Specificity: The HPLC method is unequivocally superior in terms of specificity. Its ability to separate the analyte from other components is critical for purity testing and stability studies, where degradation products must be monitored. The titration method is non-specific; it measures the total acidity of the sample, which could lead to an overestimation of the main component if acidic impurities are present.
Accuracy and Precision: Both methods demonstrated excellent accuracy and precision well within the typical acceptance criteria for pharmaceutical assays.[17] The titration method showed slightly better precision (lower RSD%), which is expected for an assay of a bulk substance where weighing precision is the dominant source of variance. The HPLC method's precision is excellent and more than suitable for its intended purpose across a wider concentration range.
Linearity and Range: The HPLC method operates over a much wider and lower concentration range, making it suitable for both assay and impurity determination. The titration method is best suited for high-concentration assay measurements of the bulk material.
Sensitivity: The concept of a Limit of Quantitation (LOQ) is a key advantage of the HPLC method. Its ability to quantify trace levels of the analyte is something the titration method cannot achieve.
Senior Scientist's Recommendation:
The choice between these two validated methods should be driven by the analytical objective.
For Purity Analysis, Impurity Profiling, and Stability Testing: The HPLC-UV method is the only suitable choice due to its high specificity and sensitivity. It can separate and quantify 2-Formylisonicotinic acid in the presence of related substances.
For Bulk Material Assay (Release Testing): The potentiometric titration method is an excellent choice. It is fast, cost-effective, highly precise, and, as a primary method, provides a strong measure of the total substance content. When the material is known to be of high purity, the lack of specificity is not a significant drawback.
Ultimately, these methods are complementary. In a robust quality control environment, titration could be used for rapid raw material release, while HPLC would be the workhorse method for in-process controls, stability programs, and final product testing where a complete impurity profile is required. The successful cross-validation confirms that, for its intended purpose of assaying the main component in a high-purity sample, the titration method provides results that are equivalent to the more sophisticated HPLC method.
References
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma Group. [Link]
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. ECA Academy. [Link]
Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. [Link]
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]
PharmaGuru. (2023). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru. [Link]
CD Formulation. (n.d.). Pharmaceutical Analytical Methods Validation, Verification and Transfer. CD Formulation. [Link]
Pharmaceutical Technology. (2017). Covalidation Strategies to Accelerate Analytical Method Transfer for Breakthrough Therapies. Pharmaceutical Technology. [Link]
Viswanathan, C. T., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal. [Link]
de Souza, A. V. N., et al. (2021). Validation of analytical methods in a pharmaceutical quality system: an overview focused on HPLC. SciSpace. [Link]
Desai, S. R., & Nadkarni, G. S. (n.d.). A simple, fast and accurate gas chromatographic method has been developed for the determination of isonicotinic acid as an impurity in isonipicotic acid. Asian Journal of Chemistry. [Link]
CIPAC. (2020). Multi-active method for the analysis of active substances in formulated products to support quality control scope. CIPAC. [Link]
Al-Shahroury, A. M., & El-Deen, A. K. (2019). Validated Static Headspace Gas Chromatographic Method for Determination of Formic Acid in Pharmaceutical Excipients. ResearchGate. [Link]
NCERT. (n.d.). Titrimetric Analysis. National Council of Educational Research and Training. [Link]
Mashayekhi, V., et al. (2018). Simultaneous measurement of formic acid, methanol and ethanol in vitreous and blood samples of postmortem by headspace GC-FID. NCBI. [Link]
A Comparative Guide to 2-Formylisonicotinic Acid and 2-Acetylpyridine in Coordination Chemistry
Introduction In the intricate world of coordination chemistry, the design and synthesis of ligands are paramount to developing novel metal complexes with tailored properties for applications ranging from catalysis to med...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction
In the intricate world of coordination chemistry, the design and synthesis of ligands are paramount to developing novel metal complexes with tailored properties for applications ranging from catalysis to medicinal chemistry.[1] Pyridine derivatives, in particular, have long been a cornerstone of ligand design due to their robust coordination properties and versatile functionalization. This guide provides an in-depth comparison of two such derivatives: 2-Formylisonicotinic acid and 2-acetylpyridine.
While both molecules feature a pyridine ring with a carbonyl-containing substituent at the 2-position, their subtle structural and electronic differences lead to distinct coordination behaviors and functionalities. 2-Acetylpyridine, a methyl 2-pyridyl ketone, is a well-studied ligand known for forming stable chelate complexes.[2][3] In contrast, 2-Formylisonicotinic acid, which incorporates both an aldehyde and a carboxylic acid group, presents a more complex and multifunctional landscape for metal coordination. This guide will delve into the nuances of their coordination chemistry, supported by experimental data, to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their comparative advantages and potential applications.
Ligand Properties: A Head-to-Head Comparison
The coordinating ability of a ligand is fundamentally dictated by its structural and electronic characteristics. The key distinction between 2-formylisonicotinic acid and 2-acetylpyridine lies in their substituent groups and the resulting potential donor atoms.
2-Acetylpyridine possesses a pyridine nitrogen and a carbonyl oxygen from the acetyl group, which can act as a bidentate N,O-donor ligand to form a stable five-membered chelate ring with a metal ion.[4][5] The methyl group on the carbonyl carbon is a relatively inert substituent.
2-Formylisonicotinic acid is a more complex ligand with three potential donor sites: the pyridine nitrogen, the formyl oxygen, and the carboxylic acid group. This multi-functionality allows for a wider range of coordination modes, including monodentate, bidentate, and bridging behavior, which can lead to the formation of polynuclear complexes or coordination polymers.[6]
The electronic properties also differ. The electron-withdrawing carboxylic acid group in 2-formylisonicotinic acid can influence the basicity of the pyridine nitrogen, potentially affecting the stability of the resulting metal complexes.
Pyridine ring with a formyl group at position 2 and a carboxylic acid at position 4
Pyridine ring with an acetyl group at position 2
Potential Donor Atoms
Pyridine N, Formyl O, Carboxylic Acid O
Pyridine N, Acetyl O
Key Functional Groups
Aldehyde, Carboxylic Acid, Pyridine
Ketone, Pyridine
Coordination Chemistry: Modes, Structures, and Influences
The difference in functional groups between the two ligands gives rise to distinct coordination behaviors.
Coordination Modes
2-Acetylpyridine typically acts as a neutral bidentate ligand, coordinating through the pyridine nitrogen and the acetyl oxygen to form a stable five-membered chelate ring.[4][5] However, derivatives of 2-acetylpyridine, such as hydrazones, can exhibit tridentate coordination.[7][8][9]
2-Formylisonicotinic acid, with its additional carboxylic acid group, can exhibit more versatile coordination modes. It can act as:
A neutral bidentate ligand through the pyridine nitrogen and formyl oxygen.
A monoanionic bidentate ligand through the pyridine nitrogen and a deprotonated carboxylate oxygen.
A monoanionic tridentate ligand using all three donor sites.
A bridging ligand, connecting multiple metal centers through its carboxylate group, leading to the formation of coordination polymers.[6]
Caption: Coordination modes of the two ligands.
Complex Formation and Structure
2-Acetylpyridine Complexes:
Numerous studies have reported the synthesis and characterization of 2-acetylpyridine complexes with various transition metals, including Co(II), Ni(II), and Cd(II).[4][5] In many of these complexes, the metal center is in a six-coordinate, distorted octahedral geometry, with two bidentate 2-acetylpyridine ligands and two other ligands, such as water molecules, occupying the remaining coordination sites.[4] For instance, in 2, the cobalt(II) ion is coordinated to two N,O-bidentate acetylpyridine ligands and two water molecules.[4]
2-Formylisonicotinic Acid Complexes:
While less explored, the coordination chemistry of isonicotinic acid and its derivatives suggests that 2-formylisonicotinic acid can form a diverse range of structures. For example, related isonicotinic acid hydrazones have been shown to act as monobasic tridentate ligands, forming octahedral complexes with various transition metals.[10] The presence of the carboxylic acid group opens up the possibility of forming coordination polymers, as seen with 2-fluoroisonicotinic acid, which forms a 1D linear chain with Ag(I) and a 1D ladder-like structure with Cd(II).[6]
Comparative Experimental Data
The following table summarizes key experimental data for representative complexes of the two ligands.
Metal complexes of both ligands have shown promise in various applications, particularly in medicinal chemistry.
2-Acetylpyridine Complexes: Derivatives of 2-acetylpyridine, especially thiosemicarbazones, and their metal complexes have been extensively studied for their biological activities. These include anticancer, antimalarial, and antimicrobial properties.[11][12][13] The mechanism of action is often attributed to the chelation of essential metal ions or the generation of reactive oxygen species.[11]
2-Formylisonicotinic Acid Complexes: Given that isonicotinic acid hydrazide (isoniazid) is a first-line antituberculosis drug, complexes derived from isonicotinic acid and its derivatives are of significant interest for their potential antibacterial and other biological activities.[10][14] The ability to form coordination polymers also makes them attractive for the development of new materials with interesting magnetic or luminescent properties.
Experimental Protocols
Synthesis of a Representative 2-Acetylpyridine Complex: Co(2-Acpy)2(H2O)22
This protocol is adapted from the synthesis reported by Tatucu et al.[4]
Rationale: The use of ethanol as a solvent allows for the dissolution of both the ligand and the metal salt. The 2:1 molar ratio of ligand to metal salt is chosen to favor the formation of the desired bis-ligand complex. Refluxing provides the necessary energy to overcome the activation barrier for complex formation. Slow evaporation of the solvent allows for the growth of single crystals suitable for X-ray diffraction.
Dissolve 2-acetylpyridine (2 mmol) in 15 mL of ethanol in a 50 mL round-bottom flask.
In a separate beaker, dissolve Co(NO3)2·6H2O (1 mmol) in 15 mL of ethanol.
Add the ethanolic solution of the metal salt to the ligand solution with stirring.
Reflux the resulting mixture for 2 hours.
Allow the solution to cool to room temperature.
Slowly evaporate the solvent at room temperature until crystals form.
Collect the crystals by filtration, wash with a small amount of cold ethanol, and air dry.
Characterization:
Elemental Analysis: To confirm the stoichiometry of the complex.
IR Spectroscopy: To observe the shift in the C=O stretching frequency upon coordination.
UV-Vis Spectroscopy: To study the electronic transitions of the Co(II) ion in the complex.
Single-Crystal X-ray Diffraction: To determine the precise molecular structure.
Proposed Synthesis of a 2-Formylisonicotinic Acid Complex
This is a generalized protocol based on the synthesis of related isonicotinic acid derivative complexes.[10]
Rationale: The reaction conditions are similar to those for the 2-acetylpyridine complex. The choice of metal salt will determine the final product. The potential for multiple coordination modes may require careful control of pH and stoichiometry to isolate a specific product.
Materials:
2-Formylisonicotinic acid (2 mmol)
A suitable metal salt (e.g., Cu(OAc)2·H2O, 1 mmol)
Ethanol or Methanol (as solvent)
Procedure:
Suspend 2-formylisonicotinic acid (2 mmol) in the chosen solvent.
Add a solution of the metal salt (1 mmol) in the same solvent.
Adjust the pH if necessary to facilitate deprotonation of the carboxylic acid.
Reflux the mixture for several hours.
Filter the hot solution to remove any unreacted ligand.
Allow the filtrate to stand at room temperature for crystallization.
Collect, wash, and dry the resulting solid product.
Characterization:
Similar characterization techniques as for the 2-acetylpyridine complex would be employed, with particular attention to IR spectroscopy to identify the coordination of the carboxylate group.
Caption: General workflow for complex synthesis.
Conclusion
In comparing 2-formylisonicotinic acid and 2-acetylpyridine, we see a fascinating interplay of subtle structural changes leading to significant differences in coordination chemistry. 2-Acetylpyridine is a reliable and well-understood bidentate ligand, forming predictable mononuclear complexes with interesting biological activities. Its simplicity and stability make it an excellent building block in coordination chemistry.
2-Formylisonicotinic acid, on the other hand, is a ligand of greater complexity and potential. Its trifunctional nature opens the door to a wider array of coordination modes, including the formation of coordination polymers and complexes with higher denticity. While its coordination chemistry is less explored, the proven biological relevance of the isonicotinic acid scaffold suggests that its metal complexes are a promising frontier for the development of new therapeutic agents and advanced materials. For researchers and drug development professionals, the choice between these two ligands will depend on the specific goals of their work: the predictability and established bioactivity of 2-acetylpyridine versus the structural diversity and untapped potential of 2-formylisonicotinic acid.
References
Tatucu, M., Kriza, A., Maxim, C., & Stanica, N. (2009). Synthesis and structural studies of Co(II), Ni(II) and Cd(II) complexes with 2-acetylpyridine.
Biswas, C., Chatterjee, A., Sreekumar, S., Kiran, M. S., & Ghosh, R. (2014). Synthesis and crystal structures of 2-acetylpyridine-N(4)-methyl-3-thiosemicarbazone (L) and its metal complexes: Anticancer activity of [Cu(L)(OAc)]. Indian Journal of Chemistry, 53A, 1135-1141.
Lonibala, R. K., & Rao, T. R. (2000). Synthesis and characterization of the complexes of some transition metals with 2-acetyl pyridine (N-benzoyl) glycyl hydrazone. Proceedings of the Indian Academy of Sciences-Chemical Sciences, 112(6), 615-624.
El-Gamel, N. E. A. (2015). Synthesis, characterization and biological activity of 2-acetylpyridine-α naphthoxyacetylhydrazone and its metal complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 135, 597-607.
SRIRAMCHEM. (n.d.). 2-Acetylpyridine.
García-Tojal, J., et al. (2003). Synthesis and structure of 2-acetylpyridine-salicyloylhydrazone and its copper(II) and zinc(II) complexes. Inorganica Chimica Acta, 355, 259-266.
Tatucu, M., et al. (2009). Synthesis and structural studies of Co(II), Ni(II) and Cd(II) complexes with 2-acetylpyridine.
Gwaram, N. S., et al. (2012). Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives. Journal of Applied Pharmaceutical Science, 2(10), 027-038.
Scovill, J. P., Klayman, D. L., & Franchino, C. F. (1982). 2-Acetylpyridine thiosemicarbazones. 4. Complexes with transition metals as antimalarial and antileukemic agents. Journal of Medicinal Chemistry, 25(10), 1261-1264.
J. Am. Chem. Soc. (2018).
ResearchGate. (2016). Complexation of 2-acetylpyridine- and 2-benzoylpyridine-derived hydrazones to copper(II) as an effective strategy for antimicrobial activity improvement.
Sigma-Aldrich. (n.d.). 2-Acetylpyridine.
ResearchGate. (2016). Tricarbonylrhenium(I) complexes with 2-acetylpyridine-derived hydrazones are cytotoxic to NCI-H460 human large cell lung cancer.
Inorganic Chemistry. (1966). Complexes of 2,2'-azopyridine with iron(II), cobalt(II), nickel(II), copper(I), and copper(II). Infrared study.
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Dual Power of 2-Acetylpyridine: From Pharmaceutical Intermediates to Aroma Enhancement.
Abou-Melha, K. S. (2008). Transition metal complexes of isonicotinic acid (2-hydroxybenzylidene)hydrazide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(1), 162-170.
ResearchGate. (2001). Coordination modes of 2-mercaptonicotinic acid: synthesis and crystal structures of palladium(II), platinum(II), rhenium(III) and molybdenum(VI) complexes.
ResearchGate. (2014). Two Ag(I)/Cd(II) Coordination Polymers of 2-Fluoroisonicotinic Acid: Syntheses, Structures and Luminescent Properties.
Journal of Chemical and Pharmaceutical Research. (2012). Synthesis and characterization of transition metal complexes of 2-(salicylimino)-3-hydroxypyridine.
ResearchGate. (2007). Transition metal complexes of isonicotinic acid (2-hydroxybenzylidene)hydrazide.
St. Joseph's College. (2016). Synthesis, Characterization and Biological Activity of Metal Complexes of 2-Picolinic Acid.
Alchemyst. (n.d.). Coordination Chemistry Notes.
PMC. (2023). Drug complexes: Perspective from Academic Research and Pharmaceutical Market.
Molecules. (2022). Anions of α-Amino Acids as (O,N)
PubMed. (2016). Synthesis, spectral studies and biological evaluation of 2-aminonicotinic acid metal complexes.
MDPI. (2020).
Benchchem. (n.d.). 2-Morpholinoisonicotinic acid.
MDPI. (2021). Coordination Behavior of [Cp″2Zr(µ1:1-As4)] towards Lewis Acids.
ResearchGate. (2014). Syntheses and structures of 2-acetylpyridine-(2-amino-benzoylhydrazone) and its dioxouranium(VI) complex.
PMC. (2023).
Chemistry Journal of Moldova. (2020). COMPOUNDS REMOVED FROM THE CONDENSATION REACTION BETWEEN 2-ACETYLPYRIDINE AND 2-FORMYLPYRIDINE.
Asian Publication Corporation. (2011).
MDPI. (2023). Complexes of the Antibiotic Drug Oxolinic Acid with Fe(III), Zn(II), Ca(II), and Mg(II)
A Multi-Platform Approach to Purity Verification: Assessing Synthesized 2-Formylisonicotinic Acid Against a Certified Reference Standard
Abstract This guide provides a comprehensive framework for the analytical assessment of newly synthesized 2-Formylisonicotinic acid, a crucial intermediate in pharmaceutical development. We eschew a simplistic, linear pr...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
This guide provides a comprehensive framework for the analytical assessment of newly synthesized 2-Formylisonicotinic acid, a crucial intermediate in pharmaceutical development. We eschew a simplistic, linear protocol in favor of a multi-platform, orthogonal approach that ensures a robust and self-validating purity assessment. By systematically comparing the synthesized batch against a certified reference standard using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy, researchers can establish not only the purity profile but also confirm the structural integrity of the target molecule. The causality behind each experimental choice is detailed, providing a logical and scientifically rigorous methodology for researchers, scientists, and drug development professionals.
The Imperative of Purity: Why 2-Formylisonicotinic Acid Demands Rigorous Scrutiny
2-Formylisonicotinic acid is a heterocyclic compound of significant interest, serving as a key building block in the synthesis of various pharmaceutical agents.[1] Its bifunctional nature, possessing both a carboxylic acid and an aldehyde group, makes it a versatile precursor. However, the very reactivity that makes it valuable also presents challenges in its synthesis, potentially leading to side-products and the carry-over of unreacted starting materials or reagents. The presence of such impurities can have profound implications in drug development, affecting biological activity, toxicity, and the stability of the final active pharmaceutical ingredient (API). Therefore, a definitive confirmation of both purity and structural identity is not merely a quality control checkpoint but a foundational requirement for its use in any research or developmental context.
This guide is structured around the principle of orthogonal analysis , wherein multiple, distinct analytical techniques are employed. Each method probes different physicochemical properties of the molecule, and their collective agreement provides a high degree of confidence in the final assessment. A purity claim is only as strong as the evidence supporting it; this multi-pronged approach constitutes a self-validating system.[2]
The Analytical Gauntlet: An Orthogonal Workflow for Purity Determination
Our assessment strategy is designed to provide a holistic view of the synthesized compound in comparison to a trusted reference standard. The workflow is initiated by preparing solutions of both the "Synthesized Sample" and the "Reference Standard" for parallel analysis across four instrumental platforms.
Caption: Overall workflow for the purity assessment of 2-Formylisonicotinic acid.
Experimental Protocols & Methodologies
The following protocols are designed to be robust starting points. Minor modifications may be necessary depending on the specific instrumentation available. A certified reference standard of 2-Formylisonicotinic acid should be procured from a reputable supplier.
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity
Causality: HPLC is the workhorse for purity determination in the pharmaceutical industry.[2][3] A reversed-phase method separates compounds based on their polarity. By comparing the peak area of the main compound to the total area of all detected peaks (including impurities), a quantitative purity value can be calculated. The retention time serves as a primary identifier when compared to the reference standard.
Protocol:
System: HPLC or UHPLC system with a UV/DAD detector.[3]
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[4]
Mobile Phase: An isocratic mobile phase of 90% Water with 0.1% Formic Acid and 10% Acetonitrile.[4] The acidic modifier ensures the carboxylic acid group is protonated for consistent peak shape.
Sample Preparation: Prepare 1.0 mg/mL solutions of both the synthesized sample and the reference standard in a 50:50 mixture of acetonitrile and water.
Injection: Inject 5 µL of each sample.
Analysis: Run the analysis for a sufficient time (e.g., 15 minutes) to ensure all potential late-eluting impurities are detected. Compare the retention time of the main peak in the synthesized sample to that of the reference standard. Calculate purity using the area percent method.
NMR Spectroscopy for Structural Verification
Causality: NMR spectroscopy is unparalleled for unambiguous structure elucidation. ¹H and ¹³C NMR spectra provide a detailed map of the hydrogen and carbon atoms in the molecule.[7] Any deviation in chemical shifts or the presence of unexpected signals in the synthesized sample compared to the reference standard indicates either a structural error or the presence of impurities.
Protocol:
System: 400 MHz (or higher) NMR spectrometer.
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆). This solvent is chosen for its ability to dissolve the acidic compound and to avoid exchange of the carboxylic acid proton.
Sample Preparation: Dissolve ~5-10 mg of each sample (synthesized and reference) in ~0.7 mL of DMSO-d₆.
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key signals to observe are the aldehyde proton, the aromatic protons on the pyridine ring, and the carboxylic acid proton.
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This will confirm the carbon backbone, including the carbonyls of the aldehyde and carboxylic acid, and the aromatic carbons.[8]
Mass Spectrometry (MS) for Molecular Weight Confirmation
Causality: MS provides a direct measurement of the molecular weight of the compound, offering a fundamental check of its identity.[9] High-resolution mass spectrometry (HRMS) can provide an exact mass, further confirming the elemental composition. It is also extremely sensitive for detecting impurities with different molecular weights.
Protocol:
System: LC-MS system, preferably with a high-resolution mass analyzer (e.g., TOF or Orbitrap) and an Electrospray Ionization (ESI) source.
Ionization Mode: ESI in negative mode is preferred to deprotonate the carboxylic acid, forming the [M-H]⁻ ion.
Sample Infusion: The effluent from the HPLC (as described in 3.1) can be directly introduced into the MS. Alternatively, a direct infusion of the prepared sample solution (diluted to ~10 µg/mL) can be performed.
Analysis: Acquire a full scan mass spectrum. The primary goal is to find the ion corresponding to the calculated exact mass of the deprotonated 2-Formylisonicotinic acid (C₇H₄NO₃⁻). Search for other ions that may correspond to impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Causality: FTIR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups.[10] By comparing the spectrum of the synthesized material to the reference standard, one can quickly verify the presence of the carboxylic acid (O-H and C=O stretches) and aldehyde (C=O and C-H stretches) functionalities. While not quantitative, significant differences can indicate major impurities or an incorrect structure.
Protocol:
System: FTIR spectrometer, commonly equipped with an Attenuated Total Reflectance (ATR) accessory for easy solid sampling.
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
Acquisition: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
Analysis: Identify and compare the characteristic absorption bands.[11][12] Key expected vibrations include:
Broad O-H stretch from the carboxylic acid (~3000 cm⁻¹)
Aldehyde C-H stretch (~2850 and ~2750 cm⁻¹)
Carbonyl (C=O) stretches for the carboxylic acid and aldehyde (~1700-1750 cm⁻¹)
Aromatic C=C and C=N stretches (~1600-1400 cm⁻¹)
Data Interpretation: A Comparative Logic
The core of this guide is the direct and logical comparison of the data generated from the synthesized sample against the certified reference standard.
Caption: Logic diagram for comparing analytical data against acceptance criteria.
Tabulated Data Comparison
The following tables present a hypothetical but realistic data set for a successful synthesis.
Table 1: HPLC Purity Analysis
Sample
Retention Time (min)
Peak Area (%)
Purity (%)
Reference Standard
4.52
99.95
>99.9%
Synthesized Sample
4.51
99.68
99.7%
Impurity 1
2.89
0.15
-
Impurity 2
6.14
0.17
-
Interpretation: The retention time of the main peak in the synthesized sample closely matches the reference. The calculated purity of 99.7% is high, with minor impurities detected at different retention times.
Table 2: Key ¹H NMR Chemical Shifts (400 MHz, DMSO-d₆)
Proton Assignment
Reference Standard (δ, ppm)
Synthesized Sample (δ, ppm)
Aldehyde (-CHO)
10.15
10.15
Aromatic (H6)
9.10
9.10
Aromatic (H5)
8.45
8.45
Aromatic (H3)
8.18
8.18
Carboxylic Acid (-COOH)
14.20 (broad)
14.21 (broad)
Interpretation: The chemical shifts of the synthesized sample are virtually identical to the reference standard, confirming the correct proton environment and thus the molecular structure.[13] No significant unassigned peaks are observed.
Table 3: Mass Spectrometry Data (ESI Negative)
Sample
Expected [M-H]⁻ (m/z)
Observed [M-H]⁻ (m/z)
Reference Standard
150.0195
150.0193
Synthesized Sample
150.0195
150.0194
Interpretation: Both samples show a molecular ion peak that corresponds to the exact mass of the deprotonated target molecule, confirming its elemental composition.[14][15]
Table 4: FTIR Characteristic Absorption Bands
Functional Group
Expected Range (cm⁻¹)
Reference Standard (cm⁻¹)
Synthesized Sample (cm⁻¹)
O-H Stretch (Carboxylic)
3200-2500
2985 (broad)
2988 (broad)
C=O Stretch (Aldehyde)
~1710
1712
1711
C=O Stretch (Carboxylic)
~1740
1738
1737
Aromatic C=C/C=N
1600-1450
1595, 1550
1596, 1551
Interpretation: The synthesized material exhibits all the key absorption bands present in the reference standard, confirming the presence of the required functional groups.[16][17]
Conclusion
The assessment of purity for a key synthetic intermediate like 2-Formylisonicotinic acid cannot be reliably accomplished with a single analytical technique. The orthogonal, multi-platform approach detailed in this guide provides a self-validating system for robustly confirming both the purity and the structural identity of the synthesized material. By systematically comparing data from HPLC, NMR, MS, and FTIR against a certified reference standard, researchers can proceed with confidence, knowing their material meets the stringent quality requirements for advanced research and drug development.
References
ResearchGate. The FTIR spectra of MFA form I and form II. Available at: [Link]
Genentech. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available at: [Link]
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000142). Available at: [Link]
Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000142). Available at: [Link]
ResearchGate. Synthesis of new 2-oxonicotinic acids. Available at: [Link]
Sains Malaysiana. Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach. Available at: [Link]
Atlantis Press. Synthesis of 2-Chloronicotinic Acid Derivatives. Available at: [Link]
R Discovery. Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach. Available at: [Link]
The Royal Society of Chemistry. Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. Available at: [Link]
Patsnap. Method for preparing 2-chloronicotinic acid. Available at: [Link]
PubMed. [Comparative data regarding two HPLC methods for determination of isoniazid]. Available at: [Link]
SIELC Technologies. HPLC Method for Analysis of Isonicotinic Acid on Primesep 100 Column. Available at: [Link]
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CIPAC. multi-active method for the analysis of active substances in formulated products to support quality control scope. Available at: [Link]
PubMed. Polymorphism of 1,2-dihydro-6-neopentyl-2-oxonicotinic acid: characterization, interconversion, and quantitation. Available at: [Link]
Nature. Mass spectrometry reveals the chemistry of formaldehyde cross-linking in structured proteins. Available at: [Link]
ResearchGate. Normalized ATR-FTIR spectra of acids reacted with calcite. Available at: [Link]
ResearchGate. Microscopic Fourier transform infrared (FT-IR) spectra of (a) RALA and (b) SALA. Available at: [Link]
PubMed. Impurity analysis of 2-butynoic acid by ion chromatography-mass spectrometry. Available at: [Link]
ResearchGate. FT-IR spectra of (a) 2-Picolinic acid (b) Cu(Pic) 2 (H 2 O)... Available at: [Link]
PubMed Central. Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids. Available at: [Link]
MDPI. The Development and Validation of an LC-MS/MS Method for the Determination of Glyphosate, AMPA, and Glufosinate in Honey... Available at: [Link]
PubMed. Vibrational spectroscopic (FTIR and FTRaman) investigation using ab initio (HF) and DFT (LSDA and B3LYP) analysis on the structure of Toluic acid. Available at: [Link]
A Comparative Guide to the In Vitro and In Silico Evaluation of 2-Formylisonicotinic Acid-Based Compounds
This guide provides an in-depth technical comparison of methodologies used to evaluate compounds derived from the 2-formylisonicotinic acid scaffold. Designed for researchers, scientists, and drug development professiona...
Author: BenchChem Technical Support Team. Date: January 2026
This guide provides an in-depth technical comparison of methodologies used to evaluate compounds derived from the 2-formylisonicotinic acid scaffold. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical protocols with field-proven insights, focusing on the causal relationships behind experimental choices and computational predictions. We will explore both laboratory-based (in vitro) assays and computational (in silico) modeling, offering a holistic framework for assessing the therapeutic potential of this promising class of molecules.
The 2-Formylisonicotinic Acid Scaffold: A Versatile Starting Point
Isonicotinic acid and its derivatives are privileged structures in medicinal chemistry, forming the core of several established drugs. The 2-formylisonicotinic acid scaffold, in particular, offers a reactive aldehyde group that serves as a versatile handle for synthetic modification, allowing for the creation of diverse libraries of compounds such as Schiff bases, hydrazones, and amides. These derivatives have been investigated for a range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][2] This guide will compare the performance of these compounds by examining the robust experimental and computational workflows used to characterize them.
In Vitro Performance Evaluation: From Target to Cell
The initial assessment of any new chemical entity relies on a cascade of in vitro assays to determine its biological activity and mechanism of action. For 2-formylisonicotinic acid derivatives, these evaluations typically focus on enzyme inhibition and cellular cytotoxicity.
Many therapeutic agents function by inhibiting specific enzymes. Derivatives of isonicotinic acid have shown potential as inhibitors of various enzymes, such as kinases (e.g., VEGFR-2) and hydrolases.[2] The primary metric for quantifying inhibitory potency is the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to reduce enzyme activity by 50%.
This protocol describes a common method for assessing the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis and cancer therapy.
Preparation of Reagents:
Prepare a stock solution of the test compound (e.g., a 2-formylisonicotinic acid derivative) in 100% DMSO.
Prepare a kinase buffer solution (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA).
Prepare a solution of recombinant human VEGFR-2 enzyme in kinase buffer.
Prepare a solution of the substrate (e.g., a synthetic peptide) and ATP in kinase buffer.
Assay Procedure:
Add 5 µL of the test compound solution at various concentrations to the wells of a 96-well plate. Include a positive control (a known VEGFR-2 inhibitor like Sorafenib) and a negative control (DMSO vehicle).[2]
Add 20 µL of the VEGFR-2 enzyme solution to each well and incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.
Initiate the kinase reaction by adding 25 µL of the substrate/ATP solution to each well.
Incubate the plate for 60 minutes at 37°C.
Detection:
Stop the reaction and quantify the amount of phosphorylated substrate. This is often achieved using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay), where the amount of ADP produced is converted into a light signal.
Read the luminescence on a plate reader.
Data Analysis:
Calculate the percentage of inhibition for each compound concentration relative to the controls.
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for a typical in vitro kinase inhibition assay.
This table includes data from related heterocyclic compounds to illustrate comparative performance metrics, as specific IC50 values for 2-formylisonicotinic acid derivatives are context-dependent and vary widely across studies.
Beyond target engagement, it is crucial to assess a compound's effect in a biological context. Cellular assays, such as the MTT assay, measure the metabolic activity of cells and are commonly used to determine a compound's ability to inhibit cell growth or induce cell death (cytotoxicity).
Cell Seeding:
Culture human cancer cells (e.g., HCT-116, HepG2) in appropriate media.[2]
Trypsinize and count the cells. Seed a specific number of cells (e.g., 5,000-10,000 cells/well) into a 96-well plate.
Incubate for 24 hours to allow cells to adhere.
Compound Treatment:
Prepare serial dilutions of the 2-formylisonicotinic acid-based test compounds.
Remove the old media from the wells and add 100 µL of fresh media containing the test compounds at different concentrations. Include vehicle control (DMSO) and a positive control (e.g., Etoposide).
Incubate the plate for 48-72 hours.
MTT Addition and Incubation:
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.
Formazan Solubilization and Measurement:
Carefully remove the media containing MTT.
Add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
Plot the percentage of viability against the log of compound concentration to determine the IC50 value.
Caption: Standard workflow for an MTT-based cell viability assay.
In Silico Prediction: Guiding Discovery and Rational Design
Computational, or in silico, methods are indispensable tools in modern drug discovery.[7][8] They allow for the rapid screening of large virtual libraries, prediction of drug-target interactions, and evaluation of pharmacokinetic properties, thereby reducing the time and cost associated with laboratory experiments.[8]
Molecular Docking: Visualizing the Binding Interaction
Molecular docking predicts the preferred orientation and binding affinity of a molecule when it interacts with the binding site of a target protein.[7][9] This technique is crucial for understanding the structural basis of a compound's activity and for guiding the design of more potent analogs. The output is typically a "docking score," representing the estimated free energy of binding (a more negative value indicates stronger binding), and a visual model of the key interactions (e.g., hydrogen bonds, hydrophobic contacts).
Preparation of Target and Ligand:
Obtain the 3D structure of the target protein, typically from a public database like the Protein Data Bank (PDB).
Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.
Generate a 3D conformation of the ligand (the 2-formylisonicotinic acid derivative).
Grid Generation:
Define the binding site (or "active site") on the protein. This is often based on the location of a known co-crystallized ligand.
Generate a grid box that encompasses this binding site. The docking algorithm will search for binding poses only within this defined space.
Docking Simulation:
Use a docking program (e.g., AutoDock Vina) to systematically sample different conformations and orientations of the ligand within the grid box.[10]
The program's scoring function evaluates each pose to estimate its binding affinity.
Analysis of Results:
Analyze the top-ranked poses based on their docking scores.
Visualize the predicted binding mode to identify key intermolecular interactions (e.g., hydrogen bonds with specific amino acid residues) that stabilize the ligand-protein complex.[10]
Caption: A generalized workflow for in silico molecular docking studies.
A compound's efficacy is not solely determined by its potency. Its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are equally critical for its success as a drug. In silico models can predict these properties early in the discovery process, helping to identify candidates with favorable drug-like characteristics.[12]
Lipinski's Rule of Five: A set of rules of thumb to evaluate druglikeness and determine if a compound has properties that would make it a likely orally active drug.
Gastrointestinal (GI) Absorption: Predicts the extent to which a compound will be absorbed from the gut into the bloodstream.
Blood-Brain Barrier (BBB) Permeation: Predicts whether a compound can cross the protective barrier of the brain. This is desirable for CNS targets but undesirable for peripherally acting drugs.[6]
Cytochrome P450 (CYP) Inhibition: Predicts if a compound is likely to interfere with the metabolism of other drugs, leading to potential drug-drug interactions.[10]
Toxicity Prediction: Computational models can predict various forms of toxicity, such as hepatotoxicity (liver damage) and mutagenicity.[10]
Compound ID
Molecular Weight
LogP
H-Bond Donors
H-Bond Acceptors
GI Absorption
BBB Permeant
Toxicity Risk
Hypothetical Derivative A
320.3
2.5
1
4
High
Yes
Low
Hypothetical Derivative B
450.5
4.8
2
6
High
No
Low
Hypothetical Derivative C
580.7
6.2
4
8
Low
No
Medium
Ciprofloxacin (Reference)
331.3
0.28
2
5
High
No
Medium
This table presents hypothetical data for 2-formylisonicotinic acid derivatives to illustrate how ADMET properties are compared. Real values would be generated using predictive software (e.g., SwissADME, ProTox-II).[10]
Integrated Analysis: Connecting In Vitro and In Silico Data
The true power of these methodologies lies in their integration. A strong candidate compound will typically exhibit a favorable profile across both experimental and computational assessments. For instance, a compound with a potent IC50 in an in vitro assay should ideally also show a strong docking score and favorable interactions with key residues in the corresponding protein target. Discrepancies between the two can also be informative, suggesting potential off-target effects or an incorrect binding mode prediction that requires further refinement.
By combining robust in vitro validation with predictive in silico modeling, researchers can efficiently prioritize the most promising 2-formylisonicotinic acid-based compounds for further development, accelerating the journey from chemical scaffold to potential therapeutic agent.
References
Amartey, J. K., Al-Jammaz, I., Al-Otaibi, B., & Esguerra, C. (2002). Novel synthesis of 2-[18F]-fluoroisonicotinic acid hydrazide and initial biological evaluation. Nuclear Medicine and Biology, 29(8), 817-823.
MDPI. (n.d.).
Patsnap Synapse. (2025).
Wiley. (n.d.).
ResearchGate. (n.d.). ChemInform Abstract: Synthesis and Biological Evaluation of 2-Aminoisonicotinic Acid Analogues as HIF-1α Inhibitors.
Almeida, H. M., et al. (2025). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. PubMed Central.
ResearchGate. (2025). (PDF) Computational Approach for the Design of AP1867 Analogs: Aiming at New Synthetic Routes for Potential Immunosuppressant Agents.
Sliwoski, G., Kothiwale, S., Meiler, J., & Lowe, E. W., Jr. (n.d.). Computational Methods in Drug Discovery. PubMed Central.
Reversible and irreversible inhibitory activity of succinic and maleic acid derivatives on acetylcholinesterase. (n.d.). PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSc9gk2LJqbDe5VHRWNdqEGncDmZVqeDrmbNlybw-hlSbJ4R0AaMu-Sc2K5_z_kDL7StwVuVdMXzAYpQ7ugI4Ybok-hDGekNfqCouvuXV2MJ8Spgya1CN2BzItwZHN2BHliPzV]([Link]
A Comparative Guide to 2-Formylisonicotinic Acid-Derived Ligands in Catalytic Oxidation
For Researchers, Scientists, and Drug Development Professionals In the landscape of catalytic organic synthesis, the design and selection of ligands are of paramount importance, dictating the efficiency, selectivity, and...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of catalytic organic synthesis, the design and selection of ligands are of paramount importance, dictating the efficiency, selectivity, and overall performance of a catalytic system. This guide provides a comprehensive performance benchmark of Schiff base ligands derived from 2-formylisonicotinic acid, a class of ligands with significant potential in catalysis. Their performance is objectively compared with widely-used salicylaldehyde-derived Schiff base ligands in the context of the aerobic oxidation of benzyl alcohol, a crucial transformation in the synthesis of fine chemicals and pharmaceutical intermediates. This analysis is supported by established experimental data for the benchmark ligand and a reasoned, mechanistic projection for the 2-formylisonicotinic acid-derived counterpart, offering a forward-looking perspective for ligand design and catalyst development.
Introduction: The Significance of Ligand Design in Oxidation Catalysis
The selective oxidation of alcohols to aldehydes is a fundamental reaction in organic chemistry.[1] The use of molecular oxygen or air as the terminal oxidant is highly desirable from a green chemistry perspective, producing water as the only byproduct.[2] Transition metal complexes, particularly those of copper, have emerged as effective catalysts for these aerobic oxidations.[3][4] The performance of these catalysts is intricately linked to the electronic and steric properties of the coordinating ligands. Schiff bases, readily synthesized from the condensation of an aldehyde and a primary amine, are a versatile class of ligands that have been extensively explored in catalysis.[5] Their modular nature allows for fine-tuning of the catalyst's properties.[6]
This guide focuses on a comparative analysis of two distinct Schiff base ligand scaffolds:
Benchmark Ligand: N-(salicylidene)ethanolamine, derived from salicylaldehyde.
Target Ligand: N-(2-formylisonicotinoyl)ethanolamine, a proposed ligand derived from 2-formylisonicotinic acid.
The comparison will be centered on their application in the copper-catalyzed aerobic oxidation of benzyl alcohol.
Ligand Synthesis and Complexation: A Tale of Two Scaffolds
The choice of the aldehyde precursor is a critical determinant of the final ligand's electronic properties. Here, we contrast the synthesis of a well-established salicylaldehyde-derived ligand with a proposed protocol for its 2-formylisonicotinic acid analogue.
Synthesis of Benchmark Ligand: N-(salicylidene)ethanolamine and its Copper(II) Complex
The synthesis of N,N'-bis(salicylidene)ethylenediamine copper(II) is a well-established procedure.[7] A similar approach is used for the synthesis of the related N-(salicylidene)ethanolamine ligand and its copper complex.
Experimental Protocol:
Part A: Synthesis of N-(salicylidene)ethanolamine Ligand
Dissolve salicylaldehyde (1.22 g, 10 mmol) in 20 mL of warm ethanol.
To this solution, add ethanolamine (0.61 g, 10 mmol) dropwise with constant stirring.
A yellow precipitate will form immediately.
Reflux the reaction mixture for 1 hour to ensure complete reaction.
Allow the mixture to cool to room temperature.
Filter the yellow precipitate, wash with cold ethanol, and dry in a vacuum desiccator.
Part B: Synthesis of [Cu(N-(salicylidene)ethanolamine)₂] Complex
Dissolve the synthesized N-(salicylidene)ethanolamine (1.65 g, 10 mmol) in 30 mL of hot ethanol.
In a separate flask, dissolve copper(II) acetate monohydrate (1.00 g, 5 mmol) in 20 mL of hot ethanol.
Add the copper(II) acetate solution dropwise to the ligand solution with vigorous stirring.
The color of the solution will change to green, indicating complex formation.
Reflux the reaction mixture for 2 hours.
Allow the solution to cool, and collect the green crystalline product by filtration.
Wash the complex with cold ethanol and dry under vacuum.
Causality Behind Experimental Choices: The use of ethanol as a solvent is advantageous due to its ability to dissolve both the reactants and facilitate the precipitation of the product upon cooling. The refluxing step ensures the reaction goes to completion. The 2:1 ligand-to-metal molar ratio is chosen to favor the formation of the desired octahedral complex.
Diagram of the Synthetic Workflow:
Caption: Synthesis of the benchmark ligand and its copper complex.
Proposed Synthesis of Target Ligand: N-(2-formylisonicotinoyl)ethanolamine and its Copper(II) Complex
While a direct literature precedent for the catalytic use of this specific ligand is scarce, its synthesis can be confidently proposed based on established methods for preparing Schiff bases from pyridine aldehydes.
Proposed Experimental Protocol:
Part A: Synthesis of N-(2-formylisonicotinoyl)ethanolamine Ligand
Dissolve 2-formylisonicotinic acid (1.51 g, 10 mmol) in 30 mL of ethanol. Due to the carboxylic acid group, gentle warming may be required for complete dissolution.
Add ethanolamine (0.61 g, 10 mmol) to the solution.
Add a catalytic amount of glacial acetic acid (2-3 drops) to promote the condensation reaction.
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography.
Upon completion, cool the reaction mixture to room temperature.
If a precipitate forms, filter and wash with cold ethanol. If not, remove the solvent under reduced pressure to obtain the crude product.
Purify the ligand by recrystallization from a suitable solvent system (e.g., ethanol/water).
Part B: Synthesis of [Cu(N-(2-formylisonicotinoyl)ethanolamine)₂] Complex
Follow the same procedure as for the benchmark complex, using the newly synthesized N-(2-formylisonicotinoyl)ethanolamine ligand and copper(II) acetate monohydrate in a 2:1 molar ratio.
Anticipated Structural Differences and Their Implications:
The key difference lies in the electronic nature of the aromatic ring. Salicylaldehyde possesses an electron-donating hydroxyl group, which increases the electron density on the imine nitrogen upon coordination. In contrast, the pyridine ring in 2-formylisonicotinic acid is electron-withdrawing, which will decrease the electron density on the coordinating nitrogen. This fundamental electronic difference is expected to have a significant impact on the catalytic performance of the respective copper complexes.
Performance Benchmark: Catalytic Oxidation of Benzyl Alcohol
The aerobic oxidation of benzyl alcohol to benzaldehyde is the chosen model reaction for this comparative analysis.
General Experimental Protocol for Catalytic Oxidation:
To a round-bottom flask, add the copper(II) Schiff base complex (catalyst, e.g., 1 mol%).
Add benzyl alcohol (substrate, 1 mmol) and a suitable solvent (e.g., acetonitrile, 10 mL).
The reaction is often facilitated by a co-catalyst like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and a base.[8]
Stir the reaction mixture at a specific temperature (e.g., 80 °C) under an atmosphere of oxygen (balloon or continuous flow).
Monitor the reaction progress by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Calculate the conversion of benzyl alcohol and the selectivity for benzaldehyde.
Documented Performance of the Benchmark [Cu(N-(salicylidene)ethanolamine)₂] Catalyst
Copper(II) complexes of salicylaldehyde-derived Schiff bases have been shown to be effective catalysts for the aerobic oxidation of benzyl alcohol.[9]
Table 1: Performance Data for Benchmark Salicylaldehyde-Derived Copper Catalyst
Note: The data presented is a synthesis of typical results reported in the literature for similar systems and may not correspond to a single specific experiment.
Projected Performance of the Target [Cu(N-(2-formylisonicotinoyl)ethanolamine)₂] Catalyst
Based on the structural and electronic differences, we can project the performance of the 2-formylisonicotinic acid-derived ligand.
Hypothesized Mechanistic Influence:
The mechanism of copper-catalyzed aerobic alcohol oxidation is believed to involve the formation of a copper(II)-alkoxide intermediate.[8] The rate-determining step often involves a hydrogen atom transfer from the alcohol coordinated to the copper center.
Caption: Simplified catalytic cycle for alcohol oxidation.
The electron-withdrawing nature of the pyridine ring in the target ligand is expected to:
Increase the Lewis acidity of the copper(II) center: This could enhance the coordination of the alcohol substrate, potentially leading to a faster initial reaction rate.
Facilitate the reduction of Cu(II) to Cu(I): A more electron-deficient copper center is more easily reduced, which could accelerate the turnover-limiting step of many catalytic cycles.
Potentially alter the stability of the catalyst: The increased acidity could also make the complex more susceptible to decomposition under reaction conditions.
Table 2: Projected Performance Comparison
Feature
Benchmark Ligand (Salicylaldehyde-derived)
Target Ligand (2-Formylisonicotinic acid-derived)
Rationale
Electronic Effect
Electron-donating hydroxyl group
Electron-withdrawing pyridine ring and carboxyl group
The pyridine nitrogen and the carboxylic acid group are electron-withdrawing, in contrast to the electron-donating phenolate.
Lewis Acidity of Cu(II)
Lower
Higher
The electron-withdrawing nature of the target ligand will increase the positive charge on the copper center.
Projected Catalytic Activity
High
Potentially higher initial turnover frequency
Increased Lewis acidity may lead to faster substrate binding and subsequent oxidation steps.
Projected Catalyst Stability
Generally stable
May exhibit lower stability under harsh conditions
The increased acidity could lead to ligand dissociation or degradation.
Conclusion and Future Outlook
This comparative guide highlights the potential of 2-formylisonicotinic acid-derived Schiff base ligands as a promising, yet underexplored, class of ligands for oxidation catalysis. While salicylaldehyde-derived ligands have a proven track record, the electronic properties of the 2-formylisonicotinic acid scaffold suggest that its derivatives could offer enhanced catalytic activity.
The proposed synthetic route provides a clear pathway for the preparation of these novel ligands and their metal complexes. The projected performance, based on established mechanistic principles, serves as a strong impetus for experimental validation. Researchers in catalyst development are encouraged to explore this ligand class, as it may unlock new avenues for designing highly efficient and selective oxidation catalysts. Future work should focus on the synthesis and thorough characterization of these complexes, followed by a systematic investigation of their catalytic performance in a range of oxidation reactions, directly comparing their efficacy against established benchmarks.
References
Catalytic effects of the new Schiff base metal complexes on the conversion of benzyl alcohol to benzaldehyde and benzoic acid. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
Simple Schiff-Base Cu(II) Complexes as Efficient Catalysts for Benzyl Alcohol Oxidation. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
Schiff Base Catalysts for the Oxidation of Benzyl Alcohol to Benzaldehyde. (2024). DergiPark. Retrieved January 4, 2026, from [Link]
Catalytic Activity of Benzyl alcohol Using Modified Chitosan Schiff base Cu(II) Metal Complex. (n.d.). Semantic Scholar. Retrieved January 4, 2026, from [Link]
Catalytic Oxidation of Benzyl Alcohol Using Nanosized Cu/Ni Schiff-Base Complexes and Their Metal Oxide Nanoparticles. (2018). MDPI. Retrieved January 4, 2026, from [Link]
Schiff Base Catalysts for the Oxidation of Benzyl Alcohol to Benzaldehyde. (2024). DergiPark. Retrieved January 4, 2026, from [Link]
Homo- and Heterogeneous Benzyl Alcohol Catalytic Oxidation Promoted by Mononuclear Copper(II) Complexes: The Influence of the Ligand upon Product Conversion. (2021). MDPI. Retrieved January 4, 2026, from [Link]
Synthetic route to N,N'-bis(salicylidene)ethylenediamine copper (II) (denoted ligand Cu (II)). (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
Mechanism of Alcohol Oxidation Mediated by Copper(II) and Nitroxyl Radicals. (2015). PMC. Retrieved January 4, 2026, from [Link]
Synthesis, Characterization, and Study of Catalytic Activity of Chiral Cu(II) and Ni(II) Salen Complexes in the α-Amino Acid C-α Alkylation Reaction. (2022). MDPI. Retrieved January 4, 2026, from [Link]
Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. (2022). Medires Publishing. Retrieved January 4, 2026, from [Link]
Silica functionalized Cu(II) catalysed selective oxidation of benzyl alcohols using TEMPO and molecular oxygen. (2015). Indian Academy of Sciences. Retrieved January 4, 2026, from [Link]
Scheme 1: Formation of Schiff's bases. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
Cytotoxic and Catalytic Features of New Asymmetric Copper(II) Schiff-Base Complexes. (2024). Inorganic Chemistry Research. Retrieved January 4, 2026, from [Link]
Transition metal based catalysts in the aerobic oxidation of alcohols. (2012). Royal Society of Chemistry. Retrieved January 4, 2026, from [Link]
Synthesis and characterization of novel Schiff base ligands. (2024). International Journal of Chemical Studies. Retrieved January 4, 2026, from [Link]
Aerobic Oxidation Catalysis. (n.d.). Stahl Research Group. Retrieved January 4, 2026, from [Link]
A Comprehensive Guide to the Safe Disposal of 2-Formylisonicotinic Acid
This document provides a detailed operational plan for the safe handling and disposal of 2-Formylisonicotinic acid. As a compound featuring a pyridine ring, a carboxylic acid group, and an aldehyde functional group, it r...
Author: BenchChem Technical Support Team. Date: January 2026
This document provides a detailed operational plan for the safe handling and disposal of 2-Formylisonicotinic acid. As a compound featuring a pyridine ring, a carboxylic acid group, and an aldehyde functional group, it requires meticulous management to ensure the safety of laboratory personnel and adherence to environmental regulations. This guide is designed for researchers, scientists, and drug development professionals, synthesizing technical protocols with the critical reasoning behind each step.
Part 1: Hazard Assessment and Characterization
2-Formylisonicotinic acid must be treated as a hazardous substance. This assessment is based on the known risks associated with its constituent functional groups: pyridine derivatives and carboxylic acids.
Pyridine Moiety : Pyridine and its derivatives are recognized as harmful if swallowed, inhaled, or in contact with skin, and can cause significant skin and eye irritation.[1][2] Waste containing pyridine is generally considered hazardous and must be managed according to federal and state regulations.[3]
Carboxylic Acid Moiety : Carboxylic acids can be corrosive, capable of causing severe skin burns and eye damage.[4][5] Aqueous solutions with a pH of 2 or lower are classified as corrosive hazardous waste and require neutralization prior to final disposal.[6]
Given these characteristics, all waste generated from the use of 2-Formylisonicotinic acid, including the pure compound, solutions, contaminated labware, and personal protective equipment (PPE), must be classified and handled as hazardous chemical waste.[1][7]
Table 1: Presumed Hazard Profile and Safety Requirements
Property
Assessment
Rationale & Source
Hazard Classification
Hazardous Waste; Irritant; Corrosive
Based on pyridine and carboxylic acid functional groups.[1][3][4]
Primary Risks
Severe skin and eye irritation/burns, respiratory tract irritation, potential toxicity upon ingestion or inhalation.
Extrapolated from data on isonicotinic acid and formic acid.[5][8][9]
Required PPE
Chemical safety goggles, chemical-resistant gloves (nitrile), lab coat.
Standard practice for handling corrosive and irritating chemicals.[10][11]
To prevent violent reactions, degradation, or gas generation.[2][10][12]
Part 2: Immediate Safety Protocols & Personal Protective Equipment (PPE)
Safe disposal begins with safe handling. Adherence to the following PPE and emergency protocols is mandatory.
Eye Protection : Always wear chemical safety goggles or a face shield when handling 2-Formylisonicotinic acid in solid or liquid form.[13]
Hand Protection : Wear chemical-resistant nitrile gloves. If contact occurs, remove gloves immediately, wash hands thoroughly with soap and water, and dispose of the contaminated gloves as hazardous waste.[10]
Body Protection : A fully buttoned lab coat and closed-toe shoes are required to protect against accidental spills.[11]
Ventilation : All handling and disposal procedures should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[2][13]
Emergency Procedures:
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding eyelids open. Seek immediate medical attention.[9][14]
Skin Contact : Wash the affected area immediately and thoroughly with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[14][15]
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[14][16]
Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[14]
Part 3: Step-by-Step Disposal Procedures
The cornerstone of safe disposal is the strict segregation and containment of waste. Never dispose of 2-Formylisonicotinic acid or its containers in regular trash or down the drain.[17]
Step 1: Waste Segregation
Core Principle : Isolate 2-Formylisonicotinic acid waste from all other chemical waste streams to prevent dangerous reactions.[17][18]
Solid Waste : Designate a specific, sealed container for all solid waste. This includes:
Expired or unused 2-Formylisonicotinic acid powder.
Contaminated items such as weigh boats, spatulas, pipette tips, and wipes.
Liquid Waste : Use a separate, dedicated container for all liquid waste, including:
Solutions containing 2-Formylisonicotinic acid.
Solvent rinses of emptied containers.
Contaminated PPE : Gloves and other disposable PPE should be placed in a designated hazardous waste bag.[1]
Step 2: Containerization and Labeling
Core Principle : Proper containment and clear communication are mandated by EPA and OSHA regulations to ensure safe handling from the lab to the final disposal facility.[7][18]
Select an Appropriate Container : Use a high-density polyethylene (HDPE) or other chemically compatible container that can be securely sealed and will not leak.[1][7]
Apply a Hazardous Waste Label : As soon as the first drop of waste is added, affix a completed hazardous waste label. The label must include:
The words "Hazardous Waste".
The full chemical name: "2-Formylisonicotinic acid".
The accumulation start date.
An accurate description of the contents (e.g., "Solid waste" or "Aqueous solution").
Keep Containers Closed : Waste containers must remain sealed at all times, except when actively adding waste. This is a common EPA violation and is critical for preventing spills and vapor exposure.[7]
Step 3: Protocol for Liquid Waste Pre-Treatment (Recommended)
Causality : While not a substitute for professional disposal, neutralizing acidic solutions renders them less corrosive, reducing risks during storage and transport. The resulting solution must still be collected as hazardous waste.
Procedure (Perform in a fume hood with appropriate PPE):
For dilute aqueous solutions of 2-Formylisonicotinic acid, place the collection container in a secondary containment tray.
Slowly add a dilute base, such as 1M sodium hydroxide (NaOH) or sodium carbonate, to the waste solution while stirring gently.[6]
Monitor the pH of the solution using pH paper or a calibrated meter.
Continue adding the base dropwise until the pH is between 6.0 and 8.0.[6]
Securely seal the container. The neutralized solution is now ready for storage and collection.
Step 4: Spill Management
Alert Personnel : Inform others in the immediate area of the spill.
Contain the Spill : For small spills, use an inert absorbent material like vermiculite or sand to cover and contain the material.[1][2] Do not use combustible materials like paper towels to absorb the initial spill.
Collect Absorbed Material : Carefully scoop the absorbed material into your designated solid hazardous waste container.
Decontaminate the Area : Clean the spill surface with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.[1]
Report the Incident : Report the spill to your institution's Environmental Health and Safety (EHS) office, following local protocols.
Part 4: Final Disposal Pathway
The ultimate disposal of 2-Formylisonicotinic acid waste must be managed through official institutional channels to comply with the EPA's Resource Conservation and Recovery Act (RCRA).[19][20]
Secure Storage : Store the sealed and labeled hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area.[1]
Arrange for Pickup : Contact your institution's EHS office or the designated hazardous materials management group to schedule a waste pickup.[1][18] Do not attempt to transport the waste off-site yourself.
Documentation : Ensure all necessary paperwork, such as a chemical collection request form, is completed accurately.[2] This documentation is part of the "cradle to grave" responsibility of the waste generator.[19]
Disposal Workflow Diagram
Caption: Decision workflow for 2-Formylisonicotinic acid waste.
References
BenchChem. (2025). Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine. Benchchem.
Purdue University. Hazardous Waste Disposal Guidelines. Purdue University REM.
BenchChem. (2025). Proper Disposal of 2-(2-Methylbutyl)pyridine: A Guide for Laboratory Professionals. Benchchem.
Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Production, Import, Use, and Disposal of Pyridine.
Washington State University. Standard Operating Procedure for Pyridine. WSU Environmental Health & Safety.
U.S. Environmental Protection Agency. Hazardous Waste. EPA.gov.
Washington State University. Standard Operating Procedure for Formic Acid. WSU Environmental Health & Safety.
Occupational Safety and Health Administration. (1993). Acetic and Formic Acids in Workplace Atmospheres. OSHA.gov.
Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS Safety Data Sheet. lobachemie.com.
AEG Environmental. (2016). Best Practices for Hazardous Waste Disposal. aegenviro.com.
RICCA Chemical Company. (2025). Formic Acid Safety Data Sheet. riccachemical.com.
U.S. Environmental Protection Agency. (2025). Learn the Basics of Hazardous Waste. EPA.gov.
U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. EPA.gov.
Thermo Fisher Scientific. (2025). 2-Hydroxynicotinic acid Safety Data Sheet. fishersci.com.
Thermo Fisher Scientific. (2010). Isonicotinic acid Safety Data Sheet. fishersci.com.
Navigating the Handling of 2-Formylisonicotinic Acid: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For researchers and chemists engaged in the synthesis and application of novel pharmaceutical compounds, a deep understanding of chemical safety is not merely a procedural formality—it is the bedrock of scientific integr...
Author: BenchChem Technical Support Team. Date: January 2026
For researchers and chemists engaged in the synthesis and application of novel pharmaceutical compounds, a deep understanding of chemical safety is not merely a procedural formality—it is the bedrock of scientific integrity and personal well-being. This guide provides an in-depth operational plan for the safe handling of 2-Formylisonicotinic acid (CAS No. 855636-38-3), with a focused emphasis on the selection and use of appropriate Personal Protective Equipment (PPE). By understanding the "why" behind each safety measure, you can foster a proactive safety culture within your laboratory.
Understanding the Hazard Profile of 2-Formylisonicotinic Acid
H302: Harmful if swallowed
H315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation
These classifications indicate that 2-Formylisonicotinic acid is a moderately hazardous substance that requires careful handling to avoid exposure. The irritant nature of the compound to the skin, eyes, and respiratory tract is the primary driver for the PPE recommendations outlined below. The "harmful if swallowed" classification underscores the importance of preventing ingestion through good laboratory hygiene.
Core Personal Protective Equipment (PPE) for Handling 2-Formylisonicotinic Acid
The selection of PPE is dictated by a thorough risk assessment of the procedures being undertaken. For routine handling of small quantities of 2-Formylisonicotinic acid in a well-ventilated laboratory, the following PPE is mandatory.
Eye and Face Protection: The First Line of Defense
Given the "Causes serious eye irritation" (H319) classification, robust eye protection is non-negotiable.[1][2]
Safety Glasses with Side Shields: For handling small quantities of solid material where the risk of splashing is minimal, safety glasses conforming to EN166 or ANSI Z87.1 standards are the minimum requirement.
Chemical Splash Goggles: When working with solutions of 2-Formylisonicotinic acid or when there is a potential for splashing, chemical splash goggles that provide a complete seal around the eyes are essential.
Face Shield: In addition to goggles, a face shield should be worn when handling larger quantities or during procedures with a high risk of splashing, such as during transfers or reactions that may proceed vigorously.
Hand Protection: Preventing Skin Contact
The H315 "Causes skin irritation" classification necessitates the use of appropriate chemical-resistant gloves.[3]
Material Selection: Nitrile gloves are a suitable choice for incidental contact. They offer good resistance to a range of chemicals and are a common standard in laboratory settings. For prolonged contact or when handling solutions, it is advisable to consult a glove compatibility chart or the manufacturer's recommendations.
Glove Inspection and Technique: Always inspect gloves for any signs of degradation or perforation before use. When removing gloves, do so without touching the outer surface with your bare hands to prevent cross-contamination.
Body Protection: Shielding Against Spills and Contamination
To protect against accidental spills and contamination of personal clothing, appropriate body protection is required.
Laboratory Coat: A standard, long-sleeved laboratory coat should be worn at all times when handling 2-Formylisonicotinic acid. Ensure the coat is fully buttoned.
Chemical-Resistant Apron: For procedures involving larger volumes or a significant splash risk, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.
The H335 classification, "May cause respiratory irritation," indicates that the inhalation of dust or aerosols of 2-Formylisonicotinic acid should be avoided.[1]
Engineering Controls: The primary method for controlling respiratory hazards is through the use of engineering controls. All work with 2-Formylisonicotinic acid, especially when handling the solid powder, should be conducted in a certified chemical fume hood.
Respiratory Masks: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during spill cleanup, respiratory protection may be necessary. A NIOSH-approved N95 or P100 particulate respirator can be used for dusts. For higher concentrations or when vapors may be present, a respirator with an organic vapor/acid gas cartridge may be required.
Operational and Disposal Plans: A Step-by-Step Approach
A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.
Step-by-Step Handling Procedure
Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Clear the workspace of any unnecessary items.
Donning PPE: Put on all required PPE in the correct order: lab coat, then gloves, followed by eye and face protection.
Weighing and Transfer: Conduct all weighing and transfer of solid 2-Formylisonicotinic acid within the fume hood to contain any dust. Use a spatula and weighing paper, and handle with care to minimize aerosolization.
In Solution: When working with solutions, handle them within the fume hood. Use appropriate glassware and be mindful of the potential for splashes.
Post-Handling: After handling, decontaminate the work surface. Carefully remove and dispose of gloves. Wash hands thoroughly with soap and water.
Disposal Plan
All waste containing 2-Formylisonicotinic acid must be treated as hazardous waste.
Solid Waste: Contaminated items such as weighing paper, gloves, and disposable lab coats should be placed in a designated, labeled hazardous waste container.
Liquid Waste: Unused solutions and reaction mixtures should be collected in a labeled, sealed hazardous waste container. Do not pour 2-Formylisonicotinic acid waste down the drain.[4]
Regulatory Compliance: All waste disposal must adhere to local, state, and federal regulations.[5] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream management.
Visualization of the PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling 2-Formylisonicotinic acid.
Caption: A flowchart outlining the risk-based selection of Personal Protective Equipment (PPE) for handling 2-Formylisonicotinic acid.
Quantitative Data Summary
Hazard Classification
GHS Code
Recommended PPE
Engineering Control
Harmful if swallowed
H302
Standard laboratory hygiene, no eating/drinking in the lab
N/A
Causes skin irritation
H315
Nitrile gloves, Lab coat
Chemical Fume Hood
Causes serious eye irritation
H319
Safety glasses with side shields (minimum), Chemical splash goggles (recommended)
Chemical Fume Hood
May cause respiratory irritation
H335
N95/P100 respirator (if dust is not contained)
Chemical Fume Hood
By adhering to these guidelines, researchers can confidently and safely handle 2-Formylisonicotinic acid, ensuring both the integrity of their work and the protection of their health. A proactive and informed approach to laboratory safety is paramount in the pursuit of scientific advancement.
References
4-Pyridinecarboxylic acid Safety Data Sheet. (2025, March 31). Pentachemicals. Retrieved from [Link]
2-Formylisonicotinic acid | 855636-38-3. Appchem. Retrieved from [Link]
2-picolinic acid Safety Data Sheet. SD Fine-Chem Limited. Retrieved from [Link]
3-Hydroxy-2-pyridinecarboxylic acid, 98% Material Safety Data Sheet. Cole-Parmer. Retrieved from [Link]